1-[3-(Trifluoromethyl)phenyl]propylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTDGFLVDISOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598918 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473732-59-1 | |
| Record name | α-Ethyl-3-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[3-(Trifluoromethyl)phenyl]propylamine: Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 1-[3-(Trifluoromethyl)phenyl]propylamine, a key chemical entity with significant potential in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, synthesis, analytical methodologies, and its pharmacological and toxicological profile, offering a holistic understanding for researchers in the field. The strategic incorporation of a trifluoromethyl group on the phenyl ring significantly influences the molecule's properties, making it a subject of considerable interest.
Molecular Structure and Chemical Identity
This compound is a primary amine belonging to the phenylpropylamine class of compounds. The defining feature of its structure is the presence of a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring. This electron-withdrawing group imparts unique properties to the molecule, including increased lipophilicity and metabolic stability, which are often desirable in drug candidates.
The structure consists of a propyl chain attached to a phenyl ring, with an amine group at the first carbon of the propyl chain. This chiral center means the compound can exist as two enantiomers, (R)- and (S)-1-[3-(Trifluoromethyl)phenyl]propylamine.
| Identifier | Value | Source |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine | [PubChem][1] |
| CAS Number | 473732-59-1 | [BenchChem][2] |
| Molecular Formula | C₁₀H₁₂F₃N | [BenchChem][2] |
| Molecular Weight | 203.21 g/mol | [BenchChem][2] |
| InChI | 1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | [BenchChem][2] |
| InChIKey | ZZTDGFLVDISOIK-UHFFFAOYSA-N | [BenchChem][2] |
| SMILES | CCC(C1=CC(=CC=C1)C(F)(F)F)N | [BenchChem][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is not extensively published, properties can be inferred from its structural analogs and general chemical principles.
| Property | Value (Estimated or from Analogs) | Notes and References |
| Appearance | Colorless to light-yellow liquid | Based on similar phenylpropylamines.[3] |
| Boiling Point | ~224 °C (for 4-substituted analog) | Data for the regioisomer (RS)-1-[4-(Trifluoromethyl)phenyl]propylamine.[3] The boiling point of the non-fluorinated analog, 1-phenylpropylamine, is approximately 204-205 °C.[4][5] |
| Melting Point | Not available (expected to be low as it is a liquid at room temperature) | The melting point of the non-fluorinated analog, 1-phenylpropylamine, is reported as 12 °C and -69 °C for different isomers.[1][4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Moderately soluble in water. | The amine group allows for hydrogen bonding with polar solvents like water, while the trifluoromethylphenyl group enhances solubility in organic solvents.[6] |
| pKa | Not available | The basicity of the amine is influenced by the electron-withdrawing trifluoromethyl group. |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the reductive amination of a corresponding ketone or aldehyde precursor. This versatile method allows for the formation of the C-N bond and the amine functionality in a single conceptual step.
Synthetic Pathway Overview
A common synthetic route starts from 3'-(trifluoromethyl)propiophenone. This ketone can be subjected to reductive amination to yield the desired primary amine.
Caption: General synthetic pathway for this compound via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a representative procedure for the synthesis of this compound from 3'-(trifluoromethyl)propiophenone.
Materials:
-
3'-(Trifluoromethyl)propiophenone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3'-(trifluoromethyl)propiophenone (1.0 eq) in anhydrous methanol. Add a large excess of ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically an oil and can be purified by one of the following methods:
-
Vacuum Distillation: For larger quantities, vacuum distillation can be an effective method to obtain the pure amine, especially for removing non-volatile impurities.[7]
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, flash column chromatography on silica gel is recommended. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, can be employed.[7]
Caption: Purification workflow for this compound.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization, purity assessment, and quantification of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring reaction progress. Due to the presence of a chiral center, chiral HPLC is necessary for the separation and quantification of the enantiomers.
Recommended HPLC Conditions (Purity Analysis):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL. |
Chiral HPLC:
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral amines.[8][9] The mobile phase typically consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, particularly for assessing volatile impurities.
Recommended GC-MS Conditions:
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight |
| Scan Range | m/z 40-400 |
| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane) at ~100 µg/mL. |
Expected Mass Spectrometry Fragmentation:
The mass spectrum is expected to show a molecular ion peak at m/z 203. Key fragmentation pathways would likely involve the loss of an ethyl group to give a fragment at m/z 174, and cleavage of the C-C bond adjacent to the nitrogen, leading to characteristic ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure.
Expected NMR Data (in CDCl₃):
-
¹H NMR:
-
Aromatic protons will appear as a complex multiplet in the range of 7.3-7.6 ppm.
-
The proton on the carbon bearing the amine group (CH-NH₂) will likely be a triplet around 4.1 ppm.
-
The methylene protons of the propyl chain (-CH₂-) will appear as a multiplet around 1.7-1.9 ppm.
-
The terminal methyl protons (-CH₃) will be a triplet around 0.9 ppm.
-
The amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
-
¹³C NMR:
-
The aromatic carbons will resonate in the region of 120-145 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
The carbon bearing the amine group (CH-NH₂) will be around 50-60 ppm.
-
The other carbons of the propyl chain will appear at higher field strengths.
-
-
¹⁹F NMR:
Pharmacological Profile
The pharmacological activity of this compound is largely attributed to its structural similarity to other phenylpropylamines that interact with monoamine neurotransmitter systems. The trifluoromethyl group is known to enhance the potency and selectivity of compounds towards certain biological targets.
Mechanism of Action
Based on the pharmacology of related compounds, this compound is predicted to act as an inhibitor of the serotonin (SERT) and norepinephrine (NET) transporters.[1] Inhibition of these transporters leads to an increase in the extracellular concentrations of serotonin and norepinephrine, which is the mechanism of action for many antidepressant and anxiolytic drugs.
A closely related compound, 3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, has been shown to be a potent and selective inhibitor of serotonin uptake with a Ki value of 5.5 x 10⁻⁸ M for SERT, and weaker activity at NET (Ki = 9.5 x 10⁻⁶ M) and the dopamine transporter (DAT) (Ki = 1.3 x 10⁻⁵ M).[4] While this is not the exact same molecule, it provides strong evidence for the likely activity of this compound at these transporters. The 3-trifluoromethyl substitution is known to increase potency at SERT while decreasing it at NET and DAT.[12]
Caption: Proposed mechanism of action of this compound.
Potential Therapeutic Applications
Given its likely mechanism of action, this compound and its derivatives are of interest for the development of therapeutics for a range of central nervous system disorders, including:
-
Depression
-
Anxiety disorders
-
Obsessive-compulsive disorder (OCD)
It may also serve as a valuable scaffold for the synthesis of more complex molecules with tailored pharmacological profiles.[1]
Toxicological Profile and Safety
A comprehensive toxicological profile for this compound is not publicly available. However, some general toxicological considerations can be made based on its chemical class and the presence of the trifluoromethyl group.
General Safety Precautions:
-
Handling: Should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Toxicity: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. The trifluoromethyl group can enhance the biological activity and potential toxicity of a molecule.[5][13] While specific LD50 data is not available, similar amines are classified as toxic if swallowed, in contact with skin, or if inhaled.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[14]
Acute Toxicity:
No specific LD50 data for this compound has been found in the public domain. For related compounds, toxicity can vary. For example, tripropylamine is listed as toxic if swallowed, in contact with skin, or if inhaled. It is prudent to treat this compound as a compound with potential for significant toxicity until more data becomes available.
Conclusion
This compound is a fascinating molecule with a combination of structural features that make it a valuable tool for medicinal chemists and drug discovery scientists. Its trifluoromethyl group is key to its enhanced lipophilicity and metabolic stability, and its phenylpropylamine core suggests a strong potential for interaction with monoamine transporters. While a complete dataset for all its properties is not yet available, the information presented in this guide, drawn from data on analogous compounds and established chemical principles, provides a solid foundation for its further investigation and application. As research into novel CNS-active compounds continues, it is likely that this compound and its derivatives will play an increasingly important role.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. (RS)-1-[4-(TRIFLUOROMETHYL)PHENYL]PROPYLAMINE CAS#: 439811-20-8 [m.chemicalbook.com]
- 4. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. 473732-59-1|this compound|BLD Pharm [bldpharm.com]
Introduction: The Trifluoromethylphenyl Group as a Pillar of Modern Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Compounds
In the landscape of contemporary drug discovery, the strategic modification of molecular scaffolds to enhance therapeutic potential is paramount. Among the most impactful structural motifs employed by medicinal chemists is the trifluoromethylphenyl group. The incorporation of a trifluoromethyl (-CF3) group onto a phenyl ring is not a trivial substitution; it is a deliberate strategy to fundamentally alter a molecule's physicochemical properties.[1][2] The unique characteristics of the -CF3 group—including its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability—profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][3][4]
This guide provides an in-depth exploration of the diverse biological activities of compounds bearing the trifluoromethylphenyl moiety. We will move beyond a simple catalog of effects to dissect the underlying mechanisms of action, explain the causal relationships that drive experimental design, and provide field-proven protocols for evaluating these potent molecules. By examining key FDA-approved drugs and emerging therapeutic candidates, we will illustrate how this functional group has become a keystone in developing treatments for a wide spectrum of human diseases, from inflammation and depression to cancer and infectious diseases.[5][6]
Section 1: The Physicochemical Impact of Trifluoromethylation on Drug Design
The success of the trifluoromethylphenyl group in drug design stems from its ability to predictably modulate several key molecular properties that are critical for therapeutic efficacy.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[7] This inherent strength makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are primary pathways for drug degradation in the body. By replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group, chemists can protect the molecule from rapid breakdown, often leading to a longer plasma half-life and improved bioavailability.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[7] This property enhances the ability of a drug to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[7][8] This is a critical factor in ensuring the drug can reach its site of action in sufficient concentrations.
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the electron density of the attached phenyl ring.[3] This electronic modulation can influence the acidity or basicity of nearby functional groups, which in turn can strengthen binding interactions with biological targets like enzymes or receptors.[2] This often translates to increased potency and selectivity.[3]
-
Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups like methyl or chloro moieties.[5] While sterically larger than a methyl group, its electronic properties are distinct, allowing chemists to fine-tune the steric and electronic profile of a lead compound to optimize its fit within a target's binding pocket.[5][7]
Section 2: Mechanisms of Action in Key Therapeutic Areas
The strategic application of the trifluoromethylphenyl motif is evident across numerous classes of FDA-approved drugs. Here, we examine the mechanisms of several prominent examples.
Anti-Inflammatory: Celecoxib
Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[9][10] Its mechanism centers on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11]
Mechanism of Action: The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[12][13] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[10][13] The chemical structure of Celecoxib is critical for this selectivity. The diaryl-substituted pyrazole core, featuring a 4-methylphenyl group and a 3-(trifluoromethyl)phenyl group, positions a sulfonamide side chain to bind to a specific hydrophilic pocket present in the COX-2 active site but not in COX-1.[9][10] The trifluoromethyl group contributes to the overall binding affinity and lipophilicity required for effective inhibition.
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Central Nervous System: Fluoxetine
Fluoxetine (Prozac) is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[14][15] It is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), and panic disorder.[16][17]
Mechanism of Action: The therapeutic effects of fluoxetine are attributed to its ability to block the reuptake of serotonin, a key neurotransmitter, from the synaptic cleft back into the presynaptic neuron.[16][18] This is achieved by inhibiting the serotonin transporter (SERT) protein.[16][19] By blocking reuptake, fluoxetine increases the concentration of serotonin in the synapse, enhancing its availability to bind to postsynaptic receptors and thereby helping to restore mental balance.[14][18] The structure of fluoxetine, N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is crucial for its activity. The trifluoromethyl group at the para-position of the phenoxy ring is particularly important; structure-activity relationship studies have shown that this substitution increases the potency for serotonin uptake inhibition by six-fold compared to the non-fluorinated analog.[6]
Caption: Fluoxetine blocks the SERT protein, increasing serotonin levels in the synapse.
Anticancer: Bicalutamide
Bicalutamide (Casodex) is a nonsteroidal antiandrogen (NSAA) used in the treatment of prostate cancer.[20]
Mechanism of Action: The growth of many prostate cancer cells is dependent on androgen hormones like testosterone and dihydrotestosterone (DHT).[20] These hormones exert their effects by binding to and activating the androgen receptor (AR), a protein within the cancer cells.[21] Bicalutamide functions as a highly selective, competitive antagonist of the AR.[21][22] It binds to the same site on the receptor as natural androgens but does not activate it.[20][21] This competitive inhibition prevents androgens from binding and initiating the gene expression that leads to cell growth and proliferation.[20][23] The N-[4-cyano-3-(trifluoromethyl)phenyl] moiety is a critical part of the bicalutamide structure, ensuring high-affinity binding to the AR and conferring the antagonistic activity necessary for its therapeutic effect.[23]
Caption: Bicalutamide competitively inhibits androgen binding to the Androgen Receptor.
Section 3: Emerging Applications in Antimicrobial and Anticancer Research
Beyond these established drugs, the trifluoromethylphenyl motif is a feature of numerous compounds under investigation for new therapeutic applications.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a critical global health threat. Research has identified novel pyrazole derivatives containing N-(trifluoromethyl)phenyl and 3,5-bis(trifluoromethyl)phenyl groups as potent antibacterial agents.[24][25]
Mechanism & Efficacy: These compounds demonstrate significant activity against various drug-resistant Gram-positive bacteria.[24][25] Mechanistic studies suggest they act by disrupting the bacterial cell membrane, leading to a bactericidal effect.[26] Furthermore, these derivatives are effective at both preventing the formation of and eradicating established bacterial biofilms, which are notoriously difficult to treat.[24] The potent activity of these compounds highlights the value of the trifluoromethylphenyl scaffold in overcoming antibiotic resistance.
Table 1: Antimicrobial Activity of Trifluoromethylphenyl Pyrazole Derivatives
| Compound Class | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-(trifluoromethyl)phenyl pyrazole | MRSA (S. aureus) | 0.78 - 3.12 | [24] |
| N-(trifluoromethyl)phenyl pyrazole | E. faecalis | 1.56 - 6.25 | [24] |
| 3,5-bis(trifluoromethyl)phenyl pyrazole | MRSA (S. aureus) | 1 - 4 | [25] |
| 3,5-bis(trifluoromethyl)phenyl pyrazole | E. faecium | 2 - 8 | [25] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Novel Anticancer Strategies
Trifluoromethylphenyl derivatives are also being explored as anticancer agents that act through diverse mechanisms beyond hormone receptor antagonism.
Targeted Inhibition: For example, the novel compound N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) has been shown to inhibit the growth of liver cancer cells.[27] Its mechanism involves the inhibition of the STAT3 signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[27] Other derivatives, such as certain α-trifluoromethyl chalcones, have shown potent antiproliferative effects against prostate cancer cells by inducing cell cycle arrest and apoptosis.[27] These findings underscore the versatility of the trifluoromethylphenyl scaffold in designing targeted cancer therapies.
Section 4: Key Experimental Protocols and Workflows
Evaluating the biological activity of novel trifluoromethylphenyl compounds requires a systematic approach using validated in vitro assays. The causality behind these protocols is to establish a dose-dependent effect on a relevant biological system, which serves as the foundation for further development.
General Experimental Workflow
A typical workflow for assessing a new compound library involves a tiered screening process. This approach efficiently identifies promising candidates while conserving resources.
Caption: A tiered workflow for screening and developing novel compounds.
Protocol: Cell Viability Assessment (MTT Assay)
Causality: This protocol measures the metabolic activity of cells, which is a reliable indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases occurs only in metabolically active, living cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HepG2 liver cancer cells) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test trifluoromethylphenyl compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and 0.5% DMSO as a vehicle control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (OD_treated / OD_control) * 100. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28] It is the gold standard for quantifying the potency of a potential new antibiotic.
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of a bacterial strain (e.g., MRSA) into a sterile broth (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[28]
-
Compound Preparation: Prepare a stock solution of the test trifluoromethylphenyl compound in DMSO. Perform two-fold serial dilutions in broth directly in a 96-well plate to achieve a final concentration range (e.g., 64 µg/mL to 0.25 µg/mL).[28]
-
Inoculation: Add the prepared bacterial suspension to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., vancomycin) should be included as a reference standard.[24]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[28]
-
Data Analysis: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[28] This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The trifluoromethylphenyl motif is a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to confer enhanced metabolic stability, lipophilicity, and binding affinity has been instrumental in the development of highly successful drugs across multiple therapeutic areas.[1][3][7] The continued exploration of novel derivatives demonstrates that the potential of this scaffold is far from exhausted. Future research will likely focus on leveraging these properties to tackle increasingly complex biological targets and address pressing medical needs, such as multi-drug resistant infections and targeted cancer therapies. The principles and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively harness the biological activity of trifluoromethylphenyl compounds in their pursuit of the next generation of innovative medicines.
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.
- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.
- Trifluoromethyl group - Wikipedia. (n.d.). Wikipedia.
- Celecoxib - Wikipedia. (n.d.). Wikipedia.
- Fluoxetine - StatPearls - NCBI Bookshelf. (2024, February 28). National Center for Biotechnology Information.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 3). ACS Publications.
- Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. (n.d.). National Institutes of Health (NIH).
- What is the mechanism of Bicalutamide? (2024, July 17). Patsnap Synapse.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). PubMed Central.
- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- What is the mechanism of Fluoxetine Hydrochloride? (2024, July 17). Patsnap Synapse.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.). Semantic Scholar.
- What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.
- Bicalutamide - Wikipedia. (n.d.). Wikipedia.
- Bicalutamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
- Fluoxetine: MedlinePlus Drug Information. (2025, November 15). MedlinePlus.
- About fluoxetine. (n.d.). NHS.
- Fluoxetine - Wikipedia. (n.d.). Wikipedia.
- Pharmacology of bicalutamide - Wikipedia. (n.d.). Wikipedia.
- The Trifluoromethylphenyl Motif: A Keystone in Modern Drug Discovery. (n.d.). Benchchem.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).
- A-Technical-Guide-to-the-Biological-Activities-of-Trifluoromethyl-containing-Phenols. (n.d.). Benchchem.
- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019, May 8). Loughborough University Research Repository.
- The Role of Trifluoromethylphenyl Amines in Modern Drug Discovery. (2025, December 28).
- The Role of Trifluoromethylphenyl Ethanol in Modern Drug Synthesis. (n.d.).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information.
- Representative examples of trifluoromethyl phenyl-containing approved drugs. (n.d.). ResearchGate.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). National Center for Biotechnology Information.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023, December 14). National Institutes of Health (NIH).
- Application Notes and Protocols for In Vitro Assays Involving 2-Allyl-5-trifluoromethyl phenol. (n.d.). Benchchem.
- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. (n.d.).
- Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020, December). ResearchGate.
- Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.).
- Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (n.d.). PubMed.
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 15. About fluoxetine - NHS [nhs.uk]
- 16. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Fluoxetine - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 21. Bicalutamide - Wikipedia [en.wikipedia.org]
- 22. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 23. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Phenylpropylamine Derivatives: From Foundational Discovery to Modern Therapeutic Applications
Introduction: The Phenylpropylamine Scaffold - A Cornerstone of Modern Pharmacology
The phenylpropylamine scaffold, a simple yet elegant chemical architecture consisting of a phenyl group attached to a propylamine side chain, represents one of the most fruitful and enduring structural motifs in medicinal chemistry. Its discovery and subsequent derivatization have led to a vast array of compounds that modulate critical physiological pathways, particularly the monoaminergic systems of the central and peripheral nervous systems. From ancient herbal remedies to blockbuster pharmaceuticals, the influence of this chemical class is profound and multifaceted.
This guide provides an in-depth exploration of phenylpropylamine derivatives for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to dissect the causality behind synthetic strategies, explore the nuanced mechanisms of action, and contextualize the significance of key derivatives that have shaped modern medicine. Our journey will cover the historical milestones, the core synthetic methodologies, the intricate pharmacology, and the evolving therapeutic landscape of these remarkable compounds.
Chapter 1: The Chemical Landscape - Synthesis and Stereochemistry
The synthesis of phenylpropylamine derivatives is a foundational topic in organic and medicinal chemistry. The chosen synthetic route is often dictated by the desired substitution pattern on the phenyl ring and the alkylamine chain, as well as the critical need for stereochemical control. Many of the most biologically active derivatives are chiral, with enantiomers often exhibiting vastly different pharmacological profiles and potencies.
Key Synthetic Strategies
Several robust methods are employed for the synthesis of the phenylpropylamine backbone. The selection of a particular strategy is a critical decision in the drug development workflow, balancing factors such as starting material availability, scalability, cost, and, most importantly, stereocontrol.
-
The Mannich Reaction: This classic three-component condensation reaction is a powerful tool for creating β-amino ketones, which are direct precursors to many phenylpropylamine derivatives.[1] The reaction involves an active hydrogen compound (like acetophenone), an aldehyde (often formaldehyde), and a primary or secondary amine.[2] The elegance of the Mannich reaction lies in its ability to form C-C and C-N bonds in a single pot, making it an efficient route for building the core scaffold.[3]
-
Reductive Amination of Ketones: This is arguably one of the most common methods for synthesizing amines. It involves the reaction of a phenyl-substituted ketone (e.g., phenylacetone) with an amine in the presence of a reducing agent. This method is fundamental to the synthesis of amphetamine and its analogues. The choice of reducing agent (e.g., NaBH₃CN, H₂/Pd-C) is critical to avoid reduction of the ketone before imine formation and to ensure compatibility with other functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): For derivatives like Atomoxetine, where an ether linkage is present on the phenyl ring, an SNAr reaction is a key step. This involves the reaction of a chiral phenylpropylamine precursor, such as (R)-N-methyl-3-hydroxy-3-phenylpropylamine, with an activated aryl halide (e.g., 2-fluorotoluene).[4][5] The reaction is typically performed in the presence of a strong base to deprotonate the hydroxyl group, forming a more potent nucleophile.[5]
Experimental Protocol: Synthesis of Atomoxetine via SNAr
This protocol outlines the key ether formation step in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor. It starts from the chiral intermediate (R)-N-methyl-3-hydroxy-3-phenylpropylamine.[6]
Objective: To synthesize (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Atomoxetine free base) through a nucleophilic aromatic substitution reaction.
Materials:
-
(R)-N-methyl-3-hydroxy-3-phenylpropylamine
-
2-Fluorotoluene
-
Potassium tert-butoxide (t-BuOK) or other strong base (e.g., KOH)
-
Dimethyl sulfoxide (DMSO)
-
Toluene or other suitable organic solvent
-
Deionized Water
-
10% Hydrochloric Acid (aq)
-
45% Sodium Hydroxide (aq)
-
Ethyl Acetate
Methodology:
-
Reaction Setup: In a nitrogen-flushed reactor, dissolve (R)-N-methyl-3-hydroxy-3-phenylpropylamine and 2-fluorotoluene in DMSO. Causality: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation while leaving the alkoxide nucleophile relatively free and highly reactive. A nitrogen atmosphere prevents oxidation of reagents.
-
Base Addition: Add potassium tert-butoxide in portions to the stirred solution. An exotherm may be observed. Maintain the temperature below 30°C. Causality: Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the starting material to form the reactive alkoxide. Portion-wise addition helps control the reaction temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain for several hours (e.g., 8 hours).[5] Monitor the reaction progress by a suitable method (e.g., HPLC or TLC). Causality: Heating provides the necessary activation energy for the nucleophilic attack on the electron-deficient aromatic ring of 2-fluorotoluene, overcoming the energy barrier of the Meisenheimer complex formation.
-
Workup - Quenching and Extraction: After cooling to room temperature, quench the reaction by adding water and a water-immiscible organic solvent like ethyl acetate.[5] Mix thoroughly. Causality: The aqueous quench neutralizes the remaining base and dissolves inorganic salts. Ethyl acetate serves as the extraction solvent for the desired product.
-
Acidic Wash: Separate the organic layer and extract it with 10% aqueous HCl. This step protonates the amine product, transferring it as a salt into the aqueous layer and separating it from unreacted 2-fluorotoluene and other non-basic impurities.[5] Causality: This acid-base extraction is a classic and highly effective purification technique for isolating basic compounds like amines from neutral or acidic impurities.
-
Basification and Re-extraction: Collect the acidic aqueous layer and basify it with 45% NaOH until the pH is strongly basic (pH > 12). This deprotonates the atomoxetine salt, regenerating the free base. Extract the aqueous layer twice with ethyl acetate.[5] Causality: Re-basification is necessary to make the product soluble in the organic solvent for the final extraction step.
-
Final Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Atomoxetine free base as an oil. This can then be converted to the hydrochloride salt for pharmaceutical use.
Caption: High-level workflow for the synthesis of Atomoxetine.
Chapter 2: Mechanism of Action - A Deep Dive into Monoamine Systems
The pharmacological significance of phenylpropylamine derivatives stems primarily from their ability to interact with the monoamine neurotransmitter systems: norepinephrine (NE), dopamine (DA), and serotonin (5-HT). Their effects can be broadly categorized into two main mechanisms: inhibition of monoamine reuptake transporters and promotion of neurotransmitter release.
Interaction with Monoamine Transporters (NET, DAT, SERT)
Monoamine transporters are transmembrane proteins responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. Phenylpropylamine derivatives can act as inhibitors of these transporters.
-
Selective Inhibition: Modern derivatives have been engineered for high selectivity. Atomoxetine, for example, is a potent and selective norepinephrine transporter (NET) inhibitor (SNRI).[6] It binds to NET with high affinity, blocking the reuptake of NE and thus increasing its concentration in the synaptic cleft. While it has a high affinity for NET, studies in non-human primates have shown that at clinically relevant doses, atomoxetine can also occupy a significant percentage of the serotonin transporter (SERT).[7][8]
-
Non-Selective Inhibition: Older derivatives, such as the tricyclic antidepressants (which often contain a related scaffold), inhibit both NET and SERT.
Monoamine Releasing Agents
Classic phenylpropylamine derivatives like amphetamine and ephedrine are not merely reuptake inhibitors; they are potent monoamine releasing agents.[9] They act as substrates for the monoamine transporters. Their mechanism is complex but involves:
-
Competitive Uptake: They are transported into the presynaptic neuron by NET, DAT, and/or SERT.
-
VMAT2 Disruption: Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to leak from synaptic vesicles into the cytoplasm.
-
Transporter Reversal: The resulting high cytoplasmic concentration of neurotransmitters causes the plasma membrane transporters (NET, DAT, SERT) to reverse their direction of transport, actively pumping NE, DA, and/or 5-HT out of the neuron and into the synaptic cleft.
This dual action of reuptake inhibition and reverse transport leads to a rapid and substantial increase in synaptic monoamine levels, accounting for the powerful stimulant effects of these compounds.
Caption: Mechanism of norepinephrine release by a phenylpropylamine derivative.
Monoamine Oxidase (MAO) Inhibition
A distinct subclass, the phenylcyclopropylamines, represented by tranylcypromine, functions through a different mechanism. Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters within the presynaptic neuron.[10][11] By irreversibly binding to both MAO-A and MAO-B, tranylcypromine prevents the breakdown of NE, DA, and 5-HT, leading to an increase in their intracellular stores and subsequent synaptic availability.[12][13] This mechanism underlies its potent antidepressant effects.
Quantitative Pharmacological Data
The therapeutic utility and side-effect profile of a phenylpropylamine derivative are largely defined by its relative affinity and activity at the different monoamine transporters.
| Compound | Primary Target(s) | IC50 NET (ng/mL) | IC50 SERT (ng/mL) | Primary Therapeutic Use |
| Atomoxetine | NET Inhibitor | 31 ± 10[7] | 99 ± 21[7] | ADHD[6] |
| Fluoxetine | SERT Inhibitor | - | - | Depression |
| Amphetamine | NE/DA Releaser | - | - | ADHD, Narcolepsy |
| Tranylcypromine | MAO-A/B Inhibitor | - | - | Depression[12][13] |
Note: IC50 values can vary based on experimental conditions. The values for Atomoxetine are from in vivo PET imaging studies in rhesus monkeys.[7] Direct comparative data for releasing agents is often expressed as EC50 for release, which is mechanistically different from reuptake inhibition IC50.
Chapter 3: From Bench to Bedside - Therapeutic Applications & Key Derivatives
The structural versatility of the phenylpropylamine core has allowed for its application across a wide spectrum of therapeutic areas.
Case Study 1: Ephedrine and Phenylpropanolamine (PPA) - The Sympathomimetic Pioneers
-
Discovery & Significance: The story begins with the ancient Chinese herb Ma Huang (Ephedra sinica), used for centuries to treat asthma and bronchitis.[14][15][16] In 1885, the active alkaloid, ephedrine, was first isolated.[15] Its rediscovery in the 1920s revealed its sympathomimetic properties—acting both directly on adrenergic receptors and indirectly by promoting norepinephrine release.[14] This dual-action made it an effective oral treatment for asthma before the advent of more selective β₂-agonists.[16] Phenylpropanolamine (PPA), a related compound, was widely used as a nasal decongestant and appetite suppressant due to its vasoconstrictive and mild stimulant properties.
-
Decline and Repurposing: The use of these early derivatives has waned. Ephedrine's non-selective action leads to significant cardiovascular side effects (hypertension, tachycardia). PPA was largely removed from over-the-counter sale in many countries due to an association with an increased risk of hemorrhagic stroke. These compounds are now primarily used as precursors for the illicit synthesis of methamphetamine, leading to strict regulatory controls.
Case Study 2: Atomoxetine and Fluoxetine - The Rise of Selectivity
-
A Paradigm Shift: The development of drugs like atomoxetine and fluoxetine marks a pivotal shift in the application of the phenylpropylamine scaffold. By modifying the core structure—specifically through the addition of a phenoxy group—medicinal chemists were able to move away from the direct-acting/releasing agent profile towards highly selective reuptake inhibitors.
-
Atomoxetine (Strattera): As a selective norepinephrine reuptake inhibitor (SNRI), atomoxetine offers a non-stimulant treatment for ADHD.[6] Its efficacy is believed to stem from the enhancement of noradrenergic (and indirectly, dopaminergic) tone in the prefrontal cortex, a brain region critical for attention and executive function.
-
Fluoxetine (Prozac): Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), revolutionized the treatment of depression. Its synthesis prominently features a 3-amino-3-phenylpropyl alcohol intermediate, demonstrating the versatility of the phenylpropylamine backbone in constructing molecules that target the serotonergic system with high specificity.
Case Study 3: Tranylcypromine - Irreversible Enzyme Inhibition
-
Structural Uniqueness: Tranylcypromine (Parnate) is unique in that its propylamine side chain is cyclized to form a cyclopropane ring.[12] This rigid structure is key to its mechanism as an irreversible inhibitor of monoamine oxidase.[10]
-
Therapeutic Role: As one of the first-generation antidepressants, tranylcypromine is highly effective, particularly for treatment-resistant depression.[13] However, its use is limited by the need for strict dietary restrictions (avoiding tyramine-rich foods) to prevent a hypertensive crisis, a direct consequence of its non-selective MAO inhibition.[10]
Chapter 4: Modern Frontiers and Future Directions
The phenylpropylamine scaffold continues to be a fertile ground for drug discovery. Current research is focused on leveraging the structure-activity relationship (SAR) knowledge gained over decades to design novel derivatives with improved selectivity and novel therapeutic applications.
-
Fine-Tuning Selectivity: A major goal is the development of compounds with precisely tuned activity at multiple monoamine transporters. For example, dual SERT/NET inhibitors are being explored for complex mood and pain disorders. The SAR of phenylalkylamines is well-studied, noting that substitutions on the phenyl ring and modifications to the alkyl chain can drastically alter receptor affinity and functional activity.[17][18][19]
-
New Therapeutic Areas: Researchers are exploring phenylpropylamine derivatives for indications beyond the central nervous system. For instance, novel substituted 3-phenylpropylamines have been investigated for the treatment of ophthalmic disorders like age-related macular degeneration.
-
Addressing Unmet Needs: The scaffold is being used to design inhibitors of other enzymes. The phenylcyclopropylamine structure of tranylcypromine, for example, has served as a template for developing inhibitors of lysine-specific demethylase 1 (LSD1), a target in oncology.
Conclusion
The journey of phenylpropylamine derivatives is a testament to the power of medicinal chemistry. From a single plant alkaloid, a vast and diverse class of drugs has emerged, fundamentally changing our ability to treat conditions ranging from the common cold to debilitating psychiatric disorders. The core structure's ability to be finely tuned has allowed for the evolution from non-selective, potent stimulants to highly specific enzyme inhibitors and transporter modulators. For drug development professionals, the phenylpropylamine scaffold remains a validated and versatile starting point, with a rich history to inform the design of future therapeutics that promise even greater efficacy and safety. The lessons learned from its development—the critical importance of stereochemistry, the pursuit of selectivity, and the constant re-evaluation of risk versus benefit—continue to resonate and guide the field of pharmacology.
References
-
Tranylcypromine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020, April 8). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Drugs.com. (2025, July 31). Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]
-
Blaazer, A. R., Veenma-Berkhout, K. M., Verheij, M. M., & van der Hart, M. C. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1332–1342. [Link]
-
Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 2). YouTube. [Link]
-
Key, J. D. (2013). The history of Ephedra (ma-huang). Journal of the Royal College of Physicians of Edinburgh, 43(1), 78–84. [Link]
-
EBSCO. (n.d.). Ephedrine | Research Starters. [Link]
-
Aldous, F. A., Barrass, B. C., Brewster, K., Buxton, D. A., Green, D. M., Pinder, R. M., Rich, P., Skeels, M., & Tutt, K. J. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100–1111. [Link]
-
Herbal Reality. (2022, January 6). The history of ephedra: A powerful lung medicine from China. [Link]
-
Mannich reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
AN ISOLATED ATOMOXETINE IMPURITY, PROCESSES FOR THE PREPARATION OF ATOMOXETINE IMPURITIES AND THEIR USE AS REFERENCE STANDARDS. (2008, September 3). EPO. [Link]
-
Ephedrine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Phenylpropylamine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Ephedra (plant) - Wikipedia. (n.d.). Wikipedia. [Link]
-
Al-dujaili, L. H. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24653–24671. [Link]
-
ResearchGate. (2025, August 6). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. [Link]
-
ChemTube3D. (n.d.). Mannich reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates. [Link]
-
Raundal, P., Watpade, R., & Toche, R. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(24), 27-30. [Link]
-
Ding, Y. S., Naganawa, M., Gallezot, J. D., Nabulsi, N., Lin, S. F., Ropchan, J., ... & Huang, Y. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 164–171. [Link]
- Google Patents. (n.d.).
-
Journal of Nuclear Medicine. (n.d.). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]
-
ResearchGate. (2025, August 9). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. [Link]
-
Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 4. US7439399B2 - Processes for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 5. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 11. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. The history of Ephedra (ma-huang) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ephedrine | Research Starters | EBSCO Research [ebsco.com]
- 16. herbalreality.com [herbalreality.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacy180.com [pharmacy180.com]
1-[3-(Trifluoromethyl)phenyl]propylamine literature review
An In-Depth Technical Guide to 1-[3-(Trifluoromethyl)phenyl]propylamine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive review of this compound, a key chemical intermediate in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the phenylpropylamine scaffold imparts unique physicochemical properties that are highly valuable in drug design.[1][2] This document details the compound's chemical identity, robust synthetic methodologies, and expected analytical characterization. Furthermore, it explores its pharmacological significance, drawing insights from its structural analogs to postulate its mechanism of action and its applications as a building block for novel therapeutics, particularly those targeting the central nervous system. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's synthesis, properties, and potential.
Introduction: A Key Scaffold in Medicinal Chemistry
This compound, identified by CAS Number 473732-59-1, belongs to the phenylpropylamine class of compounds.[3][4] This structural family is the backbone of numerous neurologically active drugs, including antidepressants and monoamine reuptake inhibitors.[5][6] The defining feature of this molecule is the trifluoromethyl (-CF3) group at the meta-position of the phenyl ring.
The -CF3 group is a cornerstone of modern drug design for several reasons:
-
Enhanced Lipophilicity: It significantly increases the molecule's ability to cross biological membranes, such as the blood-brain barrier.[3][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the drug's half-life.[1][7]
-
Electronic Effects: As a powerful electron-withdrawing group, it modulates the pKa of the amine and alters the electronic landscape of the aromatic ring, which can lead to enhanced binding affinity and selectivity for biological targets.[1][8]
These properties make this compound a valuable starting material and fragment for developing new chemical entities.[3] Its structure is notably related to precursors of fenfluramine and is a non-phenolic analog of compounds like fluoxetine (Prozac), underscoring its relevance in the synthesis of CNS-active agents.[8][9][10]
Table 1: Chemical Identifiers for this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine | [4] |
| CAS Number | 473732-59-1 | [3][4] |
| Molecular Formula | C₁₀H₁₂F₃N | [3][4] |
| Molecular Weight | 203.21 g/mol | [4] |
| InChI Key | ZZTDGFLVDISOIK-UHFFFAOYSA-N | [3][4] |
| SMILES | CCC(C1=CC(=CC=C1)C(F)(F)F)N | [4] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the reductive amination of a corresponding ketone precursor. This method is widely favored for its reliability and efficiency in forming primary amines.
Synthetic Strategy: Reductive Amination
The logical and field-proven approach begins with the ketone 3'-(Trifluoromethyl)propiophenone (1) . This starting material is commercially available or can be synthesized. The ketone undergoes a reaction with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the target primary amine (2) .
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the protonated imine intermediate over the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct. Catalytic hydrogenation is an alternative but may require more specialized equipment.[3]
Caption: Synthetic route via reductive amination.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure based on established chemical principles for reductive amination. It is self-validating through in-process monitoring and final product characterization.
Objective: To synthesize this compound (2) from 3'-(Trifluoromethyl)propiophenone (1).
Materials:
-
3'-(Trifluoromethyl)propiophenone (1) (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-(Trifluoromethyl)propiophenone (1.0 eq) and ammonium acetate (10.0 eq). Dissolve the solids in anhydrous methanol (approx. 0.2 M concentration relative to the ketone).
-
Causality: Ammonium acetate serves as the ammonia source. The large excess drives the equilibrium towards the formation of the imine intermediate. Methanol is an effective polar protic solvent for all reactants.
-
-
Stir the mixture at reflux (approx. 65°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. In a single portion, add sodium cyanoborohydride (1.5 eq).
-
Causality: Cooling is necessary to control the exothermicity of the reduction. NaBH₃CN is a mild reductant that selectively reduces the iminium ion formed in equilibrium over the ketone.
-
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Work-up & Extraction: Quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~2 to decompose any remaining NaBH₃CN. Stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Add deionized water to the residue and basify the aqueous solution to pH >10 by the slow addition of 1 M NaOH.
-
Causality: The target amine is protonated at acidic pH, making it water-soluble. Basification deprotonates the amine, rendering it soluble in organic solvents for extraction.
-
-
Transfer the aqueous layer to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the pure this compound (2).
Analytical Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Data Type | Predicted Value and Assignment |
| ¹H NMR | Chemical Shift (δ) | ~7.70-7.45 ppm (m, 4H): Aromatic protons (Ar-H).~4.10 ppm (t, 1H): Methine proton (-CH(NH₂)-).~1.80-1.60 ppm (m, 2H): Methylene protons (-CH₂-CH₃).~1.55 ppm (br s, 2H): Amine protons (-NH₂).~0.90 ppm (t, 3H): Methyl protons (-CH₃). |
| ¹³C NMR | Chemical Shift (δ) | ~145 ppm: Quaternary aromatic carbon (Ar-C-CH).~130 ppm (q, J ≈ 32 Hz): Quaternary aromatic carbon (Ar-C-CF₃).~129 ppm: Aromatic C-H.~125 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon (-CF₃).~124 ppm, ~122 ppm: Aromatic C-H.~55 ppm: Methine carbon (-CH(NH₂)-).~30 ppm: Methylene carbon (-CH₂-).~10 ppm: Methyl carbon (-CH₃). |
| IR | Wavenumber (cm⁻¹) | 3400-3200 (br): N-H stretch (primary amine).3050-3000: Aromatic C-H stretch.2970-2850: Aliphatic C-H stretch.1350-1100 (strong): C-F stretch. |
| MS (EI) | m/z | 203: [M]⁺ (Molecular Ion).188: [M-CH₃]⁺.174: [M-C₂H₅]⁺. |
Note: Predicted NMR shifts are relative to TMS in CDCl₃. The quartet (q) splitting pattern for carbons coupled to fluorine is a key diagnostic feature.[6]
Pharmacological Profile
While specific receptor binding affinity data for this compound is not extensively published, its pharmacological activity can be inferred from its structural class and the well-documented effects of the 3-(trifluoromethyl)phenyl moiety.
Postulated Mechanism of Action
The compound's biological activity is primarily attributed to its interaction with monoamine neurotransmitter systems, particularly the serotonergic (5-HT) and noradrenergic (NE) systems.[3]
-
Monoamine Transporter Inhibition: Phenylpropylamines are classic scaffolds for inhibitors of the serotonin transporter (SERT) and norepinephrine transporter (NET). It is highly probable that this compound acts as a reuptake inhibitor at these sites, increasing the synaptic concentration of serotonin and norepinephrine.
-
Receptor Modulation: The 3-(trifluoromethyl)phenyl group is a key feature in ligands for various receptors. For instance, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a potent serotonin receptor agonist, and other derivatives show high affinity for NMDA receptors.[1] This suggests that the title compound may also exhibit direct activity at certain 5-HT receptor subtypes.
Caption: Postulated mechanism of monoamine reuptake inhibition.
Structure-Activity Relationship (SAR) Insights
Comparing the title compound to its analogs provides crucial insights into its function:
-
Positional Isomerism: The placement of the -CF3 group is critical. The meta-position, as in our compound, is common in many CNS drugs. Moving it to the para-position, as seen in the phenoxy ring of fluoxetine, drastically alters the binding profile, often enhancing selectivity for SERT.[8]
-
Chain Modification: The flexible propylamine chain is important for interacting with the binding pockets of transporters.[3] Introducing rigidity, for example through cyclopropane ring derivatives, has been shown to enhance affinity for adrenergic receptors but can reduce solubility.[3]
-
Amine Substitution: As a primary amine, it serves as a versatile handle for further chemical modification. N-methylation, for instance, is a common strategy in drug design that can alter potency and selectivity, as seen in the transition from norfluoxetine to fluoxetine.[5]
Applications in Drug Discovery and Research
The primary value of this compound lies in its role as a sophisticated building block for the synthesis of more complex and potent drug candidates.
Workflow for Derivative Synthesis
Researchers can utilize this compound as a starting point for generating libraries of novel molecules for high-throughput screening. The primary amine offers a reactive site for a variety of chemical transformations.
Caption: Workflow for generating a screening library.
Potential Therapeutic Areas
Given its structural heritage, derivatives synthesized from this intermediate are prime candidates for development in several therapeutic areas:
-
Depression and Anxiety Disorders: By targeting SERT and NET, novel compounds can be developed as next-generation antidepressants with potentially improved efficacy or side-effect profiles.[3]
-
Neuropathic Pain: Modulators of monoamine signaling are also implicated in the management of chronic pain conditions.
-
Other CNS Disorders: The 3-(trifluoromethyl)phenyl moiety's interaction with a range of CNS receptors opens possibilities for developing agents for conditions like schizophrenia or epilepsy, where receptor modulation is a key therapeutic strategy.
Conclusion
This compound stands as a testament to the power of strategic fluorination in medicinal chemistry. While its own pharmacological profile is not fully elucidated in public literature, its value as a high-potential intermediate is clear. It combines the proven phenylpropylamine scaffold with the advantageous properties of the trifluoromethyl group, offering a robust starting point for the synthesis of novel drug candidates. The detailed synthetic protocol and characterization data provided in this guide serve as a critical resource for researchers aiming to leverage this compound in their drug discovery programs, paving the way for the next generation of CNS-targeted therapeutics.
References
-
Supplementary Data. The Royal Society of Chemistry. [Link]
- EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
The reaction scheme in the reductive amination of propiophenone with... ResearchGate. [Link]
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. PubMed. [Link]
-
3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PMC - NIH. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
-
Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System. PMC - PubMed Central. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]
-
This compound. PubChem. [Link]
-
1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Trifluoromethylphenylpiperazine. Wikipedia. [Link]
-
PPPA (drug). Wikipedia. [Link]
-
Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. ResearchGate. [Link]
-
Fluoxetine. Wikipedia. [Link]
Sources
- 1. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-AMINO-3-(3-TRIFLUOROMETHYL-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 7. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a "Super-Methyl" Group
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological and physicochemical properties.[1][2][3][4] Among the vast arsenal of functional groups available to medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful and frequently utilized moiety.[5] Often dubbed a "super-methyl," its incorporation into a drug candidate can profoundly and predictably alter key attributes, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[6][7][8] This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group, delving into the fundamental principles that govern its influence and offering practical insights for its application in drug design.
The significance of the CF₃ group is underscored by its prevalence in a wide array of FDA-approved drugs, treating conditions ranging from HIV and depression to cancer and inflammatory diseases.[9][10] Its journey into the medicinal chemist's toolbox began with early observations of the unique properties conferred by fluorine, the most electronegative element.[10] The replacement of three hydrogen atoms in a methyl group with fluorine atoms creates a substituent with a distinct combination of steric bulk, high electronegativity, and exceptional bond strength, setting the stage for its transformative impact on drug development.[1][2]
Part 1: Unveiling the Physicochemical Impact of the Trifluoromethyl Group
The remarkable influence of the trifluoromethyl group stems from its unique electronic and steric properties, which collectively modulate a molecule's behavior in a biological system. Understanding these fundamental characteristics is crucial for its rational application in drug design.
Electronic Properties: A Potent Electron-Withdrawing Force
The three highly electronegative fluorine atoms render the trifluoromethyl group a powerful electron-withdrawing substituent.[2][8][11] This strong inductive effect significantly alters the electronic distribution within a molecule, leading to several important consequences:
-
Modulation of pKa: The CF₃ group can substantially lower the pKa of nearby acidic or basic functional groups.[10][11][12] For instance, its presence can increase the acidity of carboxylic acids or phenols and decrease the basicity of amines.[10][13] This ability to fine-tune the ionization state of a molecule at physiological pH is critical for optimizing drug-receptor interactions and membrane permeability.
-
Influence on Aromatic Systems: When attached to an aromatic ring, the CF₃ group acts as a deactivating group, making the ring less susceptible to electrophilic attack and oxidative metabolism.[1] This deactivation is a key strategy for enhancing the metabolic stability of drug candidates.[1][2]
-
Dipole Moment Alterations: The introduction of a CF₃ group can significantly alter the overall dipole moment of a molecule, which can influence its solubility and interactions with polar environments.
Lipophilicity: A Double-Edged Sword
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14] The trifluoromethyl group is highly lipophilic and generally increases a molecule's solubility in fats and non-polar environments.[5][8][11]
This increased lipophilicity can be advantageous, enhancing a drug's ability to cross biological membranes, including the blood-brain barrier.[8][15] However, the impact of trifluoromethylation on lipophilicity is not always straightforward. Studies have shown that the position of the CF₃ group relative to other functional groups can have a profound effect.[16] For example, trifluorination at the α-position to a hydroxyl group strongly enhances lipophilicity, while at more distant positions, the effect can be negligible or even lead to increased hydrophilicity.[16]
Table 1: Comparative Physicochemical Properties
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Rationale for Difference |
| van der Waals Radius | ~2.0 Å | ~2.7 Å | Larger size of fluorine atoms compared to hydrogen. |
| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88 | The CF₃ group is more lipophilic.[1] |
| Electronegativity (Pauling Scale) | 2.20 (Carbon) | 3.98 (Fluorine) | High electronegativity of fluorine atoms. |
| Bond Dissociation Energy (C-X) | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | The C-F bond is one of the strongest single bonds in organic chemistry.[1][2] |
| Inductive Effect | Weakly electron-donating | Strongly electron-withdrawing | Significant pull of electron density by the three fluorine atoms.[11] |
Steric and Conformational Effects
The trifluoromethyl group is sterically larger than a methyl group, with a van der Waals radius closer to that of an isopropyl group.[1][17] This increased bulk can influence a molecule's conformation and how it fits into the binding pocket of a biological target.[8][11] This steric influence can be leveraged to:
-
Enhance Binding Affinity and Selectivity: The CF₃ group can occupy hydrophobic pockets within a receptor, leading to improved binding affinity.[2][5]
-
Induce Favorable Conformations: The steric demands of the CF₃ group can restrict the rotation of nearby bonds, locking the molecule into a more biologically active conformation.
Part 2: The Trifluoromethyl Group in Action: Optimizing Pharmacokinetics and Pharmacodynamics
The strategic incorporation of a trifluoromethyl group is a powerful tool for addressing common challenges in drug development, particularly in optimizing a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.
Enhancing Metabolic Stability: Blocking the "Soft Spots"
A major hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[18] The trifluoromethyl group is exceptionally resistant to metabolic oxidation due to the immense strength of the carbon-fluorine bond.[7][11][15][18]
By replacing a metabolically labile methyl or methoxy group with a CF₃ group, medicinal chemists can effectively block a "metabolic soft spot."[1][2][18] This "metabolic switching" strategy can lead to:
-
Increased Drug Half-life: A longer duration of action, potentially allowing for less frequent dosing.[1][2][7]
-
Improved Bioavailability: A greater fraction of the administered dose reaches the systemic circulation.[15]
-
Reduced Formation of Reactive Metabolites: Minimizing the risk of toxicity associated with harmful metabolic byproducts.
The following diagram illustrates the concept of metabolic blocking by a trifluoromethyl group.
Caption: Metabolic blocking with a CF₃ group.
Modulating Drug-Receptor Interactions
The electronic and steric properties of the trifluoromethyl group can be harnessed to fine-tune the interactions between a drug and its biological target.[15]
-
Enhanced Binding Affinity: The lipophilic nature of the CF₃ group can promote hydrophobic interactions within the binding pocket of a receptor or enzyme.[2][5]
-
Altered Electrostatic Interactions: The strong electron-withdrawing nature of the CF₃ group can influence hydrogen bonding and other electrostatic interactions, potentially increasing binding potency.[2][3]
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups, such as a chlorine atom or a methyl group.[1][10] This substitution can be used to probe structure-activity relationships and optimize a compound's properties. In some cases, a CF₃ group can even serve as a bioisosteric replacement for a nitro group, leading to compounds with improved potency and metabolic stability.[19][20][21][22][23]
The following diagram illustrates the potential binding interactions of a trifluoromethyl group within a receptor pocket.
Caption: CF₃ group interactions in a binding pocket.
Part 3: Synthetic Strategies for Trifluoromethylation
The widespread application of the trifluoromethyl group in medicinal chemistry has spurred the development of numerous synthetic methods for its introduction into organic molecules. The choice of method often depends on the substrate, desired regioselectivity, and functional group tolerance.
Nucleophilic Trifluoromethylation
These methods involve the use of a nucleophilic "CF₃⁻" equivalent. A common and widely used reagent is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents deliver a "CF₃⁺" species to a nucleophilic substrate. Reagents such as Umemoto's and Togni's reagents are popular choices for the trifluoromethylation of a variety of nucleophiles.
Radical Trifluoromethylation
Radical trifluoromethylation methods have gained prominence due to their mild reaction conditions and broad substrate scope. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor.
A detailed review of the numerous synthetic methodologies is beyond the scope of this guide; however, researchers are encouraged to consult specialized literature for comprehensive information on this rapidly evolving field.[1][24]
Part 4: Experimental Protocols
To provide a practical context, this section outlines a standard experimental protocol for assessing a key property influenced by trifluoromethylation: metabolic stability.
Protocol: In Vitro Microsomal Stability Assay
This assay is a common method for evaluating the metabolic stability of a compound in the early stages of drug discovery.[18]
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (with known metabolic instability)
-
Negative control (heat-inactivated microsomes)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plate
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Working Solutions:
-
Prepare the test compound working solution by diluting the stock solution in phosphate buffer.
-
Prepare the liver microsome solution in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.[18]
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[18]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and microsomal protein concentration.
-
Expected Outcome: A compound with a strategically placed trifluoromethyl group is expected to exhibit a longer half-life and lower intrinsic clearance compared to its non-fluorinated analog, indicating enhanced metabolic stability.[18]
Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal
The trifluoromethyl group plays a pivotal and expanding role in medicinal chemistry due to its unique combination of physicochemical properties.[1][2] Its ability to enhance metabolic stability, modulate lipophilicity, and influence drug-receptor interactions makes it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] As our understanding of its subtle effects continues to grow and new synthetic methodologies emerge, the strategic application of the trifluoromethyl group will undoubtedly continue to drive the discovery and development of novel, safer, and more effective medicines.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Tseng, C.-C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]
-
Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5049–5062. [Link]
-
The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
KUMADAKI, I. (1986). New Methods for Synthesis of Trifluoromethyl Compounds Directed for Medicinal Applications. Journal of Synthetic Organic Chemistry, Japan, 44(4), 346–355. [Link]
-
The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Retrieved January 7, 2026, from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). ChEMBL. Retrieved January 7, 2026, from [Link]
-
Lin, C. L., Lin, M. H., Chen, C. M., Lin, C. H., Chen, Y. T., Weng, C. H., & Lin, C. H. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10836–10844. [Link]
-
Tseng, C.-C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]
-
Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Request PDF. Retrieved January 7, 2026, from [Link]
-
The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Retrieved January 7, 2026, from [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (n.d.). Request PDF. Retrieved January 7, 2026, from [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (n.d.). Chemical Review and Letters. Retrieved January 7, 2026, from [Link]
-
Mbatia, I. N., Gamage, R. V., Aryal, D., Nadendla, P. K., Mahapatra, S., Roy, U., Ronning, D. R., Taylor, W. R., & Tillekeratne, L. M. V. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European journal of medicinal chemistry, 244, 114807. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443–470. [Link]
-
Tamba, V. M., Troisi, L., Granito, C., & Perna, F. M. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and Manufacturing. Organic Process Research & Development, 23(6), 1166–1172. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443–470. [Link]
-
Leitao, E., & Sobral, L. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1184–1207. [Link]
-
Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (n.d.). Request PDF. Retrieved January 7, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of pharmaceutical sciences, 75(10), 987–991. [Link]
-
Fesenko, A. A., Fesenko, D. A., Churakov, A. M., & Strelenko, Y. A. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5–15. [Link]
-
Determination of p K a values of fluorocompounds in water using 19 F NMR. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 13. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB<sub>1</sub> Receptor Positive Allosteric Modulat... - ChEMBL [ebi.ac.uk]
- 22. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. New Methods for Synthesis of Trifluoromethyl Compounds Directed for Medicinal Applications [jstage.jst.go.jp]
An In-depth Technical Guide to the Exploratory Studies of Trifluoromethyl-Substituted Phenylpropylamines
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the study of trifluoromethyl-substituted phenylpropylamines. This class of compounds holds significant therapeutic potential, primarily due to the profound influence of the trifluoromethyl (CF₃) group on molecular properties. This document will delve into the synthesis, structure-activity relationships (SAR), pharmacological profiles, and analytical characterization of these molecules, offering field-proven insights and detailed methodologies to support and guide future research endeavors.
The Strategic Imperative of the Trifluoromethyl Group in Phenylpropylamine Scaffolds
The introduction of a trifluoromethyl group into a phenylpropylamine framework is a deliberate and strategic decision in medicinal chemistry. The unique electronic properties of the CF₃ group—namely its high electronegativity and strong electron-withdrawing nature—can significantly alter the physicochemical and pharmacological characteristics of the parent molecule. These alterations often manifest as:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can lead to an extended biological half-life of the drug candidate.
-
Increased Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier and other biological membranes, a critical factor for CNS-acting drugs.
-
Modulation of Receptor Binding: The electronic and steric properties of the CF₃ group can influence how a molecule interacts with its biological target, potentially leading to increased potency and selectivity.
-
Alteration of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby amine groups, affecting the ionization state of the molecule at physiological pH and thereby influencing its absorption, distribution, and target engagement.
A prime example of the successful application of this strategy is Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) where a trifluoromethyl group is present on a phenoxy ring connected to the phenylpropylamine core. Another significant compound is Fenfluramine , an amphetamine derivative with a trifluoromethyl group directly on the phenyl ring, which has been repurposed for treating rare forms of epilepsy.[1][2] These examples underscore the therapeutic potential that can be unlocked by the judicious incorporation of the trifluoromethyl moiety.
Synthetic Strategies for Trifluoromethyl-Substituted Phenylpropylamines
The synthesis of trifluoromethyl-substituted phenylpropylamines can be approached in several ways, primarily depending on the desired substitution pattern and stereochemistry. Key strategies involve either the introduction of the trifluoromethyl group onto a pre-existing phenylpropylamine scaffold or the construction of the phenylpropylamine backbone from a trifluoromethylated precursor.
Synthesis of Racemic Trifluoromethyl-Substituted Phenylpropylamines
A common route to racemic trifluoromethyl-substituted phenylpropylamines involves the reaction of a trifluoromethyl-substituted phenyl precursor with a suitable propylamine synthon. For instance, the synthesis of a key intermediate for Fluoxetine, N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, can be achieved by reacting N-methyl-3-hydroxy-3-phenylpropylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of a strong base like potassium tert-butoxide or an alkali metal hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[3]
Experimental Protocol: Synthesis of Racemic N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine
Materials:
-
N-methyl-3-hydroxy-3-phenylpropylamine
-
1-chloro-4-(trifluoromethyl)benzene
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Hydrochloric acid (HCl) solution
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of N-methyl-3-hydroxy-3-phenylpropylamine in anhydrous DMSO, add potassium tert-butoxide portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 1 hour to ensure complete formation of the alkoxide.
-
Add 1-chloro-4-(trifluoromethyl)benzene to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with toluene (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude base can be purified by column chromatography or converted directly to its hydrochloride salt by treating the toluene solution with a solution of HCl.
Enantioselective Synthesis
Given that the biological activity of chiral drugs often resides in a single enantiomer, enantioselective synthesis is of paramount importance. Several strategies have been developed for the asymmetric synthesis of trifluoromethyl-substituted phenylpropylamines.
For (S)-Fluoxetine, one notable approach involves the asymmetric reduction of a prochiral ketone using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, to establish the chiral alcohol intermediate. This is followed by a Mitsunobu reaction or a nucleophilic aromatic substitution to introduce the trifluoromethyl-phenoxy group.[4]
Another powerful method is the catalytic asymmetric allylation of benzaldehyde, which can be used to synthesize the chiral homoallylic alcohol precursor to (R)-Fluoxetine with high enantiomeric excess.[5]
Diagram: Enantioselective Synthesis of (R)-Fluoxetine Precursor
Caption: Asymmetric allylation of benzaldehyde to form the chiral intermediate for (R)-Fluoxetine.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the chemical structure of trifluoromethyl-substituted phenylpropylamines and the subsequent evaluation of their biological activity are crucial for identifying the key structural features responsible for their pharmacological effects.
Position of the Trifluoromethyl Group
The position of the CF₃ group on the phenyl ring has a profound impact on the pharmacological profile of these compounds. Studies on trifluoromethyl-substituted methcathinone analogs have shown that substitution at the 3- or 4-position of the phenyl ring enhances potency at the serotonin transporter (SERT) while decreasing potency at the norepinephrine (NET) and dopamine (DAT) transporters. Conversely, a 2-CF₃ substitution leads to a decrease in activity at all three monoamine transporters. This suggests that the para and meta positions are favorable for achieving selectivity towards SERT.
Modifications of the Propylamine Side Chain
Alterations to the propylamine side chain, such as N-alkylation and modifications to the propyl chain length, can significantly influence activity. For example, in the case of Fluoxetine, the N-methyl group is important for its activity.
| Compound | Modification | Effect on SERT Affinity |
| Fenfluramine | N-ethyl, 3-CF₃ | Potent serotonin releasing agent[1] |
| Fluoxetine | N-methyl, 4-OCF₃-phenyl | Potent serotonin reuptake inhibitor |
Pharmacological Profiles
While many trifluoromethyl-substituted phenylpropylamines are known for their potent effects on the serotonin system, their pharmacological profiles can be diverse.
Monoamine Transporter Inhibition and Release
As discussed, these compounds can act as either inhibitors of monoamine reuptake or as releasing agents. Fluoxetine is a classic example of a selective serotonin reuptake inhibitor.[6] In contrast, Fenfluramine and its active metabolite, norfenfluramine, are potent serotonin releasing agents.[1] This distinction in the mechanism of action—reuptake inhibition versus release—is a critical consideration in drug development, as it can lead to different therapeutic effects and side-effect profiles.
Diagram: Simplified Mechanism of Action at the Serotonergic Synapse
Caption: Differential effects of Fluoxetine and Fenfluramine on the serotonin transporter.
Activity at Other CNS Targets
Beyond monoamine transporters, some trifluoromethyl-substituted phenylpropylamines exhibit activity at other CNS targets. Fenfluramine, for example, is also a positive modulator of the sigma-1 receptor and has been shown to enhance GABAergic neurotransmission.[1][7] This multimodal mechanism of action is believed to contribute to its efficacy as an anti-seizure medication.
Analytical Characterization
The accurate and precise characterization of trifluoromethyl-substituted phenylpropylamines is essential for both preclinical and clinical studies. A variety of analytical techniques are employed for this purpose.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the workhorse techniques for the quantification of these compounds in biological matrices.
For HPLC analysis, reversed-phase columns are typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. UV detection is commonly employed.
GC-MS methods often require derivatization of the amine group to improve volatility and chromatographic performance. Derivatizing agents such as pentafluoropropionic anhydride are frequently used.
Experimental Protocol: General HPLC Method for the Analysis of Trifluoromethyl-Substituted Phenylpropylamines
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a phosphate or acetate buffer (pH adjusted)
-
The exact ratio should be optimized for the specific analyte.
Procedure:
-
Prepare a standard stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Prepare a series of working standards by diluting the stock solution.
-
Prepare the sample by protein precipitation (for plasma samples) or extraction.
-
Inject the prepared sample and standards onto the HPLC system.
-
Monitor the absorbance at a suitable wavelength (typically around 220-230 nm).
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
Chiral Separation
Since the enantiomers of these compounds can have different pharmacological properties, their separation and individual quantification are often necessary. Chiral HPLC is the most common technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol, is critical for achieving enantiomeric separation.[8][9]
Future Directions and Conclusion
The exploration of trifluoromethyl-substituted phenylpropylamines continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Fine-tuning selectivity: Designing new analogs with improved selectivity for specific monoamine transporters or other CNS targets.
-
Exploring novel mechanisms: Investigating the activity of these compounds at a broader range of receptors and ion channels to uncover new therapeutic applications.
-
Developing more efficient and scalable synthetic routes: Particularly for the enantioselective synthesis of promising candidates.
References
-
de Fátima, Â., et al. (2005). A Concise Total Synthesis of (R)-Fluoxetine, a Potent and Selective Serotonin Reuptake Inhibitor. Journal of the Brazilian Chemical Society, 16(3A), 495-499. Available at: [Link]
-
Gao, Y., & Sharpless, K. B. (1988). Enantioselective synthesis of (S)- and (R)-fluoxetine hydrochloride. The Journal of Organic Chemistry, 53(17), 4081-4084. Available at: [Link]
-
Wong, D. T., et al. (1974). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. Life Sciences, 15(3), 471-479. Available at: [Link]
-
Corey, E. J., & Reichard, G. A. (1989). Enantioselective synthesis of fluoxetine. Tetrahedron Letters, 30(39), 5207-5210. Available at: [Link]
-
Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology, 14, 1180295. Available at: [Link]
-
Fenfluramine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Wätzig, H., & Degenhardt, M. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 285-293. Available at: [Link]
-
Olsen, B. A. (1995). The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 72(11), 1033. Available at: [Link]
-
PubChem. (n.d.). Fenfluramine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
de Fátima, Â., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. ResearchGate. Available at: [Link]
-
Wong, D. T., et al. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life Sciences, 15(3), 471-479. Available at: [Link]
-
El-Behairy, M. F., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4983. Available at: [Link]
-
Chiral Drug Separation. (n.d.). In Encyclopedia of Chromatography. Available at: [Link]
-
Fuller, R. W., et al. (1974). Effect of an uptake inhibitor on serotonin metabolism in rat brain: studies with 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (Lilly 110140). Life Sciences, 15(6), 1161-1171. Available at: [Link]
Sources
- 1. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenfluramine - Wikipedia [en.wikipedia.org]
- 3. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
An In-depth Technical Guide to 1-[3-(Trifluoromethyl)phenyl]propylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-[3-(Trifluoromethyl)phenyl]propylamine, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the pharmacological landscape, offering insights grounded in established scientific principles and methodologies.
Chemical Identity and Nomenclature
The cornerstone of any chemical investigation is a precise understanding of the molecule's structure and nomenclature. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) as 1-[3-(trifluoromethyl)phenyl]propan-1-amine .[1] This nomenclature precisely defines a propane-1-amine backbone attached to a phenyl ring at the first carbon, with a trifluoromethyl substituent at the meta-position (position 3) of the phenyl ring.
For ease of reference and database searching, this compound is also known by several synonyms and unique identifiers, as detailed in the table below.
| Identifier | Value |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine |
| CAS Number | 473732-59-1 |
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 203.21 g/mol |
| InChI Key | ZZTDGFLVDISOIK-UHFFFAOYSA-N |
Physicochemical Properties and Characterization
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The presence of the trifluoromethyl group (-CF₃) significantly influences the lipophilicity, metabolic stability, and receptor binding affinity of the molecule.
| Property | Value/Description |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. |
| Boiling Point | Not explicitly reported, but expected to be elevated due to molecular weight and polar amine group. |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. The hydrochloride salt form, 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride (CAS: 1864062-04-3), exhibits increased water solubility.[1] |
| pKa | The amine group is basic and will have a pKa in the range typical for primary amines (around 9-10). |
Analytical Characterization: The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons (in the 7-8 ppm region), the methine proton adjacent to the amine and phenyl groups, the methylene protons of the propyl chain, and the methyl protons. The coupling patterns will be indicative of the propyl chain structure.
-
¹³C NMR: Will display distinct resonances for the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the aliphatic carbons of the propyl chain.
-
-
Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching vibrations.
Synthesis and Methodologies
The synthesis of this compound is most commonly achieved through the reductive amination of its corresponding ketone precursor, 1-(3-(trifluoromethyl)phenyl)propan-1-one. This versatile and widely used method offers a direct route to the desired primary amine.
Synthesis of the Ketone Precursor: 1-(3-(Trifluoromethyl)phenyl)propan-1-one
A common route to the ketone intermediate involves the reaction of a diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate in the presence of a copper catalyst.[2] This method provides the desired ketone in good yields.
Experimental Workflow: Synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-1-one
Sources
An In-depth Technical Guide to the Potential Therapeutic Applications of 1-[3-(Trifluoromethyl)phenyl]propylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-[3-(Trifluoromethyl)phenyl]propylamine, a compelling molecule for therapeutic development, particularly in the realm of neuroscience. We delve into its physicochemical properties, plausible synthetic routes, and a detailed exploration of its proposed mechanism of action as a monoamine reuptake inhibitor. This document outlines a strategic preclinical evaluation workflow, complete with detailed protocols for assessing its efficacy and safety. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Rationale for Investigating this compound
The quest for novel therapeutics for central nervous system (CNS) disorders is a cornerstone of modern medicinal chemistry. Phenylpropylamine scaffolds are a well-established pharmacophore in this area, with notable examples including fluoxetine and fenfluramine. The introduction of a trifluoromethyl (CF3) group onto the phenyl ring is a strategic medicinal chemistry approach known to enhance key drug-like properties. The CF3 group's high electronegativity and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3]
This compound, by virtue of its structural similarity to known monoamine reuptake inhibitors, is a prime candidate for investigation as a potential antidepressant. Its biological activity is likely attributed to its interaction with neurotransmitter systems, particularly the serotonergic and noradrenergic systems.[1] This guide will lay out the scientific groundwork for a thorough investigation of this promising compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, and interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine | PubChem |
| CAS Number | 473732-59-1 | BenchChem[4] |
| Molecular Formula | C10H12F3N | PubChem |
| Molecular Weight | 203.21 g/mol | PubChem |
| Appearance | White solid (predicted) | ChemicalBook[5] |
| Storage | Sealed in dry, room temperature | ChemicalBook[5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of organic chemistry routes. A common and effective method is the reductive amination of a corresponding ketone. Below is a detailed, step-by-step protocol for the synthesis of this compound from 3'-(trifluoromethyl)propiophenone.
Proposed Synthetic Pathway: Reductive Amination
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3'-(Trifluoromethyl)propiophenone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Triethylamine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3'-(trifluoromethyl)propiophenone (1.0 eq) in anhydrous methanol.
-
Addition of Reagents: To the stirred solution, add ammonium acetate (10 eq) followed by the portion-wise addition of sodium cyanoborohydride (1.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane containing 1% triethylamine to afford the pure this compound.
Proposed Mechanism of Action: A Focus on Monoamine Transporters
The structural similarity of this compound to known antidepressants suggests that its primary mechanism of action likely involves the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound would increase their concentration in the synapse, leading to enhanced neurotransmission and, ultimately, an antidepressant effect.
Figure 2: Proposed mechanism of action at the synapse.
Preclinical Evaluation Strategy
A robust preclinical evaluation is critical to ascertain the therapeutic potential and safety profile of this compound. The following workflow outlines a logical progression of in vitro and in vivo studies.
Figure 3: Preclinical evaluation workflow.
In Vitro Efficacy: Serotonin and Norepinephrine Reuptake Inhibition Assays
Objective: To determine the in vitro potency of this compound to inhibit serotonin and norepinephrine reuptake.
Protocol:
-
Cell Culture: Utilize HEK293 cells stably expressing human SERT or NET. Culture the cells in appropriate media until confluent.
-
Assay Preparation: Seed the cells into 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Treatment: Prepare serial dilutions of this compound in KRH buffer. Add the compound dilutions to the cells and incubate for a predetermined time.
-
Radioligand Addition: Add [3H]serotonin or [3H]norepinephrine to the wells and incubate to allow for uptake.
-
Termination and Lysis: Terminate the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells to release the internalized radioligand.
-
Scintillation Counting: Measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of reuptake for each compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy: Forced Swim Test (FST) in Rodents
Objective: To assess the antidepressant-like activity of this compound in a validated animal model of depression.[4]
Protocol:
-
Animals: Use male BALB/c mice. Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.) at various doses 30-60 minutes before the test.
-
Test Procedure: Place each mouse individually in a glass cylinder filled with water (25°C) to a depth where it cannot touch the bottom or climb out.
-
Behavioral Scoring: Videotape the session for 6 minutes. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
In Vitro Safety: Cytotoxicity Assay (MTT)
Objective: To evaluate the potential cytotoxicity of this compound on a relevant neuronal cell line.
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising chemical entity with the potential for development as a novel antidepressant. Its structural features strongly suggest a mechanism of action involving the inhibition of serotonin and norepinephrine reuptake. The preclinical evaluation strategy outlined in this guide provides a clear and scientifically rigorous path to characterizing its therapeutic potential and safety profile.
Future research should focus on obtaining empirical data for the specific assays described herein. A thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile in vivo will be crucial for its progression towards clinical development. Furthermore, structure-activity relationship (SAR) studies of analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
References
-
PubChem. This compound. Available from: [Link]
-
Wikipedia. Animal models of depression. Available from: [Link]
- Journal of Herbmed Pharmacology. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. 2024;13(4):523-536.
-
Biogem. In Vivo and in Vitro Toxicity Studies. Available from: [Link]
-
National Institutes of Health. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Available from: [Link]
-
Science Alert. Screening Models of Depression in Animals: A Review. Available from: [Link]
-
PubMed Central. Experimental animal models for the simulation of depression and anxiety. Available from: [Link]
-
ResearchGate. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Available from: [Link]
-
Semantic Scholar. Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Available from: [Link]
-
PubMed. Serotonergic and noradrenergic reuptake inhibitors: Prediction of clinical effects from in vitro potencies. Available from: [Link]
- PubMed Central.
- Wechem. Design and biological activity of trifluoromethyl containing drugs. 2025.
- PubMed Central. Development of serotonin transporter reuptake inhibition assays using JAR cells. 2018.
- Sigma-Aldrich.
- PubMed Central. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. 2018.
- Frontiers. Serotonin And Norepinephrine Reuptake Inhibitor. 2024.
- Google Patents. Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
-
ResearchGate. Trifluoromethoxy-containing pharmaceutical drugs. Available from: [Link]
-
Wikipedia. Duloxetine. Available from: [Link]
-
PubMed. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. Available from: [Link]
- Google Patents. Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
- Google Patents. A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Royal Society of Chemistry. Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. Available from: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
- Thermo Fisher Scientific.
-
Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
PubMed. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. Available from: [Link]
- CymitQuimica.
-
PubMed Central. A brief history of the development of antidepressant drugs: From monoamines to glutamate. Available from: [Link]
-
PubMed Central. Synthesis, preclinical evaluation and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides. Available from: [Link]
-
Wikipedia. Phenylpropylamine. Available from: [Link]
-
PubMed Central. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies. Available from: [Link]
- Cleveland Clinic.
- PubMed Central.
Sources
- 1. US9278096B2 - Therapeutic uses of compounds having combined SERT, 5-HT3 and 5-HT1A activity - Google Patents [patents.google.com]
- 2. US8759350B2 - Carbostyril derivatives and serotonin reuptake inhibitors for treatment of mood disorders - Google Patents [patents.google.com]
- 3. Available Synple Chem Reagent Cartridges [synplechem.com]
- 4. US3198833A - 1-(trifluoromethylphenyl)-2-loweralkyl aminopropanes and acid addition salts thereof - Google Patents [patents.google.com]
- 5. US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-[3-(Trifluoromethyl)phenyl]propylamine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 1-[3-(Trifluoromethyl)phenyl]propylamine, a key building block in medicinal chemistry and drug development. The protocol is centered around a robust and widely applicable method: the reductive amination of 3'-(trifluoromethyl)propiophenone. We will first detail the synthesis of the ketone precursor, followed by a step-by-step protocol for the final amination reaction. The narrative emphasizes the rationale behind procedural choices, discusses reaction monitoring and purification, and briefly explores pathways for asymmetric synthesis to access enantiopure forms of the target molecule. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction and Strategic Overview
This compound is a valuable primary amine that serves as a crucial intermediate in the synthesis of more complex bioactive molecules. The trifluoromethyl (CF3) group is a common feature in modern pharmaceuticals, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This specific amine is structurally related to compounds like fenfluramine and its analogs, which have been investigated for their pharmacological activities.[2][3]
The synthetic approach detailed herein is a two-stage process, beginning with the preparation of the ketone intermediate, 3'-(trifluoromethyl)propiophenone, followed by its conversion to the target primary amine via reductive amination. This strategy is favored for its reliability, scalability, and the commercial availability of the starting materials.
Figure 1: High-level two-stage synthetic workflow.
Synthesis of Ketone Precursor: 3'-(Trifluoromethyl)propiophenone
While 3'-(trifluoromethyl)propiophenone is commercially available, understanding its synthesis provides greater control over the entire process, especially for large-scale production.[4][5] A reliable method involves the reaction of a diazonium salt derived from 3-(trifluoromethyl)aniline with an acrylating agent, catalyzed by a copper salt.[6]
Mechanistic Rationale
The synthesis begins with the diazotization of 3-(trifluoromethyl)aniline using sodium nitrite in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt. This highly reactive intermediate is then subjected to a Meerwein arylation-type reaction. In the presence of a copper(I) catalyst, it reacts with an enol acetate like isopropenyl acetate, which serves as a masked acetone equivalent, to form the desired ketone.[6]
Detailed Experimental Protocol
Materials:
-
3-(Trifluoromethyl)aniline
-
Hydrochloric acid (37% aq.)
-
Sodium nitrite (NaNO₂)
-
Isopropenyl acetate
-
Copper(I) chloride (CuCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium acetate trihydrate
-
Acetone
-
Methylene chloride (DCM)
-
Deionized water
Procedure:
-
Diazonium Salt Formation: In a flask equipped with a stirrer and cooled to 0-5°C in an ice bath, add 35 mL of water and 45 g of 37% aqueous hydrochloric acid. Slowly add 24.25 g (0.151 moles) of 3-(trifluoromethyl)aniline while maintaining the temperature below 10°C. Once a homogenous slurry is formed, slowly add a solution of 10.5 g (0.152 moles) of sodium nitrite in 20 mL of water, ensuring the temperature remains at 0-5°C. Stir the resulting mixture for an additional 30 minutes at this temperature.[6]
-
Catalyst and Substrate Mixture Preparation: In a separate, larger reaction vessel, prepare a mixture of 90 mL of water, 1.35 g (0.014 moles) of cuprous chloride, 2.30 g (0.013 moles) of cupric chloride dihydrate, 50 mL of acetone, 40.8 g (0.300 moles) of sodium acetate trihydrate, and 23 g (0.230 moles) of isopropenyl acetate.[6]
-
Coupling Reaction: Warm the catalyst/substrate mixture to 30°C. Slowly pour the previously prepared cold diazonium salt solution into this mixture over 30 minutes, maintaining the reaction temperature at 30°C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture for an additional 30 minutes. Cool the mixture to room temperature (approx. 20°C) and add 50 mL of methylene chloride. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice more with 25 mL portions of methylene chloride.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, an oil, can be purified by vacuum distillation, collecting the fraction boiling at 98-102°C at 10 mmHg to yield pure 3'-(trifluoromethyl)propiophenone.[6]
Reductive Amination for this compound
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine source to form an imine intermediate, which is then reduced in situ to the target amine.[7] This one-pot procedure is highly efficient for generating primary amines from ketones using ammonia.
Rationale for Reagent Selection
-
Amine Source: For the synthesis of a primary amine, ammonia is the most direct nitrogen source. It is often used in the form of ammonium acetate or as a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol). Ammonium acetate is particularly convenient as it also acts as a mild acid catalyst to promote the initial imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive amination. It is a mild reducing agent that is stable in weakly acidic conditions required for imine formation and selectively reduces the protonated imine intermediate much faster than the starting ketone.[1] This selectivity is crucial to prevent the premature reduction of the ketone to the corresponding alcohol, which is a common side reaction.
Figure 2: Reductive amination reaction pathway.
Detailed Experimental Protocol
Materials:
-
3'-(Trifluoromethyl)propiophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, concentrated and 2M aq.)
-
Sodium hydroxide (NaOH, 3M aq.)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3'-(trifluoromethyl)propiophenone (5.0 g, 24.7 mmol) in 100 mL of methanol, add ammonium acetate (19.0 g, 247 mmol, 10 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. In small portions, carefully add sodium cyanoborohydride (2.33 g, 37.1 mmol, 1.5 equivalents). Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.
-
Quenching and Work-up: Once the reaction is complete, carefully acidify the mixture to pH ~2 by the slow addition of 2M HCl to decompose any excess NaBH₃CN. Caution: This will evolve hydrogen and hydrogen cyanide gas; perform this step in a well-ventilated fume hood. Stir for 1 hour.
-
Extraction (Acid/Base): Concentrate the mixture under reduced pressure to remove most of the methanol. Add 50 mL of water and wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted ketone and non-basic byproducts. Discard the organic washes.
-
Product Isolation: Cool the acidic aqueous layer in an ice bath and basify to pH >12 by the slow addition of 3M NaOH solution. Extract the liberated free amine product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a crude oil.
Purification and Characterization
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent the amine from streaking on the acidic silica gel. Alternatively, the product can be converted to its hydrochloride salt for easier handling and purification by crystallization.[8]
Characterization Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the aromatic protons (multiplets, ~7.4-7.6 ppm), the methine proton (CH-N, triplet, ~4.1 ppm), the methylene protons (CH₂), and the methyl protons (CH₃).
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₁₂F₃N, m/z 204.09 [M+H]⁺.[9]
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3'-(CF₃)propiophenone | 202.17 | 5.0 | 24.7 | 1.0 |
| Ammonium Acetate | 77.08 | 19.0 | 247 | 10.0 |
| Sodium Cyanoborohydride | 62.84 | 2.33 | 37.1 | 1.5 |
| Methanol | - | 100 mL | - | - |
Table 1: Reagent quantities for the reductive amination protocol.
Advanced Topic: Asymmetric Synthesis
For pharmaceutical applications, obtaining a single enantiomer of a chiral amine is often mandatory. The protocol described above produces a racemic mixture. Several strategies exist to achieve enantioselectivity:
-
Biocatalysis: The use of ω-transaminases (ω-TAs) offers a green and highly selective method to convert a prochiral ketone directly into a chiral amine with high enantiomeric excess.[10] This involves an enzymatic reaction where an amino group is transferred from an amine donor (like isopropylamine) to the ketone.
-
Asymmetric Hydrogenation: The imine intermediate can be reduced using a chiral catalyst. Transition metal complexes, particularly those based on Iridium or Rhodium with chiral phosphine ligands, are effective for the asymmetric hydrogenation of imines to yield enantiomerically enriched amines.[11][12]
Figure 3: Conceptual routes to enantiopure amines.
Conclusion
The synthesis of this compound via reductive amination of its ketone precursor is a reliable and adaptable method suitable for laboratory-scale synthesis. The protocol's success hinges on the careful selection of reagents, particularly the mild reducing agent that selectively targets the imine intermediate. By following the detailed steps for synthesis, work-up, and purification, researchers can effectively produce this valuable chemical building block for further use in drug discovery and development programs. For applications requiring enantiopure material, advanced methods such as biocatalysis or asymmetric catalysis should be explored.
References
- Goument, B., et al. (2017). New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it. Google Patents. EP3170807A1.
-
Lin, L., et al. (2007). The Synthesis and Biological Activity of Pentafluorosulfanyl Analogs of Fluoxetine, Fenfluramine, and Norfenfluramine. PubMed. Retrieved from [Link]
-
Wang, J., & Shao, Z. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. Retrieved from [Link]
-
Barbaro, P., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. Retrieved from [Link]
-
Marona-Lewicka, D., et al. (1998). Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential. PubMed. Retrieved from [Link]
-
Barbaro, P., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Retrieved from [Link]
- Zentaris GMBH. (2016). FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME. Google Patents. EP3393655B1.
- Zogenix Inc. (2018). Fenfluramine composition and preparation method thereof. Google Patents. CN108883399B.
- Zambon Group S.P.A. (1997). Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. Google Patents. EP0810195A1.
-
PubChemLite. (n.d.). This compound (C10H12F3N). Retrieved from [Link]
-
Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. 3′-(三氟甲基)苯丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 7. Available Synple Chem Reagent Cartridges [synplechem.com]
- 8. 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride [cymitquimica.com]
- 9. PubChemLite - this compound (C10H12F3N) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 1-[3-(Trifluoromethyl)phenyl]propylamine via Reductive Amination
<_ _>
Introduction: Strategic Importance and Synthetic Rationale
1-[3-(Trifluoromethyl)phenyl]propylamine is a key structural motif found in various pharmacologically active molecules.[1] The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a valuable component in drug design.[1] Among the various synthetic strategies, reductive amination stands out as a highly efficient and versatile method for preparing such amines.[2][3] This one-pot reaction, which combines a carbonyl compound with an amine and a reducing agent, offers several advantages, including operational simplicity, mild reaction conditions, and the ability to control the degree of alkylation, thus avoiding the common issue of overalkylation seen in direct alkylation methods.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound from 3'-(trifluoromethyl)propiophenone using reductive amination. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss optimization strategies, and present a workflow for product purification and characterization.
Reaction Mechanism: The Chemistry of Imine Formation and Reduction
The reductive amination process proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[2][4]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia (or an amine) on the electrophilic carbonyl carbon of the ketone, 3'-(trifluoromethyl)propiophenone. This is typically carried out under weakly acidic conditions which facilitate both the initial nucleophilic addition to form a hemiaminal intermediate and the subsequent dehydration to yield the imine.[2][5]
-
Reduction: The C=N double bond of the imine is then reduced by a hydride-based reducing agent.[4] A key aspect of successful reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting ketone.[3] Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly well-suited for this purpose as they are less reactive towards ketones and aldehydes compared to stronger reducing agents like sodium borohydride (NaBH₄).[3][6]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3'-(Trifluoromethyl)propiophenone | Round-bottom flask |
| Ammonium acetate or Ammonium chloride | Magnetic stirrer and stir bar |
| Sodium cyanoborohydride (NaBH₃CN) | Reflux condenser |
| Methanol (anhydrous) | Inert atmosphere setup (Nitrogen or Argon) |
| Dichloromethane (DCM) | Separatory funnel |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) | Flash chromatography system |
| Hydrochloric acid (HCl) in diethyl ether or isopropanol | pH paper or meter |
| Diethyl ether | Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3'-(Trifluoromethyl)propiophenone (1.0 eq) in anhydrous methanol.
-
Amine Source Addition: To the stirred solution, add ammonium acetate or ammonium chloride (3-5 eq) as the ammonia source.[4] The use of an ammonium salt helps to maintain a weakly acidic pH, which is optimal for imine formation.[5]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is deemed sufficient, slowly add sodium cyanoborohydride (1.5-2.0 eq) to the reaction mixture in portions. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The addition should be done carefully as it can cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the imine intermediate and the formation of the product by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude amine can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).[7]
-
Salt Formation (Optional): For easier handling and storage, the purified amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether or isopropanol until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Caption: Overall Synthesis Workflow.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred. | These reagents are selective for the imine/iminium ion over the ketone.[3][6] If reduction of the starting ketone is observed, ensure the reducing agent is added after sufficient time for imine formation. Sodium borohydride (NaBH₄) can be used, but it should be added after the imine has fully formed, as it can also reduce the starting ketone.[3][6] |
| Solvent | Methanol is a common choice. Other solvents like ethanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE) can also be used.[6] | Methanol is effective at dissolving the reagents and intermediates. If side reactions like acetal formation with the solvent are a concern, an aprotic solvent like DCM or DCE can be used.[8] |
| pH | Maintain a weakly acidic pH (around 4-6). | This pH range is a compromise that allows for both efficient imine formation (acid-catalyzed dehydration) and stability of the borohydride reducing agent.[5] If the reaction is too slow, a small amount of acetic acid can be added. If the pH is too low, the amine will be protonated and become non-nucleophilic. |
| Temperature | Room temperature is generally sufficient. | The reaction is typically exothermic upon addition of the reducing agent. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied, but this can also increase the rate of side reactions. |
| Amine Source | Ammonium acetate or ammonium chloride are convenient sources of ammonia. | These salts also help to buffer the reaction mixture in the optimal pH range. An excess of the ammonium salt is used to drive the equilibrium towards imine formation. |
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The spectra should be compared with literature data or a reference standard.[9][10]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₁₀H₁₂F₃N).[11]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
Reductive amination provides a robust and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of reducing agent and pH, high yields of the desired product can be achieved. The protocol and optimization strategies outlined in this application note offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to successfully synthesize this important amine and its derivatives.
References
-
Chemistry Steps. Reductive Amination. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Welsh, A. S., et al. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic & Medicinal Chemistry, 15(21), 6659-66. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
New Drug Approvals. (2021, February 21). Fenfluramine Hydrochloride. [Link]
- Perreault, C., et al. (2018). Fenfluramine compositions and methods of preparing the same.
- Perreault, C., et al. (2019). Fenfluramine compositions and methods of preparing the same.
-
Organic Chemistry Explained. (2025, October 3). Fenfluramine (antiepileptic) synthesis II. YouTube. [Link]
-
PubChemLite. This compound (C10H12F3N). [Link]
-
Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. [Link]
- Varasi, M., & Zaliani, A. (1997). Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
Kolobova, E., et al. (2017). The reaction scheme in the reductive amination of propiophenone with... ResearchGate. [Link]
-
DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
-
Reddit. (2025, November 12). Help with reductive ammination. r/Chempros. [Link]
-
The Chemyst. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
The Hive. (2003, August 12). Reductive amination of Propiophenone. Hive Methods Discourse. [Link]
-
The Hive. (2004, April 26). Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. [Link]
-
Le-Criox, M., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
-
SpectraBase. 3-(3-trifluoromethyl-phenyl)-urea - Optional[1H NMR] - Spectrum. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
- Csehi, A., et al. (1994). Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine(127852-21-5) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. PubChemLite - this compound (C10H12F3N) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: Leveraging 1-[3-(Trifluoromethyl)phenyl]propylamine in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-[3-(Trifluoromethyl)phenyl]propylamine as a pivotal building block in contemporary organic synthesis. The strategic incorporation of the 3-(trifluoromethyl)phenyl moiety offers a powerful tool for modulating the physicochemical and pharmacological properties of target molecules, making this primary amine a valuable intermediate in medicinal chemistry and drug development.[1][2] The trifluoromethyl group is known to enhance lipophilicity, improve metabolic stability, and alter electronic properties, which are critical attributes for successful drug candidates.[1][2] This document details the core reactivity of this amine, provides validated, step-by-step protocols for its key transformations, and explains the scientific rationale behind the experimental designs.
Introduction: The Strategic Value of this compound
This compound, systematically named 1-[3-(trifluoromethyl)phenyl]propan-1-amine, is an aromatic primary amine that has garnered significant interest as a synthetic intermediate.[3] Its structure is characterized by a propyl amine chain attached to a phenyl ring substituted with a trifluoromethyl group at the meta-position.[3] This unique combination of a reactive primary amine and a lipophilic, electron-withdrawing aromatic group makes it a versatile precursor for a wide range of more complex molecules.[1][3]
The primary amine serves as a nucleophilic handle for various crucial bond-forming reactions, including N-alkylation, acylation, and reductive amination.[4][5] The trifluoromethyl group, a common feature in modern pharmaceuticals, significantly influences the molecule's properties by increasing its lipophilicity, which can enhance its ability to cross biological membranes.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine | [3] |
| CAS Number | 473732-59-1 | [3] |
| Molecular Formula | C₁₀H₁₂F₃N | [3] |
| Molecular Weight | 203.21 g/mol | [3] |
| InChI Key | ZZTDGFLVDISOIK-UHFFFAOYSA-N | [3] |
| Monoisotopic Mass | 203.09218 Da | [6] |
Below is a diagram illustrating the general synthetic utility of this building block.
Caption: Synthetic pathways originating from the primary amine.
Core Application: Synthesis of Fenfluramine Analogues via Reductive Amination
A prominent application of trifluoromethyl-substituted phenylpropylamines is in the synthesis of pharmacologically active compounds like fenfluramine.[7][8][9] Reductive amination is a highly efficient and widely used method for forming C-N bonds and is particularly valuable for synthesizing secondary amines from primary amines and carbonyl compounds.[10] This one-pot procedure involves the initial formation of an imine intermediate from the amine and a carbonyl compound, which is then reduced in situ to the desired secondary amine.[4][11]
The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. It is selective for the protonated imine intermediate over the starting carbonyl compound, minimizing side reactions like the reduction of the aldehyde or ketone.[4]
Caption: Reductive amination scheme for Fenfluramine synthesis.
Detailed Protocol: Reductive Amination with an Aldehyde
This protocol describes the synthesis of a secondary amine by reacting this compound with a generic aldehyde.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Aldehyde (e.g., propionaldehyde) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCM.[4]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium towards the imine.[4]
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature overnight or until the starting amine is fully consumed as indicated by TLC/LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4] Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[4]
-
Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.[4]
Alternative Application: Synthesis via Direct N-Alkylation
Direct N-alkylation using alkyl halides is another fundamental method for synthesizing secondary and tertiary amines.[12] This reaction relies on the nucleophilicity of the primary amine attacking the electrophilic carbon of the alkyl halide. A significant challenge in this method is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of over-alkylated tertiary amine byproducts.[5]
To favor mono-alkylation, reaction conditions must be carefully controlled. This includes using a slight excess of the primary amine relative to the alkylating agent and adding the alkyl halide slowly to the reaction mixture.[4] The use of a suitable base is also critical to neutralize the hydrogen halide formed during the reaction.[12][13]
Caption: Direct N-alkylation of the primary amine.
Detailed Protocol: Mono-N-Alkylation with an Alkyl Bromide
This protocol provides a general procedure for the selective mono-alkylation of this compound.
Materials and Reagents:
-
This compound (1.2 eq.)
-
Alkyl bromide (e.g., ethyl bromide) (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.) to anhydrous acetonitrile.
-
Addition of Alkyl Halide: Stir the suspension vigorously and add the alkyl bromide (1.0 eq.) dropwise at room temperature.[4]
-
Reaction: Heat the reaction mixture to a gentle reflux (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. Pay close attention to the formation of any di-alkylated byproduct.
-
Work-up: Upon completion (typically when the alkyl bromide is consumed), cool the mixture to room temperature and filter off the inorganic salts.[4]
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.[4]
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[14] All manipulations should be performed in a well-ventilated chemical fume hood.[14][15] Avoid inhalation of vapors and contact with skin and eyes.[16] In case of exposure, rinse the affected area with plenty of water and seek medical advice.[14] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[14][17]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its primary amine functionality allows for straightforward and efficient incorporation into target molecules through robust reactions like reductive amination and N-alkylation. The presence of the 3-(trifluoromethyl)phenyl group provides a strategic advantage for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds. The protocols detailed in this guide offer reliable and reproducible methods for leveraging this key intermediate in research and development settings.
References
-
Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]
-
FINTEPLA (fenfluramine) Orally Disintegrating Tablets. Fenfluramine Hydrochloride. Available from: [Link]
-
Angene. The Role of Trifluoromethylphenyl Amines in Modern Drug Discovery. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Google Patents. US10947183B2 - Fenfluramine compositions and methods of preparing the same.
- Google Patents. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it.
-
PubMed. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
American Chemical Society. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. Available from: [Link]
- Google Patents. US20190284124A1 - Fenfluramine compositions and methods of preparing the same.
-
Angene. The Role of Trifluoromethylated Amines in Modern Organic Synthesis. Available from: [Link]
- Google Patents. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available from: [Link]
-
CCS Chemistry. Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]
-
PubChemLite. This compound (C10H12F3N). Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. PubChemLite - this compound (C10H12F3N) [pubchemlite.lcsb.uni.lu]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 9. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. fishersci.com [fishersci.com]
Application Notes & Protocols for 1-[3-(Trifluoromethyl)phenyl]propylamine and its Derivatives in Neuroscience Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Clarifying the Compound of Interest
In neuroscience research, the chemical name 1-[3-(Trifluoromethyl)phenyl]propylamine can be ambiguous. The precise placement of the amine group on the propyl chain is critical. While the propan-1-amine isomer exists, the vast majority of scientific literature and research applications, particularly concerning neurological activity, focus on the propan-2-amine isomer. This compound is widely known as Norfenfluramine , the primary active metabolite of the well-studied drug Fenfluramine .[1][2]
Therefore, this guide will focus on the applications of Fenfluramine and its key metabolite, Norfenfluramine (1-[3-(trifluoromethyl)phenyl]propan-2-amine), which are central to its pharmacological effects. Fenfluramine, an amphetamine derivative, was first developed as an appetite suppressant in the 1960s.[3][4] Decades later, it was successfully repurposed as a potent anti-seizure medication (ASM) for treating severe, treatment-resistant developmental and epileptic encephalopathies, including Dravet syndrome and Lennox-Gastaut syndrome.[5][6][7] This remarkable journey from an anti-obesity drug to a vital neurological therapeutic underscores its complex and powerful mechanism of action, making it a valuable tool for neuroscience research.
Section 1: Pharmacological Profile and Mechanism of Action
The therapeutic and research applications of Fenfluramine are rooted in its multi-target mechanism, which extends beyond simple monoamine modulation. Both Fenfluramine and its metabolite Norfenfluramine contribute to a complex pharmacological profile that ultimately restores balance in hyperexcitable neural networks.[6][8]
Core Mechanisms:
-
Serotonergic System Modulation: The primary and most well-documented effect is the potentiation of the serotonin (5-hydroxytryptamine, 5-HT) system. Fenfluramine acts as a powerful serotonin releasing agent (SRA) and a serotonin reuptake inhibitor.[9][10] It achieves this by disrupting the vesicular storage of 5-HT within presynaptic neurons and reversing the function of the serotonin transporter (SERT), leading to a significant increase in extracellular serotonin levels.[5][10]
-
Serotonin Receptor Agonism: The active metabolite, Norfenfluramine, is a potent agonist at several postsynaptic serotonin receptors, notably the 5-HT1D, 5-HT2A, and 5-HT2C subtypes.[1][9][11] Activation of 5-HT1-family receptors is generally inhibitory (decreasing cAMP), while 5-HT2-family activation is typically excitatory (activating phospholipase C).[5] This differential receptor activity contributes to its nuanced effects on neuronal circuits.
-
Sigma-1 (σ1) Receptor Modulation: Fenfluramine and Norfenfluramine act as positive modulators of the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6][9] This action is thought to help regulate neuronal excitability and may contribute to potential neuroprotective effects.[12][13]
-
Modulation of GABAergic and Glutamatergic Systems: The net effect of enhanced serotonergic signaling and σ1 receptor modulation is a rebalancing of inhibitory and excitatory neurotransmission. Fenfluramine has been shown to enhance GABAergic neurotransmission by increasing the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs).[5][11][14] Concurrently, it can diminish excessive glutamatergic activity, thereby reducing overall network hyperexcitability.[6][12]
The diagram below illustrates the interplay of these mechanisms at the synaptic level.
Caption: Multi-target mechanism of Fenfluramine and Norfenfluramine.
Section 2: Quantitative Data Summary
The following table summarizes key quantitative parameters for Fenfluramine and its metabolite, providing researchers with essential data for experimental design.
| Parameter | Compound | Value / Range | Species / System | Application Insight | Reference |
| In Vitro 5-HT Uptake Inhibition (Ki) | Fluoxetine (for comparison) | 5.5 x 10-8 M | Rat Brain Synaptosomes | The trifluoromethyl group is key for potent and selective 5-HT uptake inhibition. Fenfluramine derivatives show similar potency. | [15] |
| In Vivo Dosage (Anti-Seizure) | Fenfluramine | 15 mg/kg/day (s.c.) | Mouse (Dravet Model) | This dosage is pharmacokinetically equivalent to the effective therapeutic dose range in human patients with Dravet syndrome. | [13] |
| In Vivo Dosage (Neurochemical) | Fenfluramine | 5 - 24 mg/kg (i.p. or s.c.) | Rat | Doses used to study neurochemical effects, such as changes in monoamine levels in the brain. | [16] |
| Human Therapeutic Dosage (Dravet) | Fenfluramine | 0.2 - 0.7 mg/kg/day | Human | Significantly lower than historical doses for weight loss, minimizing risk of adverse effects. | [4][7] |
| Metabolism | Fenfluramine to Norfenfluramine | >75% | Human | Primarily mediated by CYP1A2, CYP2B6, and CYP2D6. Both parent and metabolite are active, a key consideration for DDI studies. | [17][18] |
| Adverse Effect Target | Norfenfluramine | High affinity for 5-HT2B receptor | Human | Agonism at this receptor is linked to cardiac valvulopathy, the reason for its withdrawal as an anorectic. | [1][9][17] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key applications of Fenfluramine in neuroscience research. The rationale behind experimental choices is highlighted to provide a deeper understanding of the protocol design.
Application 1: Assessing Effects on Neuronal Excitability via In Vitro Electrophysiology
Rationale: Whole-cell patch-clamp electrophysiology in acute brain slices is the gold standard for directly measuring a compound's effect on individual neuron properties and synaptic transmission.[14] This protocol allows researchers to quantify changes in intrinsic excitability and synaptic currents (both inhibitory and excitatory) to dissect the cellular basis of Fenfluramine's anti-convulsant action.
Caption: Workflow for in vitro patch-clamp electrophysiology experiments.
Step-by-Step Methodology:
-
Slice Preparation:
-
Deeply anesthetize a rodent (e.g., P21-P35 mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2/5% CO2) cutting solution.
-
Rapidly dissect the brain and place it in the same ice-cold cutting solution. The hippocampus is a common target due to its well-defined circuitry and role in epilepsy.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) using a vibratome.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2/5% CO2. Allow slices to recover for at least 1 hour at 32-34°C, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber on an upright microscope, continuously perfusing with oxygenated aCSF at ~2 mL/min.
-
Using borosilicate glass pipettes (3-6 MΩ), obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).
-
To measure sIPSCs: Clamp the cell at the reversal potential for glutamate (approx. 0 mV) using a cesium-based internal solution to isolate inhibitory currents.
-
To measure sEPSCs: Clamp the cell at the reversal potential for GABA (approx. -70 mV).
-
To measure firing properties: Record in current-clamp mode and inject depolarizing current steps.
-
-
Drug Application and Data Acquisition:
-
Record at least 5-10 minutes of stable baseline activity.
-
Prepare a stock solution of Fenfluramine HCl in water or DMSO and dilute to the final desired concentration (e.g., 1-10 µM) in aCSF just before use.
-
Switch the perfusion line to the Fenfluramine-containing aCSF and record for 10-15 minutes.
-
Switch back to the control aCSF to record washout effects for at least 15-20 minutes.
-
-
Data Analysis:
-
Use appropriate software (e.g., Clampfit, Mini Analysis) to detect and measure the frequency and amplitude of sIPSCs and sEPSCs.
-
Compare the parameters during baseline, drug application, and washout periods using appropriate statistical tests (e.g., paired t-test or ANOVA). A significant increase in sIPSC frequency would support an enhancement of GABAergic transmission.[14]
-
Application 2: Evaluating In Vivo Efficacy in a Dravet Syndrome Mouse Model
Rationale: The Scn1a+/- mouse model is the most widely used preclinical model for Dravet syndrome, as it recapitulates key phenotypes of the human disorder, including spontaneous seizures and premature mortality.[19] This protocol is designed to assess the efficacy of chronic Fenfluramine treatment on these core phenotypes, providing crucial data for its therapeutic potential.[13]
Caption: General experimental workflow for in vivo efficacy studies in mice.
Step-by-Step Methodology:
-
Animal and Drug Preparation:
-
Use Scn1a+/- and wild-type (WT) littermate control mice.
-
Begin treatment at an early age, such as postnatal day (PND) 7.[13][19]
-
Dissolve Fenfluramine HCl in sterile 0.9% saline to the desired concentration. A dose of 15 mg/kg/day is reported to be effective.[13]
-
Randomize pups into treatment groups (e.g., Scn1a+/- + Vehicle, Scn1a+/- + Fenfluramine, WT + Vehicle).
-
-
Administration and Monitoring:
-
Administer the drug or vehicle once daily via subcutaneous (s.c.) injection. The s.c. route is preferred in young pups to avoid injury to internal organs.[13][19]
-
Continue daily injections until the predetermined experimental endpoint (e.g., PND 35).
-
Monitor survival daily and record the date of death for any animal.
-
For more detailed seizure analysis, animals can be implanted with EEG electrodes for continuous monitoring, though this is often done in older animals.
-
-
Behavioral and Histological Assessment:
-
Near the end of the treatment period, conduct a battery of behavioral tests to assess non-seizure outcomes.[19]
-
Open Field Test: Assesses locomotor activity and anxiety-like behavior.
-
Three-Chamber Sociability Test: Evaluates social preference and memory.
-
-
At the study endpoint, euthanize the animals and perfuse with paraformaldehyde (PFA).
-
Process brains for histological analysis to assess for neurodegeneration.[13]
-
TUNEL Staining: To quantify apoptotic cells.
-
Degraded Myelin Basic Protein (D-MBP) Staining: To assess myelin integrity.
-
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves and compare between groups using a Log-rank test. A significant increase in survival in the Fenfluramine-treated group indicates therapeutic efficacy.[13]
-
Analyze behavioral data using ANOVA to compare performance across groups.
-
Quantify histological markers (e.g., number of TUNEL-positive cells) in relevant brain regions and compare between groups.
-
Section 4: Critical Considerations for Experimental Design
-
Metabolite Activity: Always consider that the observed effects are likely due to the combined action of Fenfluramine and its highly active metabolite, Norfenfluramine.[8][17] In vitro studies can be performed with Norfenfluramine directly to isolate its specific contributions.
-
Cardiovascular Safety (5-HT2B Activity): The primary safety concern with Fenfluramine is cardiac valvulopathy, mediated by Norfenfluramine's agonist activity at the 5-HT2B receptor.[1][9][20] While the lower doses used for epilepsy have shown a much better safety profile, this off-target effect is a critical piece of the compound's history and should be acknowledged in any research context.[4]
-
Appropriate Controls: The use of vehicle-treated and wild-type littermate controls is essential for interpreting data from genetic mouse models. This allows researchers to distinguish between a rescue of a disease phenotype versus a non-specific drug effect.[19]
-
Drug-Drug Interactions (DDIs): Fenfluramine is metabolized by multiple CYP450 enzymes. When designing experiments that involve co-administration with other drugs, particularly other ASMs, the potential for DDIs that could alter plasma concentrations must be considered.[18][21]
References
-
Ahmad, S., & Taha, A. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. Retrieved January 7, 2026, from [Link]
-
Fenfluramine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
What is the mechanism of Fenfluramine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 7, 2026, from [Link]
-
Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms? PubMed. Retrieved January 7, 2026, from [Link]
-
Spectrum of Mechanisms of Action of Fenfluramine in the Treatment of Rare Epilepsies. (n.d.). prolekare.cz. Retrieved January 7, 2026, from [Link]
-
Norfenfluramine – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]
-
Welch, J. T., & Lim, D. S. (2007). The Synthesis and Biological Activity of Pentafluorosulfanyl Analogs of Fluoxetine, Fenfluramine, and Norfenfluramine. PubMed. Retrieved January 7, 2026, from [Link]
-
Norfenfluramine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms? PubMed Central. Retrieved January 7, 2026, from [Link]
-
Ceulemans, B., et al. (2016). Low-dose fenfluramine in the treatment of neurologic disorders: experience in Dravet syndrome. PubMed Central. Retrieved January 7, 2026, from [Link]
-
(+-)-Norfenfluramine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Dinday, M. T., & Baraban, S. C. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. PubMed Central. Retrieved January 7, 2026, from [Link]
-
Verrotti, A., et al. (2023). Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. PubMed Central. Retrieved January 7, 2026, from [Link]
-
Fuller, R. W., et al. (1975). Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. PubMed. Retrieved January 7, 2026, from [Link]
-
Wong, D. T., et al. (1974). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. PubMed. Retrieved January 7, 2026, from [Link]
- US10947183B2 - Fenfluramine compositions and methods of preparing the same. (n.d.). Google Patents.
-
(RS)-1-[3-(trifluoromethyl)phenyl]propylamine. (n.d.). Proactive Molecular Research. Retrieved January 7, 2026, from [Link]
-
Goodchild, J., et al. (2022). Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. PubMed Central. Retrieved January 7, 2026, from [Link]
-
Boyd, R. A., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. PubMed Central. Retrieved January 7, 2026, from [Link]
-
This compound (C10H12F3N). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]
-
Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. (2023, September 19). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Villanueva, V., et al. (2024). Expert-Agreed Practical Recommendations on the Use of Fenfluramine in Developmental and Epileptic Encephalopathies Based on Clinical Experience and Literature Review. PubMed Central. Retrieved January 7, 2026, from [Link]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. (+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Low-dose fenfluramine in the treatment of neurologic disorders: experience in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenfluramine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 11. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 12. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Expert-Agreed Practical Recommendations on the Use of Fenfluramine in Developmental and Epileptic Encephalopathies Based on Clinical Experience and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 21. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Stock Solutions for 1-[3-(Trifluoromethyl)phenyl]propylamine
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-[3-(Trifluoromethyl)phenyl]propylamine (CAS No: 473732-59-1). As a key building block and research compound in medicinal chemistry, its accurate and consistent formulation is paramount for reproducible experimental outcomes.[1] This guide outlines the compound's critical physicochemical properties, safety protocols, and a detailed, step-by-step methodology for preparing high-concentration stock solutions. Furthermore, it addresses best practices for quality control, storage, and the preparation of working solutions to ensure the integrity of the compound throughout its experimental lifecycle.
Compound Identification and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for preparing stable and accurate solutions.[2] this compound is an aromatic primary amine whose trifluoromethyl group enhances lipophilicity, influencing its biological interactions.[1] Key specifications are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine | PubChem[1] |
| CAS Number | 473732-59-1 | BenchChem[1] |
| Molecular Formula | C₁₀H₁₂F₃N | BenchChem[1] |
| Molecular Weight (MW) | 203.21 g/mol | PubChem[1] |
| Purity | ≥98% (Typical) | Consult Supplier's Certificate of Analysis (CoA) |
| Appearance | Consult Supplier's Certificate of Analysis (CoA) | N/A |
Solubility
Specific solubility data for this compound is not extensively published. However, based on its structural class, it is anticipated to be soluble in organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and Ethanol are common first-choice solvents for compounds of this nature.[3]
-
Aqueous Solubility: Expected to be low.
-
Verification Required: It is critical to perform a small-scale solubility test before preparing a bulk stock solution. This can be done by attempting to dissolve a small, pre-weighed amount of the compound in a known volume of the target solvent.
Stability and Storage
Proper storage is essential to maintain the compound's integrity.
-
Solid Compound: Store in a tightly sealed container in an inert atmosphere, protected from light, at 2-8°C for short-term storage.[4] For long-term storage, refer to the supplier's recommendation, often -20°C.
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[3][5] Recommended storage for solutions is at -20°C or -80°C .[5] When stored at -20°C for over a month, the solution's efficacy should be re-validated.[5]
Safety and Handling Precautions
Before handling, users must consult the Safety Data Sheet (SDS) provided by the supplier for this specific compound. General safety protocols include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound, especially the solid powder and concentrated solutions, inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Static Discharge: Take precautionary measures against static discharge, especially when handling flammable solvents.
-
Disposal: Dispose of chemical waste according to institutional and local environmental regulations.
Core Principles of Stock Solution Preparation
The use of concentrated stock solutions is a standard and highly recommended laboratory practice. It mitigates the inaccuracies associated with weighing very small masses for individual experiments and ensures consistency across multiple assays.[6][7] The fundamental calculation for preparing a molar stock solution is:
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
Workflow for Stock Solution Preparation
The following diagram outlines the logical flow from initial planning to final storage.
Caption: General workflow for preparing a chemical stock solution.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution, a common starting concentration for many biological assays.
Materials
-
This compound (solid)
-
Anhydrous/Biotechnology-grade DMSO
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriately sized sterile polypropylene conical tube or amber glass vial
-
Calibrated micropipettes (P1000, P200)
-
Sterile, single-use, light-blocking cryovials for aliquots
-
Vortex mixer and/or sonicator bath
Calculations
Using the formula: Mass (mg) = 10 mmol/L × Volume (L) × 203.21 g/mol × 1000 mg/g
Table 2: Mass of Compound Required for a 10 mM Stock Solution
| Desired Final Volume | Calculation | Mass Required |
| 1 mL | 10 mmol/L × 0.001 L × 203.21 g/mol | 2.03 mg |
| 5 mL | 10 mmol/L × 0.005 L × 203.21 g/mol | 10.16 mg |
| 10 mL | 10 mmol/L × 0.010 L × 203.21 g/mol | 20.32 mg |
Step-by-Step Procedure
-
Preparation: Bring the vial of this compound and the solvent (DMSO) to room temperature before opening to prevent moisture condensation.[3]
-
Weighing: Place a clean weigh boat on the analytical balance and tare it. Carefully weigh the calculated mass of the compound (e.g., 20.32 mg for 10 mL). Record the exact mass.
-
Transfer: Carefully transfer the weighed powder into a sterile 15 mL conical tube or an appropriate glass vial. Tap the weigh boat to ensure as much powder as possible is transferred.
-
Initial Dissolution: Using a calibrated pipette, add approximately 80% of the final volume of DMSO to the vial (e.g., 8 mL for a 10 mL final volume).
-
Solubilization: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Bringing to Final Volume: Once the compound is fully dissolved, carefully add DMSO to reach the final desired volume (e.g., add 2 mL to bring the total volume to 10 mL). This is known as "quantity sufficient" or QS.
-
Homogenization: Cap the vial and invert it 15-20 times to ensure the final solution is homogeneous.[3]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use, light-blocking cryovials (e.g., 50-100 µL per vial).[5]
-
Labeling: Clearly label each aliquot with the compound name, exact concentration (adjusted for the actual mass weighed), solvent (DMSO), preparation date, and your initials.[2]
-
Storage: Store the labeled aliquots in a freezer at -20°C or -80°C, protected from light.
Quality Control and Best Practices
Adhering to best practices ensures the reliability of experiments that use this stock solution.
Solvent Selection and Validation
If a solvent other than DMSO is required for experimental reasons, its suitability must be confirmed first.
Sources
Application Notes and Protocols for 1-[3-(Trifluoromethyl)phenyl]propylamine as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Trifluoromethyl Group in Phenylpropylamines
1-[3-(Trifluoromethyl)phenyl]propylamine, with the CAS Number 473732-59-1, is a critical primary amine building block in modern medicinal chemistry.[1] Its structure is characterized by a propyl-1-amine chain attached to a phenyl ring bearing a trifluoromethyl (CF3) substituent at the meta-position.[1] The strategic incorporation of the CF3 group is a cornerstone of contemporary drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[2][3][4] The trifluoromethyl group is a potent electron-withdrawing substituent that enhances lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] These characteristics often lead to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability in active pharmaceutical ingredients (APIs).[2][3] Consequently, this intermediate is of significant interest for the synthesis of novel therapeutics, particularly in the areas of antidepressants and antimicrobials.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of this compound. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use and handling.
| Property | Value | Source |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
| CAS Number | 473732-59-1 | [1] |
| Molecular Formula | C₁₀H₁₂F₃N | [1] |
| Molecular Weight | 203.21 g/mol | [1] |
| InChI Key | ZZTDGFLVDISOIK-UHFFFAOYSA-N | [1] |
Synthetic Pathways and Protocols
The most common and practical laboratory-scale synthesis of this compound is achieved through the reductive amination of its corresponding ketone precursor, 1-(3-(Trifluoromethyl)phenyl)propan-1-one.[1] This two-step process, involving the formation of an imine intermediate followed by its reduction, is a versatile and widely used method for amine synthesis.[5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Reductive Amination of 3'-(Trifluoromethyl)propiophenone
This protocol details the synthesis of the target amine from its ketone precursor. The choice of a one-pot reaction with a suitable reducing agent simplifies the procedure and often leads to good yields.
Materials:
-
3'-(Trifluoromethyl)propiophenone
-
Ammonium acetate (NH₄OAc) or aqueous ammonia
-
Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 3'-(trifluoromethyl)propiophenone (1 equivalent) in methanol.
-
Add ammonium acetate (3-5 equivalents). The excess ammonium acetate serves as the ammonia source and helps drive the equilibrium towards imine formation.
-
Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction upon addition of the reducing agent and to minimize side reactions.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. The slow addition prevents a rapid evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of 1M HCl to neutralize the excess reducing agent and decompose the borate complexes.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add water to the residue and basify the aqueous solution with 1M NaOH to a pH of >10 to ensure the amine is in its free base form.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Causality and Optimization:
-
Choice of Reducing Agent: Sodium borohydride is a cost-effective and relatively safe reducing agent. For substrates sensitive to acidic or basic conditions, sodium triacetoxyborohydride can be a milder alternative.[5] Sodium cyanoborohydride is also effective but generates toxic byproducts.[5]
-
Solvent: Methanol is a common choice as it is a good solvent for both the ketone and the reducing agent.
-
pH Control: The final basification step is critical to deprotonate the ammonium salt of the product, rendering it soluble in the organic extraction solvent.
Purification Protocols
The crude product from the synthesis will likely contain unreacted starting materials, byproducts, and residual reagents. Purification is essential to obtain the high-purity intermediate required for pharmaceutical applications.
Protocol 2: Purification by Vacuum Distillation
For thermally stable liquids, vacuum distillation is an effective method for purification on a larger scale.
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude this compound to the distillation flask.
-
Gradually reduce the pressure and slowly heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The exact boiling point will depend on the vacuum achieved.
Protocol 3: Purification by Column Chromatography
For smaller scales or to remove impurities with similar boiling points, column chromatography is the preferred method.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The less polar impurities will elute first, followed by the desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Chiral Resolution: Isolating Enantiomers
This compound is a chiral molecule, and often only one enantiomer possesses the desired pharmacological activity. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[6] A common method involves the formation of diastereomeric salts with a chiral resolving agent.[6]
Workflow for Chiral Resolution
Caption: Chiral resolution of a racemic amine via diastereomeric salt formation.
Protocol 4: Chiral Resolution using Tartaric Acid
This protocol provides a general guideline for chiral resolution. The choice of solvent and the specific enantiomer of the resolving agent may require optimization.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid or (-)-Tartaric acid
-
Methanol or Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH), 1M solution
-
Dichloromethane (DCM)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in methanol or ethanol.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 equivalents) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomer:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric excess (e.e.) of the resolved amine can be determined by chiral HPLC analysis of a small sample of the salt after liberation of the free amine.
-
If the desired e.e. is not achieved, the salt can be recrystallized from the same solvent.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water and add 1M NaOH solution until the pH is >10.
-
Extract the liberated free amine with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized intermediate.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.4-7.6 ppm), methine proton (multiplet, ~3.5-3.7 ppm), methylene protons (multiplet, ~1.6-1.8 ppm), and methyl protons (triplet, ~0.9 ppm). |
| ¹³C NMR | Aromatic carbons, including the carbon attached to the CF₃ group (quartet), and aliphatic carbons. |
| FT-IR | N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and strong C-F stretching bands (~1100-1350 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8][9][10][11]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[7][8][9][10][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[9][11] Do not breathe vapors or dust.[7] Wash hands thoroughly after handling.[7][8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[7][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a valuable intermediate for the synthesis of advanced pharmaceutical agents. The protocols and guidelines presented in this document provide a comprehensive framework for its synthesis, purification, and handling. By understanding the chemical principles behind each step, researchers can effectively and safely utilize this building block to advance their drug discovery and development programs.
References
- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. (1997). Google Patents.
-
Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. (2001). PubMed. Retrieved January 7, 2026, from [Link]
-
This compound (C10H12F3N). (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Reductive amination of Propiophenone. (2003). The Hive. Retrieved January 7, 2026, from [Link]
-
The reaction scheme in the reductive amination of propiophenone with... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021). Google Patents.
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved January 7, 2026, from [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved January 7, 2026, from [Link]
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Retrieved January 7, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved January 7, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
Application Note: In Vitro Pharmacological Profiling of 1-[3-(Trifluoromethyl)phenyl]propylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the in vitro characterization of 1-[3-(Trifluoromethyl)phenyl]propylamine, a novel compound with significant structural similarities to known monoamine reuptake inhibitors. The trifluoromethyl moiety on the phenyl ring suggests enhanced lipophilicity and potential for potent interactions with biological targets, particularly within the central nervous system.[1] Given its structural relation to potent selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, it is hypothesized that this compound's primary mechanism of action involves the inhibition of monoamine transporters.[1][2] This guide presents a suite of detailed, validated protocols designed to rigorously determine the compound's binding affinity, functional inhibitory potency, and selectivity for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Additionally, a protocol for assessing off-target activity at monoamine oxidase (MAO) enzymes is included to build a complete pharmacological profile.
Introduction: The Rationale for Monoamine Transporter Screening
Monoamine transporters are critical membrane proteins that regulate neurotransmission by mediating the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft into the presynaptic neuron.[3] Their dysfunction is implicated in a wide array of psychiatric and neurological disorders, making them prime targets for therapeutic drug development.[3] this compound belongs to a chemical class with a high probability of interacting with these transporters. A systematic in vitro evaluation is the foundational step in understanding its therapeutic potential and mechanism of action. This involves a multi-assay approach to first determine its binding affinity, then confirm its functional inhibition of transport, and finally, to establish its selectivity profile across the key monoamine transporters.
Signaling Pathway of Monoamine Reuptake and Inhibition
Monoamine neurotransmitters are released from the presynaptic neuron, cross the synaptic cleft, and bind to postsynaptic receptors to propagate a signal. This signal is terminated by the reuptake of the neurotransmitters via their respective transporters (SERT, NET, DAT). Inhibitors block this reuptake process, leading to an increased concentration of neurotransmitters in the synaptic cleft and enhanced postsynaptic signaling.
Caption: Monoamine release, reuptake, and site of transporter inhibition.
Experimental Design and Workflow
A logical, tiered approach is essential for the efficient characterization of a novel compound. The workflow begins with determining binding affinity to establish target engagement, followed by functional assays to confirm the mechanism, and concludes with selectivity and off-target assays.
Caption: Experimental workflow for pharmacological characterization.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
Principle: This assay quantifies the binding affinity of this compound for hSERT, hNET, and hDAT.[4] It is a competitive assay where the test compound competes with a known high-affinity radioligand for binding to the transporter expressed in cell membranes. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the inhibitory constant (Ki), a true measure of binding affinity.[5]
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing either human SERT, NET, or DAT.
-
Radioligands:
-
Non-specific Binding Control:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Test Compound: this compound, prepared in a dilution series (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
96-well microplates, glass fiber filter mats (e.g., Whatman GF/B), cell harvester, and liquid scintillation counter.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the appropriate radioligand in Assay Buffer to a final concentration at or near its dissociation constant (Kd).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL radioligand + 50 µL membrane preparation + 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 50 µL radioligand + 50 µL membrane preparation + 50 µL non-specific binding control.
-
Test Compound: 50 µL radioligand + 50 µL membrane preparation + 50 µL of each test compound dilution.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C (optimize for each transporter) with gentle agitation.[6]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[6]
-
Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis & Presentation:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[6]
| Target Transporter | Radioligand | Test Compound Ki (nM) [Hypothetical] | Control Compound | Control Ki (nM) |
| hSERT | [³H]Citalopram | 15.2 | Fluoxetine | 1.1 |
| hNET | [³H]Nisoxetine | 450.7 | Desipramine | 0.8 |
| hDAT | [³H]WIN 35,428 | >10,000 | GBR-12909 | 2.5 |
Protocol 2: Radiolabeled Neurotransmitter Uptake Assays
Principle: This functional assay directly measures the ability of this compound to inhibit the transport of a radiolabeled neurotransmitter into cells stably expressing the target transporter.[3] A reduction in accumulated radioactivity in the presence of the test compound indicates inhibitory activity. This is considered a gold-standard functional assay for transporter inhibitors.[3]
Materials:
-
Cell Lines: HEK293 cells stably expressing hSERT, hNET, or hDAT, seeded in 96-well plates.[3][7]
-
Radiolabeled Substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).[3]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4).[8]
-
Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., 10 µM Fluoxetine for SERT) to define background signal.[3]
-
Test Compound: this compound, prepared in a dilution series.
-
Cell lysis solution (e.g., 1% SDS) and liquid scintillation counter.
Step-by-Step Methodology:
-
Cell Seeding: Plate the appropriate HEK293-transporter cells in a 96-well plate and grow to 80-90% confluency.[9]
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed KRH buffer.
-
Pre-incubation: Add 50 µL of KRH buffer containing the desired concentration of the test compound (or vehicle/NSB control) to each well. Incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of KRH buffer containing the radiolabeled substrate (e.g., [³H]5-HT) to each well to initiate the uptake reaction. The final substrate concentration should be near its Km value for the transporter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate Uptake: Rapidly terminate the assay by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.[9]
-
Cell Lysis: Add 100 µL of lysis solution to each well and shake for 10 minutes to ensure complete cell lysis.
-
Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM).
Data Analysis & Presentation:
-
Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Calculate the percent inhibition for each test compound concentration relative to the specific uptake in the vehicle control wells.
-
Plot percent inhibition against the log concentration of the test compound and fit with a non-linear regression model to determine the IC₅₀ value.
| Target Transporter | Substrate | Test Compound IC₅₀ (nM) [Hypothetical] | Control Compound | Control IC₅₀ (nM) |
| hSERT | [³H]Serotonin | 25.8 | Fluoxetine | 2.0 |
| hNET | [³H]Norepinephrine | 875.1 | Nisoxetine | 3.1[10] |
| hDAT | [³H]Dopamine | >10,000 | Cocaine | 250.0[7] |
Protocol 3: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
Principle: To ensure the observed effects are due to transporter inhibition and not a confounding mechanism, it is crucial to test for activity at MAO enzymes, which degrade monoamines. This assay uses recombinant human MAO-A and MAO-B and a fluorogenic substrate to measure enzyme activity. A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.[11]
Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine or a commercial fluorogenic substrate kit (e.g., measuring H₂O₂ production via Amplex Red).[11]
-
Positive Controls: Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor).[12]
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound: this compound, prepared in a dilution series.
-
Black 96-well microplate and a fluorescence plate reader.
Step-by-Step Methodology:
-
Assay Setup: In a black 96-well plate, add the test compound dilutions or controls.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
Data Analysis & Presentation:
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot percent inhibition against the log concentration of the test compound and fit with a non-linear regression model to determine the IC₅₀ value.
| Target Enzyme | Test Compound IC₅₀ (µM) [Hypothetical] | Control Compound | Control IC₅₀ (nM) |
| hMAO-A | >100 | Clorgyline | 2.99[11] |
| hMAO-B | >100 | Selegiline | 7.04[11] |
Summary and Interpretation
By systematically applying these protocols, a comprehensive pharmacological profile of this compound can be established. The hypothetical data presented suggests that the compound is a potent and selective serotonin reuptake inhibitor (SSRI). The Ki from the binding assay (15.2 nM) and the IC₅₀ from the functional uptake assay (25.8 nM) are in good agreement, confirming its mechanism at SERT.
The selectivity can be quantified by calculating the ratio of Ki or IC₅₀ values. For instance, the SERT vs. NET selectivity would be approximately 30-fold (450.7 nM / 15.2 nM), and the SERT vs. DAT selectivity is over 650-fold. The lack of activity at MAO-A and MAO-B (IC₅₀ > 100 µM) indicates that the compound's effects are specific to the monoamine transporters. This profile is characteristic of an SSRI and provides a strong foundation for further preclinical development.
References
-
Wikipedia. (2024). Fluoxetine. Wikipedia. Retrieved from [Link]
-
Dr. Oracle. (2025). Is Prozac (fluoxetine) a Selective Serotonin Reuptake Inhibitor (SSRI)?. Dr. Oracle. Retrieved from [Link]
-
Drugs.com. (2023). Prozac Uses, Dosage, Side Effects & Warnings. Drugs.com. Retrieved from [Link]
-
NHS. (2022). About fluoxetine. NHS. Retrieved from [Link]
-
MedlinePlus. (2025). Fluoxetine. MedlinePlus. Retrieved from [Link]
-
Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]
-
Lohmann, C., et al. (2007). Scintillation proximity assay for measuring uptake by the human drug transporters hOCT1, hOAT3, and hOATP1B1. Analytical Biochemistry. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
-
Engel, K., & Wang, J. (2011). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Engel, K., & Wang, J. (2011). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]
-
Luethi, D., et al. (2018). Differences in transporter inhibition when assessed with different methods and cell lines. Frontiers in Pharmacology. Retrieved from [Link]
-
Wong, D. T., et al. (1975). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Glickman, J. F., & Schmid, A. (2007). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies. Retrieved from [Link]
-
Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]
-
Li, A., et al. (2023). Whole-cell radioligand saturation binding. Protocols.io. Retrieved from [Link]
-
Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. Retrieved from [Link]
-
Ademosun, A. O., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition. Cyprotex. Retrieved from [Link]
-
de Witte, W., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. Retrieved from [Link]
-
Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]
-
Rothman, R. B., et al. (2014). Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates. Neuropsychopharmacology. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. Retrieved from [Link]
-
Wong, D. T., et al. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life Sciences. Retrieved from [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]
-
de Witte, W., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. Retrieved from [Link]
-
Anderl, N., et al. (2017). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ChemMedChem. Retrieved from [Link]
-
Somoza, V., et al. (2010). Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter. Journal of Neuroscience Methods. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. evotec.com [evotec.com]
Application Notes and Protocols for 1-[3-(Trifluoromethyl)phenyl]propylamine (CAS 473732-59-1)
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction: A Profile of CAS 473732-59-1
1-[3-(Trifluoromethyl)phenyl]propylamine, identified by CAS Registry Number 473732-59-1, is a primary aromatic amine of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a propyl-amine chain attached to a benzene ring substituted with a trifluoromethyl (CF₃) group, provides a unique combination of properties. The trifluoromethyl group is a key structural motif in modern drug design; its high electronegativity and metabolic stability can enhance a molecule's lipophilicity, binding affinity to biological targets, and overall pharmacokinetic profile.[1] This compound is primarily utilized as a specialized building block and a research chemical for the synthesis of more complex molecules and is not intended for human or veterinary use. Understanding its specific handling and storage requirements is paramount to ensure its stability, preserve its purity, and maintain a safe laboratory environment.
Core Principles of Handling and Storage
The stability of this compound is influenced by its primary amine functional group and the trifluoromethyl-substituted aromatic ring. Aromatic amines as a class require careful handling due to potential toxicity, and the specific storage conditions are designed to mitigate degradation from atmospheric oxygen, moisture, light, and elevated temperatures.[2][3] The primary directive is to prevent oxidation of the amine, hydrolysis, and potential photodegradation.
Chemical and Physical Properties Summary
A clear understanding of the compound's properties is the foundation for its proper handling. The table below summarizes its key identifiers and characteristics.
| Property | Value | Source(s) |
| CAS Number | 473732-59-1 | Multiple sources |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine | Multiple sources |
| Molecular Formula | C₁₀H₁₂F₃N | Multiple sources |
| Molecular Weight | 203.21 g/mol | Multiple sources |
| Appearance | Not specified; likely a liquid or low-melting solid | Inferred from similar compounds |
| Recommended Storage | 2-8°C, Inert Atmosphere, Keep in Dark | BLD Pharm |
Safety and Hazard Management
Personal Protective Equipment (PPE)
A fundamental aspect of safe handling involves the consistent use of appropriate PPE to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[4]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: All handling of the neat compound or its concentrated solutions must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4]
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is critical.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]
Detailed Storage Protocol
The long-term stability of this compound is contingent on strict adherence to the following storage conditions. The rationale is to create an environment that minimizes the potential for chemical degradation.
Caption: Key parameters for optimal compound storage.
Step-by-Step Storage Procedure:
-
Verify Container Integrity: Upon receipt, ensure the supplier's container is sealed and undamaged.
-
Inert Atmosphere Overlay: Before long-term storage, it is best practice to flush the headspace of the vial with an inert gas like argon or nitrogen. This displaces atmospheric oxygen, which can oxidize the primary amine group.
-
Select Appropriate Secondary Containment: Place the primary container (e.g., amber glass vial) inside a labeled, sealed secondary container.
-
Refrigerated Storage: Store the compound in a designated refrigerator maintained at 2-8°C . This temperature range slows down potential degradation pathways.[3]
-
Protect from Light: The storage location must be dark. The use of amber vials is mandatory to prevent photodegradation, a known issue for aromatic compounds.[6]
Experimental Handling and Solution Preparation Protocol
This workflow ensures that the compound's integrity is maintained from the storage container to the experimental setup.
Caption: Safe handling and solution preparation workflow.
Protocol Steps:
-
Equilibration: Remove the sealed container from the refrigerator and allow it to warm to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold compound, which could lead to hydrolysis.
-
Work in a Fume Hood: Conduct all manipulations within a certified chemical fume hood.
-
Inert Atmosphere Transfer: When opening the primary container, do so under a gentle stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.
-
Weighing: Quickly weigh the desired amount of the compound into a clean, dry vial.
-
Solvent Selection: This compound is soluble in polar aprotic solvents. For solution preparation, use anhydrous (dry) solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. Protic solvents like methanol or ethanol may be used but could potentially react with the amine under certain conditions.
-
Dissolution: Add the anhydrous solvent to the vial containing the compound. Seal the vial tightly and mix using a vortex or sonicator until fully dissolved.
-
Solution Storage: Ideally, solutions should be prepared fresh and used immediately. If short-term storage is unavoidable, store the solution in a tightly sealed vial with an inert gas headspace at 2-8°C and protected from light. Monitor for any signs of precipitation or color change.
Spill and Waste Management
Proper containment and disposal are crucial components of the safety protocol.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a suitable, sealable container for hazardous waste disposal.
-
Do not allow the material to enter drains.[4]
-
-
Waste Disposal:
-
Dispose of unused compound and contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it in the regular trash or sewer system.
-
References
-
Choudhury, H., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
-
J. Isidor, M., & El-Faham, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]
-
SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Experimental Use of Phenylpropylamines in Cell Signaling Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of phenylpropylamines to investigate cell signaling pathways. This document delves into the theoretical underpinnings, practical applications, and detailed protocols for studying the interactions of this important class of psychoactive compounds with their cellular targets.
Introduction: The Versatile Role of Phenylpropylamines in Modulating Cellular Communication
Phenylpropylamines are a class of organic compounds characterized by a phenyl group attached to a propylamine skeleton. This structural motif is shared by a wide range of endogenous neurochemicals, therapeutic agents, and research tools. Their ability to interact with key components of cell signaling cascades, particularly monoamine transporters and G-protein coupled receptors (GPCRs), makes them invaluable for dissecting the intricate mechanisms of neuronal communication and for the development of novel therapeutics.[1][2]
Prominent examples include amphetamine, a potent central nervous system stimulant, and fluoxetine, a widely prescribed antidepressant.[3][4][5] The study of these and other phenylpropylamines has been instrumental in advancing our understanding of neurotransmitter reuptake, receptor activation, and downstream second messenger systems.[6][7][8] This guide will provide the theoretical framework and practical protocols to empower researchers to effectively utilize phenylpropylamines in their cell signaling studies.
Core Mechanisms of Action: A Dual-Pronged Approach to Signal Modulation
Phenylpropylamines primarily exert their effects on cell signaling through two major mechanisms:
-
Interaction with Monoamine Transporters: Many phenylpropylamines, such as amphetamine, act as substrates for monoamine transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][5][9] By competing with endogenous neurotransmitters for uptake and promoting their reverse transport, these compounds increase the extracellular concentration of dopamine, norepinephrine, and serotonin, thereby amplifying their signaling.[3][[“]]
-
G-Protein Coupled Receptor (GPCR) Modulation: A growing body of evidence reveals that phenylpropylamines can also directly interact with GPCRs. A key example is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular GPCR that is activated by amphetamines and other trace amines.[6][7][11] Activation of TAAR1 can trigger distinct downstream signaling cascades, including the activation of Gαs and Gα13 proteins, leading to changes in cyclic AMP (cAMP) levels and RhoA activity, respectively.[7][11] Some phenylpropylamines, like fluoxetine, can also exhibit activity at serotonergic GPCRs such as the 5-HT2C receptor.[4][12]
The interplay between these two mechanisms contributes to the complex and multifaceted pharmacological effects of phenylpropylamines.
Experimental Design: Choosing the Right Tools to Answer Your Question
A well-designed experiment is crucial for obtaining meaningful and reproducible data. The choice of experimental system and assays will depend on the specific research question.
Key Experimental Systems:
-
Cell Lines: Stably or transiently transfected cell lines (e.g., HEK293, CHO) expressing the target transporter or receptor are invaluable for initial screening and mechanistic studies. They offer a controlled environment to isolate and study the function of a single protein.[13]
-
Primary Neuronal Cultures: These provide a more physiologically relevant system to study the effects of phenylpropylamines in the context of a neuron's natural machinery.
-
Brain Tissue Preparations: Synaptosomes or membrane preparations from specific brain regions allow for the study of transporter and receptor function in their native lipid environment.[14][15]
Fundamental Assays for Phenylpropylamine Research:
The following table summarizes key assays, their purpose, and the type of data they generate.
| Assay Type | Purpose | Key Parameters Measured |
| Radioligand Binding Assays | To determine the affinity and density of receptors or transporters. | Kd (dissociation constant), Bmax (receptor density), Ki (inhibitory constant) |
| Neurotransmitter Uptake/Release Assays | To measure the functional activity of monoamine transporters. | Vmax (maximum uptake velocity), Km (substrate affinity), EC50 (for release) |
| Second Messenger Assays (e.g., cAMP) | To quantify the activation of Gs or Gi-coupled GPCRs. | EC50 (agonist potency), IC50 (antagonist potency) |
| Downstream Signaling Assays (e.g., Western Blot for pERK) | To investigate the activation of downstream kinase cascades. | Fold change in protein phosphorylation |
Detailed Protocols
The following protocols provide step-by-step methodologies for key experiments in the study of phenylpropylamines and cell signaling.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes how to determine the binding affinity (Ki) of a test phenylpropylamine for the dopamine transporter using a competitive binding assay with a radiolabeled ligand.[9][14][16]
Materials:
-
Cell membranes prepared from cells expressing human DAT (e.g., CHO-DAT or HEK-DAT).
-
Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.
-
Unlabeled competitor (test phenylpropylamine and a known reference compound like cocaine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the DAT-expressing cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µg per well.[14]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration close to its Kd), and 150 µL of membrane preparation.[14]
-
Non-specific Binding: 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909), 50 µL of radioligand, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of the test phenylpropylamine, 50 µL of radioligand, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Cyclic AMP (cAMP) Accumulation Assay for Gs-Coupled Receptor Activation
This protocol describes a method to measure the intracellular accumulation of cAMP in response to the activation of a Gs-coupled receptor (e.g., TAAR1) by a phenylpropylamine agonist.[17][18][19]
Materials:
-
Cells stably expressing the Gs-coupled receptor of interest (e.g., HEK293-TAAR1).
-
Cell culture medium.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test phenylpropylamine agonist.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20]
-
96-well or 384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Stimulation:
-
Remove the culture medium and wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing varying concentrations of the test phenylpropylamine agonist or forskolin to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Data Acquisition: Read the plate on a plate reader compatible with the assay format (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Signaling Pathway for Gs-Coupled GPCR Activation
Caption: Gs-coupled GPCR signaling cascade.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol outlines the steps to detect the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a common downstream signaling event following the activation of many GPCRs and receptor tyrosine kinases.[21][22][23]
Materials:
-
Cells of interest (e.g., primary neurons or transfected cell lines).
-
Test phenylpropylamine.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat the cells with the test phenylpropylamine for the desired time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load 10-20 µg of protein per lane and resolve the proteins by SDS-PAGE.[21]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[24]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[21]
-
-
Stripping and Reprobing:
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Express the results as fold change relative to the untreated control.
-
Data Interpretation and Troubleshooting
-
Binding Assays: Ensure that the assay is performed under equilibrium conditions. High non-specific binding can be reduced by optimizing the washing steps or using a different radioligand.
-
cAMP Assays: The choice of cell density is critical; too many cells can lead to signal saturation.[18] Always include a positive control like forskolin to ensure the cells are responsive.
-
Western Blotting: The timing of cell stimulation is crucial, as ERK phosphorylation can be transient. A time-course experiment is recommended to identify the peak response. Inconsistent band intensities can be due to uneven protein loading or transfer.
Conclusion: Advancing Research with Phenylpropylamines
Phenylpropylamines are powerful tools for interrogating the complexities of cell signaling. By understanding their mechanisms of action and applying robust experimental protocols, researchers can gain valuable insights into the roles of monoamine transporters and GPCRs in health and disease. The application notes and protocols provided herein serve as a foundation for designing and executing rigorous experiments that will contribute to the ongoing efforts in neuroscience, pharmacology, and drug discovery.
References
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Dynamic regulation of signaling pathways in dopamine neurons: the intracellular actions of amphetamines. (2019). J-Stage. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). National Center for Biotechnology Information. [Link]
-
Underhill, S. M., Hullihen, P. D., Chen, J., Fenollar-Ferrer, C., Rizzo, M. A., Ingram, S. L., & Amara, S. G. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. Molecular Psychiatry, 25(9), 1947–1961. [Link]
-
Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]
-
What is the mechanism of Amphetamine? (2024). Patsnap Synapse. [Link]
-
Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. (2019). PubMed. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). PubMed. [Link]
-
Fluoxetine effects on molecular, cellular and behavioral endophenotypes of depression are driven by the living environment. (2016). PubMed Central. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Fluoxetine. (2024). StatPearls - NCBI Bookshelf. [Link]
-
Amphetamine. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2015). National Center for Biotechnology Information. [Link]
-
Blockage of 5HT2C serotonin receptors by fluoxetine (Prozac). (1995). PNAS. [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. (2008). PubMed. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). National Center for Biotechnology Information. [Link]
-
Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (2021). MDPI. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture. (2018). National Center for Biotechnology Information. [Link]
-
Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning. (2013). National Center for Biotechnology Information. [Link]
-
Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. (2014). ResearchGate. [Link]
-
How Prozac works: Mechanism of action explained. (2025). Medical News Today. [Link]
-
How should we analyze the two bands of phospho ERK1/2 in western blot? (2015). ResearchGate. [Link]
-
Phenylpropylamine. (n.d.). Wikipedia. [Link]
-
Functional interactions of 2-phenylethylamine and of tryptamine with brain catecholamines: implications for psychotherapeutic drug action. (1985). PubMed. [Link]
-
Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. (2011). National Center for Biotechnology Information. [Link]
-
Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. (2019). PNAS. [Link]
-
Phenylethylamine modulation of affect: therapeutic and diagnostic implications. (1995). PubMed. [Link]
-
Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. (2019). Springer Nature Experiments. [Link]
-
Does Phenethylamine (PEA) increase dopamine release in the brain? (n.d.). Consensus. [Link]
-
Measuring G-Protein-Coupled Receptor Signaling. (2022). YouTube. [Link]
-
Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). National Center for Biotechnology Information. [Link]
-
In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. (n.d.). MDPI. [Link]
-
Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. (2013). National Center for Biotechnology Information. [Link]
-
2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. (2012). PubMed. [Link]
-
(PDF) Phenylethylamine: Possible Role in Depression and Antidepressive Drug Action. (2025). ResearchGate. [Link]
-
C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (2017). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. (2010). PubMed. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2021). MDPI. [Link]
-
Overview of cell signaling. (n.d.). Khan Academy. [Link]
-
Pro-Drug Development. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Plant-derived natural products for drug discovery: current approaches and prospects. (2022). National Center for Biotechnology Information. [Link]
- A kind of preparation method of 3- phenylpropylamine. (2019).
Sources
- 1. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 3. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 4. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine effects on molecular, cellular and behavioral endophenotypes of depression are driven by the living environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. consensus.app [consensus.app]
- 11. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-[3-(Trifluoromethyl)phenyl]propylamine
Welcome to the technical support center for the synthesis of 1-[3-(Trifluoromethyl)phenyl]propylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on improving yield and purity. We will delve into the common challenges encountered during the reductive amination of its precursor, 1-[3-(trifluoromethyl)phenyl]propan-1-one, providing field-proven insights and solutions in a direct question-and-answer format.
Overview of Synthetic Pathways
The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of the corresponding ketone, 1-[3-(trifluoromethyl)phenyl]propan-1-one. This process involves the condensation of the ketone with an amine source (typically ammonia for a primary amine) to form an intermediate imine, which is then reduced to the target amine.
Alternative methods, such as the Leuckart reaction, offer a one-pot solution but often require harsh conditions and can result in lower yields.[1][2] This guide will concentrate on the more controllable, modern reductive amination techniques.
Caption: A logic diagram for troubleshooting low reaction yields.
Q2: I'm observing a significant amount of 1-[3-(trifluoromethyl)phenyl]propan-1-ol in my crude product. How do I prevent this?
A2: The formation of the alcohol byproduct is a classic sign of a non-selective reduction. This happens when your reducing agent attacks the starting ketone before it can form the imine, or attacks the ketone faster than it reduces the imine.
-
Primary Solution: As detailed in Q1, switch to a more selective (less reactive) hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the best choice for one-pot reductive aminations because of its selectivity for iminium ions over ketones. [3]* Procedural Tweak: If you must use a less selective agent like NaBH₄, consider a two-step, one-pot procedure. First, mix the ketone and the amine source (e.g., ammonium acetate) in a suitable solvent (like methanol or ethanol) and stir for a period (e.g., 1-2 hours) to allow the imine to form. Monitor this by TLC or GC. Only after confirming imine formation should you add the NaBH₄, preferably at a reduced temperature (0 °C) to control reactivity. [4] Q3: The reaction seems to stall, with starting ketone and some product present even after extended reaction times. What's happening?
A3: A stalled reaction often points to reagent degradation or an unfavorable equilibrium.
-
Reagent Quality: Hydride reducing agents, especially NaBH(OAc)₃, can be sensitive to moisture. Ensure your reagents are fresh and have been stored in a desiccator.
-
Stoichiometry: Ensure you are using a slight excess of the amine source (e.g., 1.5-2.0 equivalents) and the reducing agent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
-
Equilibrium: As mentioned, water is a byproduct that can reverse imine formation. If the reaction generates enough water, it can effectively stall the process. Adding a dehydrating agent like molecular sieves can help push a stalled reaction forward.
Q4: I'm struggling to purify my final amine product. Standard acid-base extraction gives poor separation from the unreacted imine. What are my options?
A4: This is a common challenge, as both the final amine product and the intermediate imine are basic and can be extracted into an acidic aqueous layer. [5]
-
Drive the Reaction to Completion: The best purification strategy is to avoid the problem in the first place. Before workup, ensure the reduction is complete by TLC or GC analysis. If unreacted imine persists, you can add another small portion of the reducing agent and stir for a few more hours.
-
Imine Hydrolysis: During the aqueous workup, the unreacted imine is often hydrolyzed back to the starting ketone. This can simplify purification, as you would then be separating the basic amine from the neutral ketone. You can facilitate this by stirring the crude mixture with a dilute acid (e.g., 1M HCl) for an hour before proceeding with the main extraction.
-
Salting Out: If the amine is sufficiently soluble in your organic solvent, you can try to "salt out" the product. After the reaction, evaporate the solvent, redissolve the residue in a suitable solvent like diethyl ether or ethyl acetate, and then bubble dry HCl gas through the solution (or add a solution of HCl in ether). The amine hydrochloride salt should precipitate and can be collected by filtration, leaving neutral impurities (like the alcohol byproduct) in the solvent. [5]
Parameter Recommendation Rationale Amine Source Ammonium Acetate (NH₄OAc) Provides both ammonia and a mild acid catalyst in one reagent. Reducing Agent NaBH(OAc)₃ (STAB) High selectivity for iminium ions over ketones, minimizing alcohol byproduct formation. [4] Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) Aprotic solvents that are compatible with the reagents and do not interfere with the reaction. pH Mildly Acidic (4-5) Optimal for catalyzing the imine formation and dehydration step without deactivating the amine nucleophile. [6] | Additives | Molecular Sieves (3Å or 4Å) | Removes water byproduct, driving the imine formation equilibrium forward. [6]|
Frequently Asked Questions (FAQs)
Q: What is the Leuckart reaction and is it a good alternative? A: The Leuckart reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures (120-185 °C). [2][7]While it is a one-step method, it often requires long reaction times and harsh conditions, which can lead to side products and lower yields compared to modern methods using selective borohydrides. [1]It is generally considered a less favorable option for complex or sensitive substrates.
Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes. The starting ketone will be relatively non-polar. The intermediate imine will have a similar polarity, while the final amine product will be more polar and have a lower Rf value (it may streak without triethylamine in the eluent). Staining with potassium permanganate or ninhydrin can help visualize the spots. Gas Chromatography (GC) can also provide quantitative monitoring.
Q: Are there any specific safety precautions I should take? A: Yes. 3-(Trifluoromethyl)phenyl compounds should be handled with care in a fume hood. The reducing agents, particularly sodium cyanoborohydride, are toxic. Quenching reactions involving NaBH₃CN under acidic conditions can release toxic hydrogen cyanide (HCN) gas and must be done cautiously in a well-ventilated fume hood, followed by a basic quench (e.g., with bleach) of the aqueous waste. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and should be optimized for your specific setup.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-[3-(trifluoromethyl)phenyl]propan-1-one (1.0 eq).
-
Reagents: Add ammonium acetate (2.0 eq) and anhydrous 1,2-dichloroethane (DCE) to create a ~0.2 M solution.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC until the starting ketone is consumed.
-
Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane (DCM).
-
Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel or by acid-base extraction as described in the troubleshooting section.
References
- Google Patents. (n.d.). Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
- Google Patents. (n.d.). Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ChemicalRegister. (n.d.). (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine (CAS No. 1168139-53-4) Suppliers. Retrieved from [Link]
Sources
- 1. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
Common side reactions in the synthesis of phenylpropylamines
Welcome to the Technical Support Center for the synthesis of phenylpropylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. Our goal is to provide you with the technical insights and practical solutions needed to optimize your reactions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis of phenylpropylamines, linking them to common side reactions and providing actionable troubleshooting steps.
Issue 1: Low Yield of the Desired Phenylpropylamine in Reductive Amination
Question: I am performing a reductive amination of a phenyl-2-propanone derivative to synthesize a secondary or tertiary phenylpropylamine, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in reductive aminations are a frequent challenge and can often be attributed to several competing side reactions or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Formation of Aldol Condensation Products: Phenyl-2-propanone and other ketones with α-hydrogens can undergo self-condensation under either acidic or basic conditions, leading to the formation of α,β-unsaturated ketone byproducts. This side reaction consumes your starting material and reduces the overall yield.
-
Troubleshooting & Optimization:
-
Control Temperature: Maintain a low reaction temperature to disfavor the kinetics of the aldol reaction.
-
pH Adjustment: Carefully control the pH of the reaction. For imine formation, slightly acidic conditions (pH 4-6) are typically optimal. Excessively strong acids or bases can catalyze aldol condensation.
-
Order of Addition: Consider adding the reducing agent after the initial formation of the imine or iminium ion to minimize the time the ketone is exposed to conditions that favor self-condensation.
-
-
-
Over-alkylation: When synthesizing a primary or secondary amine, further reaction with the carbonyl compound and subsequent reduction can lead to the formation of higher-order amines (tertiary or quaternary).[1][2]
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the amine relative to the ketone to favor the formation of the desired product.
-
Stepwise Procedure: For challenging substrates, consider a two-step process. First, form the imine, and after its formation is complete (monitored by techniques like TLC or NMR), add the reducing agent.[2]
-
-
-
Formation of Imines Dimers and Oligomers: The intermediate imine can react with itself, especially at higher concentrations, to form dimers or oligomers.[3] This is more prevalent with less sterically hindered imines.
-
Troubleshooting & Optimization:
-
Dilution: Run the reaction at a lower concentration to reduce the likelihood of intermolecular reactions between imine intermediates.
-
Immediate Reduction: Choose a reducing agent that rapidly reduces the imine as it is formed. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective for this "one-pot" approach as they are more selective for the iminium ion over the ketone.[1][4]
-
-
-
Inefficient Reduction: The chosen reducing agent may not be effective under your reaction conditions, or it may have degraded.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: The reactivity of reducing agents varies. For one-pot reductive aminations, NaBH₃CN and NaBH(OAc)₃ are popular choices.[1] For pre-formed imines, the more reactive sodium borohydride (NaBH₄) can be used. Catalytic hydrogenation (e.g., H₂, Pd/C) is another powerful method.
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.
-
-
Experimental Protocol: One-Pot Reductive Amination of Phenyl-2-propanone
-
To a solution of phenyl-2-propanone (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane) at 0 °C, add a catalytic amount of acetic acid to achieve a pH of 5-6.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 25 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Issue 2: Formation of an Unexpected Tetrahydroisoquinoline Byproduct
Question: During the synthesis of a phenylethylamine derivative, I've isolated a significant amount of a cyclic byproduct which I suspect is a tetrahydroisoquinoline. Why is this happening and how can I prevent it?
Answer: The formation of a tetrahydroisoquinoline from a β-arylethylamine and a carbonyl compound is a classic ring-closing reaction known as the Pictet-Spengler reaction .[5][6] This is a common side reaction, especially when using aldehydes (like formaldehyde or its equivalents) under acidic conditions.
Causality: The reaction proceeds through the initial formation of an iminium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the cyclic product.[5][6][7]
Conditions Favoring the Pictet-Spengler Reaction:
-
Acidic Conditions: The reaction is typically catalyzed by acid, which is necessary for the formation of the reactive iminium ion.[5]
-
Electron-Rich Aromatic Rings: Phenyl groups with electron-donating substituents are more susceptible to this cyclization.[6]
-
Use of Aldehydes: Aldehydes readily form the necessary iminium ion intermediate.
Troubleshooting & Optimization:
-
pH Control: If your primary synthesis requires acidic conditions, try to perform the reaction at a less acidic pH or for a shorter duration to minimize the Pictet-Spengler cyclization.
-
Protecting Groups: If feasible, the installation of a protecting group on the amine can prevent the initial imine formation required for the Pictet-Spengler reaction.
-
Alternative Synthetic Routes: If the Pictet-Spengler reaction is a persistent and significant issue, consider an alternative synthetic strategy that avoids the concurrent presence of a β-arylethylamine and an aldehyde under acidic conditions.
Diagram: Competing Pathways - Reductive Amination vs. Pictet-Spengler Reaction
Caption: Competing reaction pathways for a β-arylethylamine and an aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the Leuckart-Wallach reaction and what are its common side products?
A1: The Leuckart-Wallach reaction is a method of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the source of the amine in some cases.[8][9] It is often used for the synthesis of primary, secondary, or tertiary amines from aldehydes and ketones.[8] Common side reactions and issues include:
-
N-formyl amide formation: The initial product is often the N-formyl derivative of the amine, which requires a subsequent hydrolysis step (usually acidic or basic) to yield the free amine.[10] Incomplete hydrolysis will result in this amide as an impurity.
-
High Temperatures: The reaction often requires high temperatures (120-185 °C), which can lead to thermal decomposition of starting materials or products.[8]
-
Complex reaction mixture: The high temperatures and strongly acidic conditions can lead to a variety of byproducts, making purification challenging.
Q2: How can I avoid the formation of quaternary ammonium salts in the Eschweiler-Clarke reaction?
A2: The Eschweiler-Clarke reaction, which is the methylation of a primary or secondary amine using formaldehyde and formic acid, inherently avoids the formation of quaternary ammonium salts.[11][12] The reaction proceeds through an iminium ion intermediate, which is reduced by formic acid. A tertiary amine cannot form an iminium ion with formaldehyde, thus the reaction stops at the tertiary amine stage.[11][13] This makes it a highly selective method for producing tertiary methylamines.
Q3: My synthesis involves a benzyl protecting group on a nitrogen atom. I am observing debenzylation as a side reaction. How can I prevent this?
A3: Unwanted debenzylation can occur under certain conditions, particularly during catalytic hydrogenation intended to reduce another functional group.
-
Catalyst Poisoning: If your molecule contains sulfur, this can poison the palladium catalyst, sometimes leading to incomplete or undesired side reactions.
-
Reaction Conditions: Prolonged reaction times, high temperatures, or strongly acidic conditions during hydrogenation can promote debenzylation.[14]
-
Alternative Protecting Groups: If debenzylation is a persistent issue, consider using a different nitrogen protecting group that is stable to your reaction conditions, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, which can be removed under different, specific conditions.
Q4: I am using the Gabriel synthesis to prepare a primary phenylpropylamine. What are the potential pitfalls?
A4: The Gabriel synthesis is a reliable method for preparing primary amines and avoids over-alkylation.[15] However, potential issues include:
-
Incomplete Hydrolysis/Hydrazinolysis: The final step to release the primary amine from the phthalimide intermediate requires strong acidic or basic hydrolysis, or more commonly, hydrazinolysis. Incomplete reaction will leave the N-alkylphthalimide as a major impurity.[16]
-
Harsh Conditions: The conditions for hydrolysis can sometimes be harsh and may not be compatible with other functional groups in the molecule. Hydrazinolysis is generally milder.
References
-
Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]
- Biriukov, K. O., Podyacheva, E., Tarabrin, I., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry.
-
Phenylacetone. In Wikipedia. Retrieved from [Link]
-
Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]
- Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine. (2025). Benchchem.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Phenylpropanolamine Side Effects: Common, Severe, Long Term. Drugs.com.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011).
- A kind of preparation method of 3- phenylpropylamine. (2019).
-
Leuckart reaction. In Wikipedia. Retrieved from [Link]
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- What is the method for the synthesis of phenylprolamine? Quora.
- Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. (2023). Wikimedia Commons.
- The Mechanism of the Leuckart Reaction. University of Florida Digital Collections.
- 3-ARYLOXY-3-PHENYLPROPYLAMINE AND THE PROCESS FOR THEIR MANUFACTURING.
- The Pictet-Spengler Reaction Upd
- What are the side effects of Phenylpropanol? (2024).
- Reductive Amin
- Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
- Potential structures of imine dimers and oligomers formed in the reactions of glyoxal with methylamine during cloud droplet evaporation.
- An efficient method for the N-debenzylation of aromatic heterocycles.
- Leuckart reaction. Grokipedia.
- Phenylacetone. Breaking Bad Wiki - Fandom.
- Psychiatric side effects attributed to phenylpropanolamine. (1988). PubMed.
- Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use.
- Eschweiler-Clarke reaction. (2025). YouTube.
- Eschweiler-Clarke Reductive Alkyl
- Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine.
- Psychiatric Side Effects Attributed to Phenylpropanolamine.
- Review of Modern Eschweiler–Clarke Methyl
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isol
- The mechanism of the Pictet–Spengler reaction.
- The Leuckart Reaction. (2023). Chemistry LibreTexts.
- The Prohibited List. (2019). World Anti Doping Agency - WADA.
- Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. (2023). YouTube.
- Eschweiler–Clarke reaction. Grokipedia.
- Narcotics Control Bureau.
- Amine synthesis by reductive amination (reductive alkyl
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
- Reductive Amin
- Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC.
- A question on my sister's organic chemistry exam. (2013). Reddit.
- Pictet–Spengler reaction. Grokipedia.
- Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports. (1990). PubMed.
- Eschweiler-Clarke Reaction. (2022). YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1-[3-(Trifluoromethyl)phenyl]propylamine
Welcome to the Technical Support Center for the purification of 1-[3-(trifluoromethyl)phenyl]propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this critical chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound, providing potential causes and actionable solutions.
Issue 1: Low Purity After Initial Work-up and Solvent Removal
Question: My initial analysis (TLC, GC-MS, or ¹H NMR) of the crude this compound after aqueous work-up and solvent evaporation shows multiple unexpected spots/peaks. What are the likely impurities and how can I address this?
Answer:
The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for synthesizing this compound is the reductive amination of 3-(trifluoromethyl)benzaldehyde or a related ketone.[1] Potential impurities from this process can include:
-
Unreacted Starting Materials: Residual 3-(trifluoromethyl)benzaldehyde or the corresponding ketone.
-
Imine Intermediate: Incomplete reduction of the intermediate imine formed between the carbonyl compound and the amine source.
-
Over-alkylation Products: If a primary amine is used as the starting material, there is a risk of forming secondary or tertiary amines.[1]
-
Byproducts from the Reducing Agent: For example, if sodium borohydride is used, borate salts may be present.
-
Side-Reaction Products: Depending on the reaction conditions, other side reactions may occur.
Troubleshooting Steps:
-
Optimize the Reaction: Ensure the reductive amination has gone to completion by monitoring with TLC or GC. If necessary, extend the reaction time or add a fresh portion of the reducing agent.
-
Aqueous Wash: A thorough aqueous wash (e.g., with dilute HCl followed by a base wash with NaOH or NaHCO₃) can help remove some unreacted starting materials and byproducts.
-
Proceed to a Dedicated Purification Step: A simple work-up is often insufficient. You will likely need to employ one of the more rigorous purification techniques detailed below, such as distillation, crystallization, or chromatography.
Issue 2: Poor Yield or Decomposition During Vacuum Distillation
Question: I am attempting to purify this compound by vacuum distillation, but I am experiencing either a low recovery of the product or the distillate is discolored, suggesting decomposition. What am I doing wrong?
Answer:
Vacuum distillation is a powerful technique for purifying liquid amines, but several factors can lead to poor outcomes.[2][3]
-
High Temperature: Even under vacuum, excessive temperatures can cause decomposition. The boiling point of the compound needs to be carefully managed by adjusting the vacuum level. For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is recommended.[4]
-
Presence of Oxygen: Amines can be sensitive to air oxidation at elevated temperatures, leading to discoloration.
-
Non-Volatile Impurities: High molecular weight polymers or salts in the distillation flask can lead to bumping and charring.
Troubleshooting Steps:
-
Achieve a Good Vacuum: Use a reliable vacuum pump and ensure all joints in your distillation apparatus are well-sealed with appropriate vacuum grease. A lower pressure will significantly reduce the required distillation temperature.
-
Use a Short-Path Distillation Apparatus: This minimizes the surface area and travel distance for the vapor, reducing losses.
-
Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon bleed) to prevent oxidation.
-
Stirring: Use a magnetic stir bar to ensure smooth boiling and prevent bumping.
-
Temperature Control: Heat the distillation flask gently and evenly with a heating mantle. The optimal distillation temperature will be dependent on the vacuum achieved. A good starting point is to aim for a vapor temperature between 45 °C and 180 °C.[3]
-
Pre-treatment: If significant non-volatile impurities are present, consider a preliminary purification step like a filtration or a quick pass through a silica plug before distillation.
Issue 3: Difficulty in Achieving High Purity by Crystallization of the Free Base
Question: I have been unsuccessful in purifying this compound by direct crystallization of the free base. The product either oils out or the resulting crystals are of low purity. What are my options?
Answer:
Many amines, particularly those that are liquids or low-melting solids at room temperature, can be challenging to purify by direct crystallization. A highly effective alternative is the formation of a salt, which often results in a well-defined crystalline solid that can be easily recrystallized.
Recommended Protocol: Purification via Hydrochloride Salt Formation and Crystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent. Good starting points include diethyl ether, ethyl acetate, or a mixture of a polar and non-polar solvent.
-
Acidification: Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred amine solution. The hydrochloride salt should precipitate out. Alternatively, gaseous HCl can be carefully bubbled through the solution.
-
Isolation: Collect the precipitated salt by filtration and wash with a small amount of the cold solvent.
-
Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system. Common choices include ethanol/water, isopropanol, or ethyl acetate.[1] The goal is to find a solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Liberation of the Free Base: After obtaining the pure salt, the free amine can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH or NaHCO₃) until the solution is alkaline. The free amine can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer dried and concentrated to yield the pure this compound.
This salt formation-recrystallization-liberation sequence is a robust method for purifying amines and removing a wide range of impurities.
Issue 4: Enantiomeric Purity is Compromised During Purification
Question: I started with an enantiomerically enriched sample of this compound, but after purification, the enantiomeric excess (e.e.) has decreased. What could be causing this racemization, and how can I prevent it?
Answer:
Racemization of chiral amines can occur under certain conditions, particularly at elevated temperatures or in the presence of acidic or basic catalysts.
Potential Causes of Racemization:
-
High Temperatures: Prolonged heating during distillation can lead to racemization.
-
Harsh pH Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can facilitate racemization.
-
Presence of Catalytic Impurities: Certain metal ions or other impurities from the synthesis can catalyze racemization.
Preventative Measures:
-
Use Milder Purification Techniques: If racemization is a concern, prioritize methods that can be performed at or below room temperature.
-
Chromatography: Chiral HPLC or SFC are excellent methods for both purification and separation of enantiomers without the need for high temperatures.
-
Diastereomeric Salt Resolution: This classical technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
-
-
Optimize Distillation Conditions: If distillation is necessary, use the lowest possible temperature by achieving a high vacuum. Minimize the time the compound is exposed to heat.
-
Careful pH Control: During aqueous work-ups and salt formation/liberation, avoid prolonged exposure to very high or low pH, and perform these steps at lower temperatures if possible.
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification method for removing constitutional isomers of this compound?
A1: Constitutional isomers, such as 2-[3-(trifluoromethyl)phenyl]propylamine or 3-[3-(trifluoromethyl)phenyl]propylamine, can be challenging to separate due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points, careful fractional distillation under vacuum can be effective.
-
Preparative Chromatography: Preparative HPLC or flash column chromatography on silica gel is often the most reliable method for separating constitutional isomers. The difference in the position of the amine group can lead to different interactions with the stationary phase, allowing for separation.
Q2: How do I choose between distillation, crystallization, and chromatography for my purification?
A2: The choice of purification method depends on the nature and quantity of the impurities, the scale of your experiment, and the required final purity.
| Purification Method | Best For | Advantages | Disadvantages |
| Vacuum Distillation | Removing non-volatile or very high-boiling impurities. | Scalable, effective for large quantities. | Can cause decomposition of thermally sensitive compounds; may not separate compounds with close boiling points. |
| Crystallization (via Salt Formation) | Removing a wide range of impurities, including isomers and byproducts. | Can provide very high purity, scalable. | Requires screening for suitable solvents; involves multiple steps (salt formation, recrystallization, liberation). |
| Column Chromatography | Separating compounds with different polarities, including isomers. | High resolution, can be used for a wide range of compounds. | Can be time-consuming and solvent-intensive, may not be ideal for very large scales. |
| Chiral HPLC/SFC | Separating enantiomers. | Direct separation of enantiomers, high purity achievable. | Requires specialized equipment and columns, typically used for smaller scale purifications. |
Q3: What are the expected physical properties of this compound that are relevant to its purification?
A3:
-
Appearance: Typically a liquid.
-
Molecular Weight: 203.21 g/mol .[1]
-
Solubility: As a phenylpropylamine, it is expected to be soluble in common organic solvents like ethanol, methanol, and acetone, and moderately soluble in water.[5] The trifluoromethyl group increases its lipophilicity.[1]
Q4: Can I use ¹H NMR to assess the purity of my this compound?
A4: Yes, ¹H NMR is an excellent tool for assessing purity. You should look for:
-
Characteristic Peaks: The aromatic protons in the trifluoromethylphenyl group, the methine proton adjacent to the nitrogen, the methylene protons of the propyl chain, and the broad singlet for the amine protons.
-
Absence of Impurity Peaks: Check for residual starting materials (e.g., an aldehyde proton around 9-10 ppm) or other unexpected signals.
-
Integration: The integration of the peaks should correspond to the number of protons in the structure.
For determining enantiomeric purity, you will need to use a chiral analytical technique such as chiral HPLC or use a chiral shift reagent in your NMR analysis.
Experimental Workflow Visualization
The following diagram illustrates a decision-making workflow for the purification of crude this compound.
Caption: Decision workflow for purification.
References
-
Wikipedia. (2023). Vacuum distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Purify by Distillation. Retrieved from [Link]
-
Technical Disclosure Commons. (2018). A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. Retrieved from [Link]
- Google Patents. (2008). US20100204470A1 - Method for salt preparation.
- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Solubility of Things. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(3), 645-653. Retrieved from [Link]
- Google Patents. (1992). WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
-
LookChem. (n.d.). 3-(3-trifluoromethyl-phenyl)-propylamine hydrochloride. Retrieved from [Link]
-
Innopharmchem. (n.d.). N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. Retrieved from [Link]
-
European Patent Office. (2012). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from [Link]
Sources
Technical Support Center: 1-[3-(Trifluoromethyl)phenyl]propylamine Solutions
Welcome to the technical support center for 1-[3-(Trifluoromethyl)phenyl]propylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. Inconsistent results can often be traced back to solution degradation. This resource provides in-depth FAQs and troubleshooting workflows to help you maintain the long-term stability of your this compound solutions, ensuring the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: Proper storage is the most critical factor in preventing degradation. Based on the chemical properties of the compound, we recommend the following:
-
Temperature: Store solutions in a cool environment. Refrigeration (2-8 °C) is generally advisable, but you should first confirm the solubility of the compound in your chosen solvent at this temperature to prevent precipitation.
-
Light: Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil.[1] Photodegradation is a common pathway for aromatic amines.
-
Atmosphere: The amine functional group can be susceptible to oxidation. To minimize this, degas your solvent before use and consider blanketing the headspace of the vial with an inert gas like argon or nitrogen.
-
Container: Always use tightly sealed, high-quality glass containers to prevent solvent evaporation and exposure to air and moisture.[1][2][3]
Q2: Which solvents are recommended for achieving the best long-term stability?
A2: The choice of solvent is crucial. While this compound is soluble in various organic solvents, for long-term storage, high-purity, dry, aprotic solvents are generally preferred. Solvents like anhydrous acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are common choices. Avoid solvents that may contain reactive impurities, such as peroxides in aged ethers. Protic solvents are generally less ideal for very long-term storage due to potential reactivity with the amine group. For any critical application, we strongly recommend conducting a small-scale, solvent-specific stability study.
Q3: What are the common visual indicators of solution degradation?
A3: Regular visual inspection is a simple yet effective first-pass stability check. Key indicators of degradation include:
-
Color Change: A freshly prepared solution should be colorless to slightly pale yellow.[1] The development of a more intense yellow or brown color often suggests oxidative degradation or the formation of polymeric impurities.[4]
-
Precipitation: The formation of solid material or cloudiness can indicate that a degradation product is insoluble in the solvent or that the compound's solubility has been exceeded due to temperature changes.
-
Phase Separation: The appearance of immiscible layers may suggest a reaction with water absorbed from the atmosphere or a complex degradation process.
Q4: What are the primary chemical degradation pathways for this compound?
A4: While the trifluoromethyl (-CF3) group is highly stable due to the strength of the carbon-fluorine bonds, the rest of the molecule has reactive sites.[5] The primary amine is the most likely point of initial degradation, primarily through oxidation.[6] Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of corresponding imines, amides, or more complex condensation products.[6] The aromatic ring is somewhat deactivated by the electron-withdrawing -CF3 group, making it less susceptible to electrophilic attack, but it can still be a site for radical reactions under harsh conditions.[5][6]
Q5: How can I quantitatively assess the stability of my solution over time?
A5: Visual inspection is not sufficient for quantitative analysis. A stability-indicating analytical method is required to accurately determine the concentration and purity of an aged solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[7][8] A proper stability study involves analyzing the sample at set time points and comparing the peak area of the parent compound to a freshly prepared standard. The appearance of new peaks would signify the formation of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities and degradation products.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter with your solutions.
| Problem | Probable Causes | Recommended Solutions & Preventative Actions |
| Inconsistent Experimental Results | • Degraded Stock Solution: The effective concentration of the active compound is lower than assumed, leading to diminished biological or chemical activity. | 1. Qualify Your Solution: Before starting critical experiments, analyze an aliquot of the stock solution via HPLC or GC against a freshly prepared standard to confirm its concentration and purity.[9] 2. Use Fresh Solutions: For the most sensitive applications, prepare solutions fresh from solid material on the day of use. 3. Aliquot Stocks: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock. |
| Solution Has Turned Yellow/Brown | • Oxidation: The primary amine has reacted with dissolved oxygen from the air. This can be catalyzed by light or trace metals. • Solvent Impurities: Reaction with peroxides or other reactive impurities in the solvent. | 1. Use High-Purity Solvents: Use anhydrous, HPLC-grade, or inhibitor-free solvents where appropriate. 2. Purge with Inert Gas: Before sealing, gently bubble argon or nitrogen through the solution for several minutes to displace dissolved oxygen. 3. Store in the Dark: Keep vials in a dark location, such as a sealed box within a refrigerator, to prevent photochemical reactions.[1] |
| Precipitate Has Formed in Solution | • Low Temperature Insolubility: The solution was stored at a temperature where the compound's solubility was exceeded. • Insoluble Degradation Product: A byproduct of degradation has precipitated out of the solution. • Solvent Evaporation: A loose cap has allowed solvent to evaporate, increasing the concentration beyond the solubility limit. | 1. Check Solubility: Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves. If it does, the issue is likely temperature-related insolubility. 2. Filter Before Use: If the precipitate does not redissolve upon warming, it is likely a degradation product or impurity. Filter the solution through a 0.22 µm syringe filter before use, but be aware that the effective concentration will be unknown. 3. Ensure Tight Sealing: Use high-quality vials with secure caps (e.g., PTFE-lined screw caps) to prevent evaporation.[2] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues with your this compound solutions.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
Troubleshooting guide for the reductive amination of trifluoromethyl ketones
Welcome to the technical support guide for the reductive amination of trifluoromethyl ketones. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth, field-proven insights into overcoming common challenges associated with this critical transformation. As Senior Application Scientists, we understand that synthesizing α-trifluoromethyl amines is often complicated by the unique electronic properties of the trifluoromethyl group. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Understanding the Challenge: The Role of the CF₃ Group
The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties, prized for its ability to increase metabolic stability and lipophilicity in drug candidates.[1][2] However, its strong electron-withdrawing nature introduces distinct challenges in synthesis. While it enhances the electrophilicity of the ketone's carbonyl carbon, making it more susceptible to nucleophilic attack, it can also destabilize the key iminium ion intermediate, complicating the reaction.[3][4] This guide will help you navigate these effects to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Section 1: Low Yield & Incomplete Conversion
Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted trifluoromethyl ketone. What is the likely cause?
Answer: This is a classic issue in the reductive amination of trifluoromethyl ketones and almost always points to inefficient formation of the hemiaminal or imine/iminium ion intermediate.
-
Causality: The reaction proceeds in two main stages: (1) formation of an imine or iminium ion, and (2) its reduction.[5][6] The first stage is an equilibrium process. If this equilibrium does not favor the imine intermediate, the reducing agent has nothing to reduce except, potentially, your starting ketone. The powerful inductive effect of the CF₃ group, while activating the ketone, can make the subsequent dehydration of the hemiaminal intermediate difficult.[3]
-
Troubleshooting Steps:
-
Optimize pH: Imine formation is highly pH-dependent. The optimal range is typically weakly acidic (pH 4-6).[7][8]
-
Too Acidic (< pH 4): Your amine nucleophile will be fully protonated into its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl.[8][9]
-
Too Basic (> pH 7): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, stalling the reaction.[7]
-
Solution: Add a catalytic amount of acetic acid (AcOH). If using an amine salt (e.g., NH₄OAc), the pH is often self-regulating.
-
-
Remove Water: Since imine formation is a condensation reaction that releases water, its presence can push the equilibrium back towards the starting materials.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[10] Alternatively, consider a solvent system that allows for azeotropic removal of water using a Dean-Stark apparatus (e.g., toluene).
-
-
Consider a Two-Step (Indirect) Procedure: For particularly stubborn substrates, forming the imine first before adding the reducing agent is a highly effective strategy.[5][11] Stir the ketone, amine, and acid catalyst (if needed) with a dehydrating agent for several hours, monitor for imine formation by TLC or LC-MS, and only then add the reducing agent.
-
Question 2: I see the formation of my imine intermediate, but it is not being reduced to the final amine product. Why?
Answer: This indicates an issue with your choice of reducing agent or the reaction conditions for the reduction step.
-
Causality: The reactivity of hydride reagents varies significantly. Some are not potent enough to reduce the electrophilically deactivated C=N bond of the trifluoromethyl-substituted imine, while others might be too reactive and cause side reactions.
-
Troubleshooting Steps:
-
Select a More Appropriate Reducing Agent:
-
Sodium Borohydride (NaBH₄): While inexpensive, it can be sluggish for reducing imines and is unstable at the acidic pH required for imine formation. Its higher reactivity can also lead to the unwanted reduction of the starting ketone.[12]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice because it is stable in mildly acidic conditions and selectively reduces the iminium ion over the ketone.[9][13] However, it is highly toxic and generates cyanide waste.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is milder and less toxic than NaBH₃CN, highly effective for reducing imines, and tolerant of the slightly acidic conditions needed for the reaction.[11][14] It is particularly effective for reactions with weakly basic amines.
-
-
Increase Temperature: If the reduction is slow, gently warming the reaction (e.g., to 40-50 °C) after imine formation is confirmed can increase the rate of reduction.
-
Check Reagent Quality: Ensure your hydride reagent has not degraded due to improper storage.
-
Below is a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low conversion.
Section 2: Formation of Side Products
Question 3: My reaction is producing a significant amount of the trifluoromethyl alcohol instead of the desired amine. How can I prevent this?
Answer: The formation of the corresponding alcohol is a result of the direct reduction of your starting trifluoromethyl ketone. This is a common side reaction when the rate of ketone reduction is competitive with the rate of imine formation and/or reduction.
-
Causality: The CF₃ group makes the carbonyl carbon highly electrophilic and thus very susceptible to hydride attack. If your reducing agent is too powerful or if imine formation is slow, the ketone will be reduced directly.
-
Troubleshooting Steps:
-
Use a More Selective Reducing Agent: This is the most effective solution. Switch from a strong reducing agent like NaBH₄ to a milder, more selective one like Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[11][15] NaBH(OAc)₃ is significantly slower at reducing ketones compared to iminium ions, providing excellent chemoselectivity.[12]
-
Employ the Two-Step (Indirect) Method: Pre-form the imine and remove the excess ketone (if possible) before introducing the reducing agent. This ensures the hydride reagent only "sees" the imine.
-
Lower the Temperature: Perform the reduction at a lower temperature (e.g., 0 °C) to slow down the rate of ketone reduction relative to imine reduction.
-
| Reducing Agent | Key Characteristics | Primary Use Case for CF₃ Ketones |
| Sodium Borohydride | High reactivity, inexpensive, unstable at low pH. Reduces ketones and aldehydes rapidly. | Best for two-step procedures where the imine is pre-formed and isolated.[11] |
| Sodium Cyanoborohydride | Stable at acidic pH (3-4), selectively reduces imines/iminiums over ketones. Highly toxic. | Effective for one-pot reactions, but safety concerns often lead to alternatives.[5][9] |
| Sodium Triacetoxyborohydride | Mild, non-toxic, moisture-sensitive. Excellent selectivity for imines/iminiums over ketones.[11][16] | Recommended for most one-pot reactions due to high selectivity and safety.[14] |
| H₂ with Metal Catalyst | "Green" option (e.g., Pd/C, PtO₂), can be highly effective for asymmetric variants. Requires pressure equipment. | Useful for scalable synthesis and when developing chiral methods.[17][18][19] |
| Table 1. Comparison of Common Reducing Agents for Reductive Amination. |
Question 4: I am using a primary amine and observing the formation of a tertiary amine, suggesting over-alkylation. How do I promote mono-alkylation?
Answer: Over-alkylation occurs when the newly formed secondary amine product reacts with another molecule of the ketone, leading to a tertiary amine.
-
Causality: The secondary amine product is often more nucleophilic than the starting primary amine, making it a better substrate for a second reductive amination cycle.
-
Troubleshooting Steps:
-
Use an Excess of the Primary Amine: Employing a 2- to 5-fold excess of the primary amine can statistically favor the formation of the desired secondary amine.
-
Slow Addition of the Ketone: Add the trifluoromethyl ketone slowly to a solution containing the primary amine and the reducing agent. This maintains a low concentration of the ketone, minimizing the chance of the secondary amine product reacting with it.
-
Use Ammonia as the Amine Source: For the synthesis of primary amines, use a large excess of ammonia, often in the form of ammonium acetate (NH₄OAc) or ammonium chloride (NH₄Cl).[13][17]
-
Experimental Protocols & Reaction Mechanism
The general mechanism involves the nucleophilic attack of the amine on the activated carbonyl, forming a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is then irreversibly reduced by the hydride source.
Caption: General mechanism of reductive amination.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for most substrates and is recommended as a starting point.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the trifluoromethyl ketone (1.0 equiv), the amine (1.1-1.2 equiv), and an appropriate solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), 0.1-0.2 M).
-
Imine Formation: If desired, add glacial acetic acid (1.1-1.2 equiv) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirring solution. Note: STAB is moisture-sensitive; handle it quickly.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material and/or imine intermediate is consumed (typically 4-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or other suitable methods.[6]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is ideal for sterically hindered substrates or when ketone reduction is a significant issue.
-
Imine Formation: In a round-bottom flask, dissolve the trifluoromethyl ketone (1.0 equiv) and the amine (1.1 equiv) in a solvent that allows for azeotropic water removal (e.g., toluene). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected (typically 2-6 hours).
-
Isolation (Optional but Recommended): Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude imine.
-
Reduction: Dissolve the crude imine in a protic solvent like methanol (MeOH) or ethanol (EtOH) and cool the solution to 0 °C in an ice bath.
-
Hydride Addition: Add sodium borohydride (NaBH₄) (1.5-2.0 equiv) slowly in small portions, maintaining the temperature at 0 °C.
-
Reaction & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC/LC-MS. Quench carefully with water, and then proceed with a standard aqueous workup and extraction as described in Protocol 1.[11]
References
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Center for Biotechnology Information.[Link]
-
Reductive Amination. Chemistry Steps.[Link]
-
ChemInform Abstract: Reductive Amination/Cyclization of ω-Trifluoromethyl Keto Esters to Trifluoromethylated δ-Amino Alcohols and Lactams. ResearchGate.[Link]
-
Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. ResearchGate.[Link]
-
Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. ACS Publications.[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.[Link]
-
Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. National Center for Biotechnology Information.[Link]
-
What is the influence of the pH on imine formation in a water solution? ResearchGate.[Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. ResearchGate.[Link]
-
Reductive amination. Wikipedia.[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information.[Link]
-
Boron-based Reductants. ACS GCI Pharmaceutical Roundtable.[Link]
-
Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis University.[Link]
-
C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University.[Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.[Link]
-
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Royal Society of Chemistry.[Link]
-
Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Semantic Scholar.[Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.[Link]
-
Defluorinative Carboimination of Trifluoromethyl Ketones. ChemRxiv.[Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.[Link]
-
Boron reagents for reductive amination. ResearchGate.[Link]
-
(Open Access) Boron reagents for reductive amination (2006). Semantic Scholar.[Link]
-
AgF-Mediated Fluorinative Cross-Coupling of Two Olefins: Facile Access to α-CF3 Alkenes and β-CF3 Ketones. Angewandte Chemie.[Link]
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society.[Link]
-
19.9: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts.[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
-
Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. OUCI.[Link]
-
ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. ResearchGate.[Link]
-
Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. ResearchGate.[Link]
-
Carbon Trifluoromethylation (IOC 49). YouTube.[Link]
-
Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal.[Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.[Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.[Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.[Link]
-
ChemInform Abstract: Reactions of α-Imino Ketones Derived from Arylglyoxals with (Trifluoromethyl)trimethylsilane; a New Route to β-Amino-α-trifluoromethyl Alcohols. ResearchGate.[Link]
-
Visible-light mediated carbonyl trifluoromethylative amination as a practical method for the synthesis of β-trifluoromethyl tertiary alkylamines. National Center for Biotechnology Information.[Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
How to prevent the degradation of 1-[3-(Trifluoromethyl)phenyl]propylamine during experiments
Welcome to the technical support center for 1-[3-(Trifluoromethyl)phenyl]propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during experimental use. Our focus is on explaining the causality behind experimental choices to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of this compound.
Q1: What are the most chemically labile parts of the this compound molecule?
A: The molecule has two primary regions of interest for stability: the propylamine side chain and the trifluoromethylphenyl ring.
-
Propylamine Chain: The primary amine (-NH2) group is the most reactive site. It is a nucleophilic and basic center, making it susceptible to oxidation, reaction with atmospheric carbon dioxide, and interaction with acidic compounds or electrophiles.[1]
-
Trifluoromethylphenyl Ring: The trifluoromethyl (-CF3) group is generally very stable due to the high strength of the carbon-fluorine bond.[2] This group is strongly electron-withdrawing, which deactivates the aromatic ring to electrophilic attack.[3] However, under harsh conditions (e.g., strong base), the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH).[2]
Q2: What are the primary modes of degradation I should be concerned about?
A: The main degradation pathways are oxidation, photodegradation, and reactions with environmental contaminants.
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the amine group, potentially forming imines, oximes, or other degradation products. This process can be accelerated by heat, light, and the presence of metal ions.
-
Photodegradation: Exposure to UV light, including ambient laboratory light over extended periods, can provide the energy to initiate degradation, often through radical mechanisms.[2][4]
-
Reaction with CO₂: Primary amines can readily react with carbon dioxide from the air to form carbamate salts. While this is often a reversible process, it can lead to a decrease in the concentration of the free amine in solution and appear as an impurity.
Q3: How can I quickly assess if my sample has started to degrade?
A: The most straightforward method is to use a chromatographic technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The appearance of new spots (TLC) or peaks (HPLC) that were not present in the initial analysis is a clear indicator of degradation.[4] Comparing the concentration of a stock solution over time via a calibrated HPLC/GC method can also quantify the extent of degradation.[5][6]
Troubleshooting Guide: Common Experimental Issues
This guide is structured in a problem-and-solution format to directly address issues you may encounter.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Appearance of new, more polar peaks/spots in HPLC/TLC analysis. | Oxidation or Hydrolysis. Oxidized products (e.g., containing C=O or N-O bonds) or hydrolyzed -CF3 groups (forming -COOH) are typically more polar than the parent amine. | 1. Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen. 2. Degas Solvents: Use solvents that have been degassed via sparging with inert gas or freeze-pump-thaw cycles. This removes dissolved oxygen. 3. pH Control: Avoid strongly basic conditions (pH > 10) to prevent hydrolysis of the trifluoromethyl group.[2] |
| Decreasing concentration of the parent compound in a stock solution over time. | Multiple Degradation Pathways: This can be a result of slow oxidation, photodegradation, or reaction with CO₂. | 1. Low-Temperature Storage: Store stock solutions at low temperatures (2-8 °C or -20 °C) to slow the rate of all potential degradation reactions. 2. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[4] 3. Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If storing, use sealed vials with an inert gas headspace. |
| Poor reproducibility of experimental results between different days. | Inconsistent Sample Integrity. Degradation of the compound between experiments leads to varying effective concentrations and impurity profiles. | Implement a Strict Handling Protocol: Standardize the entire workflow from sample weighing to final analysis. Ensure all researchers use the same storage conditions, solvent grades, and handling techniques (e.g., always working under inert gas). This minimizes variability caused by degradation. |
| Formation of a white precipitate in the solution, especially in aprotic solvents. | Carbamate Salt Formation. Reaction of the primary amine with atmospheric CO₂. | Work Under Inert Gas: This is the most effective solution. Handling the solid and preparing solutions in a glovebox or under a steady stream of nitrogen or argon will prevent contact with CO₂. |
Experimental Protocols for Stability Enhancement
Adherence to rigorous experimental protocols is the most effective way to prevent degradation.
Protocol 1: Recommended Storage and Handling
This protocol ensures the long-term stability of both the neat compound and its solutions.
-
Solid Compound Storage:
-
Store the solid compound in a tightly sealed container at 2-8 °C.
-
For long-term storage (>6 months), store at -20 °C.
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
-
-
Solution Preparation:
-
Use only high-purity, anhydrous solvents. If the solvent is not freshly opened, consider using a solvent purification system or drying over molecular sieves.
-
Degas the chosen solvent by sparging with nitrogen or argon for 15-20 minutes prior to use.
-
Prepare solutions under a gentle stream of inert gas.
-
-
Solution Storage:
-
Store solutions in amber glass vials with PTFE-lined screw caps to prevent light exposure and solvent evaporation.
-
Purge the headspace of the vial with nitrogen or argon before sealing.
-
For short-term storage (< 48 hours), 2-8 °C is sufficient. For longer periods, store at -20 °C.
-
Protocol 2: Conducting a Forced Degradation Study
A forced degradation or "stress testing" study is essential to understand the intrinsic stability of your molecule and to develop stability-indicating analytical methods.[7][8][9] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Objective: To identify potential degradation products and the conditions that cause degradation.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
| Stress Condition | Typical Reagents & Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C for 24-48 hours. | Tests stability to low pH. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C for 24-48 hours. | Tests stability to high pH and potential for -CF3 hydrolysis.[2] |
| Oxidation | 3% H₂O₂, room temperature for 24-48 hours. | Simulates oxidative stress. |
| Thermal | Store solution at 60 °C for 1 week (in the dark). | Evaluates thermal stability.[4] |
| Photolytic | Expose solution to a calibrated light source (ICH Q1B option 1 or 2) for a defined period. | Assesses light sensitivity.[10] |
| Control | Store solution at 2-8 °C in the dark. | Serves as the baseline for comparison. |
-
Analysis:
-
At specified time points, withdraw a sample from each vial.
-
Neutralize the acidic and basic samples before analysis if necessary.
-
Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS).
-
Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and calculate the loss of the parent compound.
-
Visualizations
Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of this compound.
Caption: Potential degradation pathways for this compound.
Forced Degradation Workflow
This workflow provides a logical sequence for investigating compound stability.
Caption: A systematic workflow for conducting forced degradation studies.
References
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
Saeed, I. M., Mazari, S. A., Alaba, P., Si Ali, B., Jan, B. M., Basirun, W. J., Sani, Y. M., Nizzamuddin, S., & Mubarak, N. M. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. International Journal of Environmental Analytical Chemistry, 101(15), 2635-2653. Retrieved from [Link]
-
Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(1), 585-592. Retrieved from [Link]
-
(2016). CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]
-
Ragavendran, V., & Kumari, S. H. (2018). An Insight Into the Stability of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study. International Journal of Current Research and Review, 10(11), 1-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propylamine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]
-
Loba Chemie. (n.d.). n-PROPYLAMINE FOR SYNTHESIS. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PROPYLAMINE. Retrieved from [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 14-30. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. PubChem. Retrieved from [Link]
-
Eawag. (1998). 3-Phenylpropionate Degradation Pathway. Eawag-BBD. Retrieved from [Link]
-
MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
Sources
- 1. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Method Refinement for the HPLC Analysis of 1-[3-(Trifluoromethyl)phenyl]propylamine
Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-[3-(Trifluoromethyl)phenyl]propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
A1: this compound is a chemical compound often used as an intermediate or building block in the synthesis of pharmaceuticals.[1] Its accurate quantification by HPLC is crucial for quality control, ensuring the purity of the final active pharmaceutical ingredient (API), and for studying its pharmacokinetic properties. The trifluoromethyl group can enhance a compound's lipophilicity and influence its interaction with biological targets.[1]
Q2: What are the typical challenges encountered when analyzing this compound by reversed-phase HPLC?
A2: this compound is a primary amine, making it a basic compound.[2] Basic compounds are notoriously challenging in reversed-phase HPLC and often exhibit poor peak shapes, specifically peak tailing.[2][3][4] This is primarily due to strong interactions between the protonated amine group and residual, negatively charged silanol groups on the surface of conventional silica-based C18 columns.[2][3][4]
Q3: What is a "tailing factor" and why is it important?
A3: The tailing factor (Tf), also known as the asymmetry factor, is a measure of peak symmetry. An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. Values greater than 1 indicate peak tailing. Excessive tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate undesirable secondary interactions within the chromatographic system.[4][5] Regulatory guidelines often specify an acceptable range for the tailing factor, typically not exceeding 2.0.[5]
Q4: What are the key principles of a stability-indicating HPLC method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[6] To achieve this, forced degradation studies are performed where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants.[6][7][8] The HPLC method must then be able to separate the intact drug from all these degradation products.[7][9]
Troubleshooting Guide: From Problem to Refined Method
This section addresses specific issues you may encounter during the analysis of this compound and provides step-by-step refinement protocols.
Issue 1: Severe Peak Tailing and Poor Peak Shape
Primary Cause: Secondary ionic interactions between the protonated amine analyte and deprotonated silanol groups on the silica stationary phase.[2][3][4][10] This is a common problem with basic compounds, especially at mid-range pH values where silanols are ionized.[4]
Refinement Strategy:
Step 1: Mobile Phase pH Adjustment
-
Rationale: Lowering the mobile phase pH (typically to between 2.5 and 3.5) protonates the residual silanol groups on the silica surface, neutralizing their negative charge.[3][5][10] This minimizes the secondary ionic interactions with the positively charged analyte, leading to a more symmetrical peak shape.[2][3][10]
-
Protocol:
-
Prepare a buffer, such as 10-25 mM potassium phosphate or ammonium formate, and adjust the pH to 2.5 using an acid like phosphoric acid or formic acid.
-
Prepare the mobile phase by mixing the buffer with an organic modifier (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.
-
Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting the sample.
-
Step 2: Employing a Competing Base
-
Rationale: Adding a small, basic compound, often referred to as a "sacrificial base" or "silanol suppressor," to the mobile phase can help improve peak shape.[3][10] These additives, like triethylamine (TEA), are small and charged at low pH, allowing them to preferentially interact with the active silanol sites, effectively shielding them from the analyte.[3][10]
-
Protocol:
-
Add a low concentration of a competing base, such as 0.1% (v/v) triethylamine (TEA) or diethylamine (DEA), to the mobile phase.
-
Ensure the pH of the mobile phase is adjusted after the addition of the amine additive.
-
Caution: Amine additives can shorten column lifetime by accelerating the hydrolysis of the silica backbone.[3] They may also cause baseline disturbances with certain detectors.
-
Step 3: Column Selection
-
Rationale: Modern HPLC columns are designed to minimize silanol interactions. "Type B" or "ultra-pure" silica columns have a much lower metal content and are more thoroughly end-capped, resulting in fewer active silanol sites.[3] Alternatively, columns with polar-embedded or polar-endcapped stationary phases provide a protective hydrophilic layer that shields the silica surface.
-
Recommendation:
-
For new method development, start with a high-purity, end-capped C18 or a polar-embedded phase column.
-
If you are bound to an older method using a "Type A" silica column, the mobile phase modifications described above are your primary tools for improvement.
-
Issue 2: Poor Resolution Between the Main Peak and Impurities/Degradants
Primary Cause: Insufficient separation between compounds of similar hydrophobicity. Resolution is a function of column efficiency, selectivity, and retention factor.[11][12]
Refinement Strategy:
Step 1: Adjusting Mobile Phase Strength
-
Rationale: Modifying the ratio of the organic modifier to the aqueous buffer changes the elution strength of the mobile phase. Reducing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of all compounds, potentially providing more time for them to separate and improving resolution.[11][12]
-
Protocol:
-
Systematically decrease the percentage of the organic modifier in 5% increments (e.g., from 50% acetonitrile to 45%, then 40%).
-
Analyze the sample at each composition, monitoring the resolution between the critical peak pair.
-
Consider using a gradient elution, where the percentage of the organic modifier is increased over the course of the run. This is particularly effective for separating complex mixtures with a wide range of polarities.[7][11]
-
Step 2: Changing the Organic Modifier
-
Rationale: Acetonitrile and methanol have different selectivities. If two peaks are co-eluting with an acetonitrile-based mobile phase, switching to methanol (or a combination of both) can alter the interactions with the stationary phase and may improve the separation.
-
Protocol:
-
Replace the acetonitrile in your mobile phase with methanol at the same percentage.
-
If resolution improves but is not optimal, try ternary mixtures (e.g., water/acetonitrile/methanol) to fine-tune the selectivity.
-
Step 3: Modifying Column Temperature
-
Rationale: Temperature can influence selectivity. Increasing the column temperature generally decreases viscosity (leading to lower backpressure) and can alter the relative retention of analytes, sometimes improving resolution.[12]
-
Protocol:
-
Using a column oven for precise temperature control, increase the temperature in 5 °C increments (e.g., from 30 °C to 35 °C, then 40 °C).
-
Monitor the impact on resolution. Note that higher temperatures can sometimes decrease the lifetime of silica-based columns.
-
Issue 3: Retention Time Drift and Poor Reproducibility
Primary Cause: This can stem from several issues, including inadequate column equilibration, changes in mobile phase composition over time, or temperature fluctuations.[13][14]
Refinement Strategy:
Step 1: Ensure Proper Column Equilibration
-
Rationale: The column must be fully equilibrated with the mobile phase to ensure a stable and reproducible chemical environment. Insufficient equilibration is a common cause of drifting retention times, especially when changing mobile phases.
-
Protocol:
-
When starting up the system or after changing the mobile phase, flush the column with at least 10-20 column volumes of the new mobile phase.
-
Monitor the baseline; a flat and stable baseline is a good indicator of equilibration.
-
Inject a standard repeatedly until the retention times are consistent (e.g., within a relative standard deviation of <1%).
-
Step 2: Use a Buffered Mobile Phase
-
Rationale: For an ionizable compound like this compound, its retention is highly sensitive to the pH of the mobile phase. Without a buffer, small changes in pH (e.g., from dissolved CO₂) can lead to significant shifts in retention time.
-
Protocol:
-
Always use a buffer in the aqueous portion of your mobile phase when analyzing ionizable compounds.
-
Ensure the buffer concentration is adequate, typically between 10-50 mM.[5]
-
Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.
-
Step 3: Control Column Temperature
-
Rationale: Retention times can be sensitive to temperature changes. Using a thermostatically controlled column compartment is essential for reproducible chromatography.[11][13]
-
Protocol:
-
Always use a column oven set to a stable temperature, for example, 30 °C or 35 °C.
-
Allow the column to thermally equilibrate before starting your analytical run.
-
Data Presentation & Protocols
Table 1: Example of Method Refinement for Peak Tailing
| Parameter | Initial Method | Refined Method | Rationale for Change |
| Column | Standard C18, 5 µm | High-Purity, End-capped C18, 5 µm | To minimize active silanol sites. |
| Mobile Phase | 50:50 Acetonitrile:Water | 50:50 Acetonitrile:20mM Potassium Phosphate | Buffering controls pH for consistent ionization of the analyte and suppresses silanol activity.[3][5] |
| pH | Not controlled | pH 2.8 (adjusted with H₃PO₄) | Low pH protonates silanols, reducing secondary interactions.[3][10] |
| Tailing Factor | 2.5 | 1.2 | Significant improvement in peak symmetry. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to ensure the method is stability-indicating, in line with ICH guidelines.[7][8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours.[9] Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid powder to 105 °C for 24 hours.[6] Dissolve the stressed powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) for 24 hours.[9] Dissolve the stressed powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system. The method is considered stability-indicating if the primary peak is well-resolved from all degradation product peaks.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical flow for developing a stability-indicating method.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Published October 28, 2025. Available from: [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
-
uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. Published April 19, 2025. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Published September 17, 2021. Available from: [Link]
-
LCGC International. Are You Sure You Understand USP <621>? LCGC International. Published September 16, 2024. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Published April 24, 2024. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Published November 2005. Available from: [Link]
-
LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. The LCGC Blog. Published November 12, 2019. Available from: [Link]
-
PharmaGuru. How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. Published June 6, 2025. Available from: [Link]
-
Chromatography Today. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Today. Available from: [Link]
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Request PDF. Published August 5, 2025. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. MedCrave. Published December 14, 2016. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. IJPPR. Published January 30, 2023. Available from: [Link]
-
ScienceDirect. Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]
-
Phenomenex. Common HPLC Problems & How to Deal With Them. Phenomenex. Published January 4, 2022. Available from: [Link]
-
NIH National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. PMC. Available from: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. IJRRP. Available from: [Link]
-
ResearchGate. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Published June 5, 2024. Available from: [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
-
Global NEST Journal. Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Global NEST Journal. Published October 8, 2024. Available from: [Link]
-
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). SQU-JS. Available from: [Link]
-
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. SQU-JS. Available from: [Link]
-
NIH National Center for Biotechnology Information. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PMC. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyrilamine. HELIX Chromatography. Available from: [Link]
-
SIELC Technologies. Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. SIELC. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 1-[3-(Trifluoromethyl)phenyl]propylamine
Welcome to the technical support center for the synthesis of 1-[3-(Trifluoromethyl)phenyl]propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical experience. Our goal is to provide you with the expertise to anticipate and resolve issues, ensuring a robust and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound on a larger scale?
A1: The most prevalent and scalable method is the reductive amination of 3-(trifluoromethyl)propiophenone. This approach involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, followed by reduction of the resulting imine intermediate. Catalytic hydrogenation and the use of hydride reducing agents are the two main variations of this method.[1]
Q2: I'm observing significant amounts of the corresponding alcohol as a byproduct. What is the likely cause?
A2: The formation of 1-[3-(trifluoromethyl)phenyl]propan-1-ol is a common side reaction in reductive aminations using sodium borohydride (NaBH₄). This occurs when the borohydride reduces the starting ketone before it can form an imine with the amine source.[2] To mitigate this, ensure that the imine formation is given sufficient time to proceed before the addition of the reducing agent.[3]
Q3: My reaction yields are consistently low, even with complete consumption of the starting ketone. What should I investigate?
A3: Low yields, despite full conversion of the starting material, can stem from several factors. Over-alkylation, where the newly formed primary amine reacts with another molecule of the ketone and gets reduced to a secondary amine, is a possibility.[2] Additionally, the stability of the imine intermediate can be a factor. Ensuring anhydrous conditions and optimizing the pH can improve imine formation and subsequent reduction.
Q4: What are the key safety considerations when handling sodium borohydride for a large-scale reaction?
A4: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. When scaling up, it is crucial to use an inert atmosphere (e.g., nitrogen or argon) and ensure all solvents and reagents are anhydrous. Addition should be controlled to manage the exotherm and hydrogen evolution. Always have appropriate personal protective equipment (PPE) and quenching procedures in place.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the scale-up synthesis.
Issue 1: Incomplete Conversion and Sluggish Reaction Rates
Symptoms:
-
GC/LC-MS analysis shows a significant amount of unreacted 3-(trifluoromethyl)propiophenone.
-
The reaction stalls before reaching completion.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting & Optimization |
| Inefficient Imine Formation | The rate-determining step in many reductive aminations is the formation of the imine intermediate. This equilibrium-driven reaction can be slow, especially with sterically hindered ketones. | Optimize pH: Imine formation is often catalyzed by mild acid. A pH of around 4-5 is generally optimal.[2] Consider adding a catalytic amount of a weak acid like acetic acid. Water Removal: The formation of an imine produces water. On a large scale, this can shift the equilibrium back towards the starting materials. The use of a Dean-Stark trap or the addition of molecular sieves can be beneficial.[4] |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent is critical. On a larger scale, minor weighing errors or reaction with trace moisture can lead to an effective sub-stoichiometric amount. | Verify Stoichiometry: Ensure accurate measurement of the reducing agent. It is common practice to use a slight excess (1.1-1.5 equivalents). Controlled Addition: Add the reducing agent in portions and monitor the reaction progress after each addition. |
| Poor Catalyst Activity (for Catalytic Hydrogenation) | The catalyst (e.g., Palladium on Carbon) may be poisoned or have low activity. | Catalyst Quality: Use a fresh, high-quality catalyst. Reaction Conditions: Ensure optimal pressure, temperature, and agitation for efficient mass transfer of hydrogen.[5][6] |
Experimental Workflow for Optimizing Imine Formation:
Caption: Workflow for optimizing reductive amination.
Issue 2: Formation of Impurities and Purification Challenges
Symptoms:
-
Complex mixture of byproducts observed in the crude product by GC/LC-MS.
-
Difficulty in isolating the desired product with high purity by distillation or crystallization.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting & Optimization |
| Over-alkylation | The primary amine product can act as a nucleophile and react with the starting ketone to form a secondary amine byproduct.[2] | Control Stoichiometry: Use a larger excess of the amine source (e.g., ammonia) to favor the formation of the primary amine. Slow Addition of Ketone: Add the ketone slowly to a solution of the amine source and reducing agent to maintain a low concentration of the ketone. |
| Aldol Condensation | Under basic conditions, the ketone can undergo self-condensation to form aldol adducts. | pH Control: Avoid strongly basic conditions during the reaction. |
| Residual Starting Materials and Intermediates | Incomplete reaction or inefficient work-up can leave unreacted ketone or imine in the final product. | Optimized Work-up: A thorough aqueous work-up is crucial. An acidic wash can remove unreacted amine, while a basic wash can help remove acidic byproducts. Purification Strategy: Fractional distillation under reduced pressure is often effective for separating the product from less volatile impurities.[7] If distillation is challenging, consider forming a salt of the amine (e.g., hydrochloride) to facilitate crystallization and purification. |
Purification Decision Tree:
Caption: Decision tree for purification strategy.
Issue 3: Chiral Purity and Resolution
Symptoms:
-
The final product is a racemic mixture.
-
Difficulty in separating enantiomers for applications requiring a specific stereoisomer.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting & Optimization |
| Racemic Synthesis | Standard reductive amination of a prochiral ketone will produce a racemic mixture of the amine. | Chiral Resolution: This is a common method to separate enantiomers. It involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts.[8][9] These salts have different solubilities and can be separated by crystallization. The desired enantiomer is then liberated by treatment with a base. Asymmetric Synthesis: For large-scale production, developing an asymmetric synthesis is often more economical. This can involve using a chiral catalyst for the hydrogenation step or a biocatalytic approach.[10] |
| Inefficient Resolution | The chosen chiral resolving agent may not form easily separable diastereomeric salts. | Screening of Resolving Agents: It is often necessary to screen a variety of chiral resolving agents to find one that provides good separation and high recovery.[9] |
Chiral Resolution Workflow:
Caption: General workflow for chiral resolution.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). Chemistry Scientific Transactions.
- Reductive Amination - Sodium Borohydride (NaBH4). (n.d.). Common Organic Chemistry.
- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. (1997).
-
Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. (2001). PubMed. [Link]
-
Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. (2015). Taylor & Francis Online. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021).
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). PMC - NIH. [Link]
-
Chiral Resolution Screening. (n.d.). Onyx Scientific. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
- Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. (2015).
- Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. (n.d.). Benchchem.
- Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020). ACS Omega.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry.
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (2013). DEA.gov.
- Practical synthesis of enantiopure benzylamines by catalytic hydrogenation or transfer hydrogenation in isopropanol. (2014). Dalton Transactions.
- Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. (2016). Chemical Science.
- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). The Journal of Organic Chemistry.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
- Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. (1994).
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed. [Link]
-
Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020). PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. onyxipca.com [onyxipca.com]
- 10. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Positional Isomerism in Trifluoromethyl-Substituted Phenylpropylamines: A Comparative Guide to Biological Activity
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of psychoactive compound research, the subtle art of medicinal chemistry often hinges on the profound impact of positional isomerism. The placement of a single functional group on a phenyl ring can dramatically alter a molecule's interaction with biological targets, transforming its pharmacological profile. This guide provides a detailed comparative analysis of two such positional isomers: 1-[3-(Trifluoromethyl)phenyl]propylamine and 1-[4-(Trifluoromethyl)phenyl]propylamine. While direct, side-by-side experimental data for these specific compounds is limited in publicly accessible literature, a robust understanding of their divergent activities can be synthesized from data on closely related analogs and well-established structure-activity relationship (SAR) principles for phenethylamines.
This document will delve into the anticipated differences in their mechanisms of action, focusing on their interactions with monoamine transporters and serotonin receptors. Experimental protocols for key assays are provided to offer a framework for empirical validation.
The Critical Influence of the Trifluoromethyl Group's Position
The trifluoromethyl (CF3) group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence metabolic stability, membrane permeability, and binding affinity to protein targets. The shift of this group from the meta (3-position) to the para (4-position) on the phenyl ring of the propylamine scaffold is predicted to have a pronounced effect on the compounds' selectivity for different monoamine transporters.
Comparative Pharmacological Profiles
Based on available data for structurally analogous compounds, a comparative profile of the two isomers can be constructed. For this compound, we draw heavily on the well-characterized pharmacology of its close analog, norfenfluramine (3-trifluoromethylamphetamine). For 1-[4-(trifluoromethyl)phenyl]propylamine, its profile is largely inferred from established SAR trends of para-substituted amphetamines.
| Feature | This compound (Inferred from Norfenfluramine Data) | 1-[4-(Trifluoromethyl)phenyl]propylamine (Predicted from SAR Principles) |
| Primary Mechanism | Serotonin-Norepinephrine Releasing Agent (SNRA)[1] | Likely a potent Serotonin Releasing Agent (SRA) |
| Monoamine Transporter Activity | Potent releaser at both serotonin (SERT) and norepinephrine (NET) transporters; less potent at the dopamine transporter (DAT)[1]. | Predicted to have high potency and selectivity for SERT over NET and DAT[2][3]. |
| Receptor Activity | Potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors[1]. | Expected to have affinity for 5-HT2A/2C receptors, though potentially with different potency than the 3-isomer[4][5][6]. |
| Anticipated In Vivo Effects | Anorectic effects, potential for cardiovascular side effects via 5-HT2B agonism[1]. | Potentially strong entactogenic and anorectic effects, with a lower propensity for classic stimulant-like locomotor activation. |
Mechanistic Insights into Differential Activity
The predicted divergence in the pharmacological profiles of these isomers stems from the specific interactions of the trifluoromethyl group within the binding pockets of the monoamine transporters.
This compound (meta-substituted): The pharmacology of its close analog, norfenfluramine, indicates a broad-spectrum action as a serotonin-norepinephrine releasing agent[1]. The meta-position of the CF3 group likely allows for favorable interactions within the binding sites of both SERT and NET, leading to potent release of both neurotransmitters. Furthermore, norfenfluramine is a potent agonist at 5-HT2 subfamily receptors, which contributes to its overall pharmacological effects, including the potential for adverse cardiovascular events through 5-HT2B receptor activation[1].
1-[4-(Trifluoromethyl)phenyl]propylamine (para-substituted): Structure-activity relationship studies on substituted amphetamines have consistently shown that para-substitution with an electron-withdrawing group, such as a halogen or a trifluoromethyl group, tends to enhance serotonergic activity[2][3][4]. This is often attributed to a more favorable interaction with key residues in the serotonin transporter, leading to increased potency and selectivity for SERT. Therefore, it is hypothesized that the 4-trifluoromethyl isomer will be a more selective serotonin releasing agent compared to its 3-trifluoromethyl counterpart. This increased selectivity for SERT over DAT is often associated with reduced stimulant-like locomotor activity and a more entactogenic profile[7].
Signaling Pathways and Experimental Workflows
The primary signaling pathway implicated in the action of these compounds is the modulation of monoaminergic neurotransmission through their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Caption: Interaction of phenylpropylamines with monoamine transporters.
A standard experimental workflow to differentiate the activity of these isomers would involve a series of in vitro and in vivo assays.
Caption: Workflow for comparing phenylpropylamine isomer activity.
Experimental Protocols
Monoamine Transporter Release Assay
This protocol is designed to measure the ability of the test compounds to induce the release of radiolabeled monoamines from synaptosomes.
1. Preparation of Synaptosomes:
- Rat brain tissue (striatum for DAT, hippocampus for SERT, and frontal cortex for NET) is homogenized in ice-cold sucrose buffer.
- The homogenate is centrifuged at low speed to remove cellular debris.
- The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.
- The synaptosome pellet is resuspended in a suitable buffer.
2. Radiolabeling:
- Synaptosomes are incubated with a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake into the vesicles.
3. Release Assay:
- Aliquots of the radiolabeled synaptosomes are added to tubes containing various concentrations of the test compound (this compound or 1-[4-(trifluoromethyl)phenyl]propylamine) or a known releasing agent as a positive control.
- The mixture is incubated for a short period at 37°C.
- The reaction is terminated by rapid filtration through glass fiber filters to separate the released radiolabel from the synaptosomes.
- The radioactivity on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
- The amount of radiolabel released is calculated for each concentration of the test compound.
- EC50 values (the concentration of the compound that produces 50% of the maximal release) are determined by non-linear regression analysis.
In Vivo Locomotor Activity
This protocol assesses the stimulant effects of the compounds in rodents.
1. Animal Habituation:
- Mice or rats are individually housed and habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors) for a set period before the experiment.
2. Drug Administration:
- Animals are administered either vehicle or various doses of the test compounds via an appropriate route (e.g., intraperitoneal injection).
3. Data Collection:
- Immediately after injection, the animals are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).
4. Data Analysis:
- The total locomotor activity is quantified for each animal.
- The data is analyzed using ANOVA to determine the effect of the drug and dose on locomotor activity compared to the vehicle control group.
Conclusion
The positional isomerism of the trifluoromethyl group on the phenylpropylamine scaffold is predicted to be a key determinant of pharmacological activity. While this compound, based on its analog norfenfluramine, is expected to act as a mixed serotonin-norepinephrine releasing agent with significant 5-HT2 receptor agonism, 1-[4-(trifluoromethyl)phenyl]propylamine is hypothesized to be a more selective serotonin releasing agent. This predicted shift in selectivity has significant implications for the potential therapeutic applications and side-effect profiles of these compounds. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses, which is essential for advancing our understanding of the structure-activity relationships of this important class of psychoactive molecules.
References
-
Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 109827. [Link]
-
Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed, 38154512. [Link]
-
Mayer, F. P., et al. (2017). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate. [Link]
-
Lin, P. M., et al. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. Scientific Research Publishing. [Link]
-
Severinsen, K., et al. (2015). Monoamine transporter substrate structure-activity relationships. ResearchGate. [Link]
-
Kolaczynska, K. E., et al. (2016). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Institutes of Health. [Link]
-
Lin, P. M., et al. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. ResearchGate. [Link]
-
Wikipedia. (n.d.). Norfenfluramine. Wikipedia. [Link]
-
El-Sawy, E. R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Atanasova, M., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. MDPI. [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed, 20860370. [Link]
-
Simmler, L. D., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. PubMed, 25624004. [Link]
-
O'Brien, E., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. PubMed, 20176495. [Link]
-
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. National Institutes of Health. [Link]
-
Baumann, M. H., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed, 30010033. [Link]
-
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PubMed, 31849671. [Link]
-
Baumann, M. H., et al. (2012). Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates. ResearchGate. [Link]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis: 1-[3-(Trifluoromethyl)phenyl]propylamine (Norfenfluramine) and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacological properties of 1-[3-(Trifluoromethyl)phenyl]propylamine, more commonly known as norfenfluramine, and the widely recognized selective serotonin reuptake inhibitor (SSRI), fluoxetine. The following analysis is grounded in experimental data to elucidate their distinct mechanisms of action and receptor interaction profiles, offering valuable insights for research and development in neuropharmacology.
Introduction to the Compounds
Norfenfluramine , or 3-trifluoromethylamphetamine, is the major active metabolite of the anorectic drugs fenfluramine and benfluorex.[1] It is a racemic mixture of two enantiomers, dexnorfenfluramine and levonorfenfluramine, which exhibit different potencies.[1] While its parent compounds were once used for appetite suppression, they were withdrawn from the market due to cardiovascular side effects attributed to norfenfluramine's activity.[1]
Fluoxetine , marketed under the brand name Prozac among others, was one of the first SSRIs developed.[2] It is extensively prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and other psychiatric conditions.[3][4] Its therapeutic effects are primarily attributed to its ability to selectively inhibit the reuptake of serotonin in the brain.[4][5]
Distinct Mechanisms of Action
The fundamental difference between norfenfluramine and fluoxetine lies in their interaction with monoamine transporters. Norfenfluramine is a monoamine releasing agent , while fluoxetine is a reuptake inhibitor . This distinction is critical to understanding their divergent pharmacological and physiological effects.
Norfenfluramine acts as a serotonin-norepinephrine releasing agent (SNRA).[1] It reverses the function of the serotonin transporter (SERT) and the norepinephrine transporter (NET), causing a significant efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[6] It is also a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] The agonism at the 5-HT2B receptor, in particular, has been linked to the cardiac valvulopathy observed with its parent drugs.[1][6] Furthermore, norfenfluramine has been shown to be a substrate for norepinephrine transporters, contributing to the release of norepinephrine and dopamine.[7]
Fluoxetine , in contrast, functions as a selective serotonin reuptake inhibitor (SSRI).[3] It binds to SERT and blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[5][8] This action increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3] While highly selective for SERT, at higher therapeutic doses, fluoxetine may also increase synaptic levels of norepinephrine and dopamine, potentially through its interaction with 5-HT2C receptors.[3][9] However, it does not cause a direct release of these neurotransmitters in the same manner as norfenfluramine.[10]
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest (e.g., HEK293 cells stably expressing human SERT) in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer. [11]2. Assay Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT), and a range of concentrations of the test compound. [12][11]3. Filtration: After incubation to equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. [11]4. Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. [13] Causality in Experimental Choices: The choice of radioligand is critical; it must be highly specific for the target transporter to ensure that the measured inhibition is due to competition at that site. [12]The use of a filtration method allows for the rapid separation required to prevent significant dissociation of the ligand-receptor complex during washing.
2. Neurotransmitter Reuptake Inhibition Assay
This functional assay directly measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells. [12][14] Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the transporter of interest (e.g., SERT) in a 96-well plate. [12]2. Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (e.g., fluoxetine) or a known inhibitor for determining non-specific uptake. [12]3. Initiation of Uptake: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]serotonin) to initiate uptake. [12]4. Termination of Uptake: After a short incubation period, rapidly terminate the uptake by washing the cells with ice-cold buffer. [12]5. Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.
Causality in Experimental Choices: This assay provides a functional measure of transporter inhibition, which is a more direct assessment of a compound's effect on transporter activity than a binding assay. [15]Using cells that stably express the human form of the transporter ensures the clinical relevance of the findings. [12]
Conclusion
The comparative analysis of this compound (norfenfluramine) and fluoxetine reveals two compounds with fundamentally different pharmacological profiles.
-
Fluoxetine is a highly selective serotonin reuptake inhibitor, a characteristic that defines its therapeutic utility and side-effect profile. Its mechanism is confined to blocking the reuptake of serotonin, thereby enhancing serotonergic neurotransmission. [3][8]
-
Norfenfluramine exhibits a much broader mechanism of action as a potent serotonin and norepinephrine releasing agent, with additional significant effects on dopamine release and direct agonism at 5-HT2 receptors. [1]This multifaceted activity, while effective for appetite suppression, is also responsible for the serious cardiovascular side effects that led to the withdrawal of its parent compounds. [1][6] This guide underscores the importance of detailed pharmacological profiling in drug development. The distinct mechanisms of these two molecules, despite both modulating the serotonin system, lead to vastly different therapeutic applications and safety concerns. For researchers, these differences highlight diverse avenues for targeting monoaminergic systems and provide a clear example of how subtle changes in molecular interaction can produce profound differences in biological effect.
References
- Norfenfluramine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Norfenfluramine]
- Fluoxetine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluoxetine]
- What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? - Dr.Oracle. [URL: https://www.doctororacle.com/what-are-the-affinities-of-each-selective-serotonin-reuptake-inhibitor-ssri-to-different-neurotransmitters/]
- Fluoxetine - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK459223/]
- What is the mechanism of Fluoxetine Hydrochloride? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-fluoxetine-hydrochloride]
- Fenfluramine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fenfluramine]
- Fluoxetine: Pharmacology, Mechanisms of Action and Potential Side Effects. [URL: https://novapublishers.com/shop/fluoxetine-pharmacology-mechanisms-of-action-and-potential-side-effects/]
- This compound | 473732-59-1 | Benchchem. [URL: https://www.benchchem.com/product/b1591889]
- Fluoxetine: MedlinePlus Drug Information. [URL: https://medlineplus.gov/druginfo/meds/a689006.html]
- The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/11159813/]
- In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9504359/]
- Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1572578/]
- Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays - Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-monoamine-reuptake-inhibition-assays]
- The Promiscuity of the Dopamine Transporter: Implications for the Kinetic Analysis of [3H]Serotonin Uptake in Rat Hippocampal and Striatal Synaptosomes - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2802492/]
- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-2739-8_12]
- A Comparative Analysis of the Neurochemical Effects of (S)-Benfluorex and Fluoxetine - Benchchem. [URL: https://www.benchchem.com/validation-and-comparative/a-comparative-analysis-of-the-neurochemical-effects-of-s-benfluorex-and-fluoxetine]
- Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET - ResearchGate. [URL: https://www.researchgate.
- Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062776/]
- Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5854829/]
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2019/12/Radioligand-Binding-Assay-Protocol.pdf]
- Radioligand binding methods: practical guide and tips - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8013333/]
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c05814]
- Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6262557/]
- Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. - ClinPGx. [URL: https://www.clinpgx.com/article/S0006-3223(01)01145-3/fulltext]
- SERT Transporter Assay - BioIVT. [URL: https://www.bioivt.com/sert-transporter-assay]
- (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12433833/]
- Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9179979/]
- fluoxetine ( Prozac ) norepinephrine, dopamine and the 5-HT2C receptors. [URL: https://www.dr-bob.org/babble/20020412/msgs/115124.html]
- Fluoxetine prevents the disruptive effects of fenfluramine on differential-reinforcement-of-low-rate 72-second schedule performance - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8895995/]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. Fluoxetine - Wikipedia [en.wikipedia.org]
- 4. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 5. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 6. Fenfluramine - Wikipedia [en.wikipedia.org]
- 7. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. SSRIs compared : fluoxetine ( Prozac ) norepinephrine, dopamine and the 5-HT2C receptors [biopsychiatry.com]
- 10. Fluoxetine prevents the disruptive effects of fenfluramine on differential-reinforcement-of-low-rate 72-second schedule performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Promiscuity of the Dopamine Transporter: Implications for the Kinetic Analysis of [3H]Serotonin Uptake in Rat Hippocampal and Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structure-Activity Relationship of Trifluoromethylphenylpropylamine Analogs for Monoamine Transporter Modulation
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of trifluoromethylphenylpropylamine analogs, a class of compounds renowned for their potent modulation of monoamine transporters. Drawing upon extensive experimental data, we will dissect the key structural features that govern their affinity and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, providing a rational framework for the design of novel therapeutics.
Introduction: The Significance of Trifluoromethylphenylpropylamines
The trifluoromethylphenylpropylamine scaffold is a cornerstone in modern neuropharmacology. Its prominence is largely due to the remarkable success of fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI) that revolutionized the treatment of depression and other psychiatric disorders. The incorporation of a trifluoromethyl (-CF3) group, a bioisostere of a methyl group, profoundly influences the electronic properties and metabolic stability of these molecules, contributing to their unique pharmacological profiles. This guide will explore the SAR of this privileged scaffold, offering insights into how subtle molecular modifications can dramatically alter potency and selectivity, thereby fine-tuning their therapeutic potential.
The Core Pharmacophore and Key Structural Modifications
The archetypal trifluoromethylphenylpropylamine structure consists of a phenyl ring substituted with a trifluoromethyl group, connected via a three-carbon propyl chain to a terminal amine. The SAR of this class of compounds is primarily dictated by modifications at three key positions:
-
Position of the Trifluoromethyl Group: The location of the -CF3 group on the phenyl ring is a critical determinant of transporter selectivity.
-
Substitution on the Phenyl Ring: Additional substituents on the phenyl ring can further modulate affinity and selectivity.
-
The Propylamine Side Chain and Amino Group: The nature of the substituent on the terminal amine and the stereochemistry of the propyl chain play a crucial role in binding affinity.
The following diagram illustrates the general chemical structure and key points of modification for trifluoromethylphenylpropylamine analogs.
Caption: General pharmacophore of trifluoromethylphenylpropylamine analogs.
Comparative Analysis of Monoamine Transporter Affinity and Potency
The therapeutic utility of trifluoromethylphenylpropylamine analogs is intrinsically linked to their affinity (Ki) and potency (IC50 or EC50) for the monoamine transporters. The following table summarizes key experimental data for a selection of representative analogs, highlighting the impact of structural modifications on their interaction with SERT, NET, and DAT.
| Compound | R1 | R2 | R3 | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity | Reference |
| Fluoxetine | 4-CF3 | H | CH3 | 1.1 | 160 | 1800 | 145 | 1636 | [1] |
| (S)-Fluoxetine | 4-CF3 | H | CH3 | 0.8 | 140 | 1700 | 175 | 2125 | [1] |
| (R)-Fluoxetine | 4-CF3 | H | CH3 | 1.4 | 190 | 2000 | 136 | 1429 | [1] |
| Norfluoxetine | 4-CF3 | H | H | 1.9 | 130 | 1500 | 68 | 789 | [1] |
| (S)-Norfluoxetine | 4-CF3 | H | H | 1.0 | 120 | 1400 | 120 | 1400 | [1] |
| (R)-Norfluoxetine | 4-CF3 | H | H | 15 | 200 | 2200 | 13 | 147 | [1] |
| Fenfluramine | 3-CF3 | CH3 | C2H5 | 52 (EC50) | 302 (EC50) | >10000 | 5.8 | >192 | [2] |
| (+)-Fenfluramine | 3-CF3 | CH3 | C2H5 | 52 (EC50) | 302 (EC50) | >10000 | 5.8 | >192 | [2] |
| (-)-Fenfluramine | 3-CF3 | CH3 | C2H5 | 147 (EC50) | >10000 | >10000 | >68 | >68 | [2] |
| Norfenfluramine | 3-CF3 | CH3 | H | 59 (EC50) | 73 (EC50) | >10000 | 1.2 | >169 | [2] |
| (+)-Norfenfluramine | 3-CF3 | CH3 | H | 59 (EC50) | 73 (EC50) | >10000 | 1.2 | >169 | [2] |
| (-)-Norfenfluramine | 3-CF3 | CH3 | H | 287 (EC50) | >10000 | >10000 | >35 | >35 | [2] |
| Nisoxetine | 2-OCH3 | H | CH3 | 79 | 0.8 | 130 | 0.01 | 1.6 | [1] |
Key SAR Insights from the Data:
-
Impact of -CF3 Position: A paramount observation is the dramatic shift in selectivity based on the position of the trifluoromethyl group. A 4-CF3 substitution, as seen in fluoxetine, confers high selectivity for SERT over NET.[1] In contrast, moving the electron-withdrawing group to the 3-position, as in fenfluramine, reduces SERT affinity and introduces significant NET activity.[2]
-
N-Alkylation: The nature of the substituent on the propylamine nitrogen influences potency. For fluoxetine, N-methylation is optimal for SERT affinity. Demethylation to norfluoxetine results in a slight decrease in SERT affinity but a more pronounced drop in selectivity.[1] For fenfluramine, N-ethylation is present, and its active metabolite, norfenfluramine (N-de-ethylated), exhibits comparable or even slightly higher potency at both SERT and NET.[2]
-
Stereochemistry: Enantiomers of these chiral compounds can exhibit distinct pharmacological profiles. For fluoxetine, both the (S)- and (R)-enantiomers are potent SERT inhibitors, with the (S)-enantiomer being slightly more potent.[1] However, for norfluoxetine, the (S)-enantiomer is significantly more potent at SERT than the (R)-enantiomer.[1] In the case of fenfluramine, the (+)-enantiomer is considerably more potent at both SERT and NET than the (-)-enantiomer.[2]
-
Comparison with a NET-Selective Analog: Nisoxetine, which features a 2-methoxy group instead of a 4-trifluoromethyl group, demonstrates the principle of how a different substitution pattern on the phenyl ring can completely reverse selectivity, making it a potent and selective NET inhibitor.[1]
Experimental Methodologies for SAR Determination
The quantitative data presented in this guide are primarily derived from two key in vitro assays: radioligand binding assays and synaptosomal uptake assays. Understanding the principles and execution of these experiments is crucial for interpreting SAR data and for designing new compounds.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., human SERT, NET, or DAT) are prepared from cultured cells or brain tissue homogenates through differential centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]citalopram for SERT), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Causality Behind Experimental Choices: The use of a specific radioligand with high affinity and selectivity for the target transporter is critical for accurate results. The choice of buffer conditions, incubation time, and temperature are optimized to ensure the stability of the transporter and to achieve binding equilibrium. Rapid filtration is essential to prevent the dissociation of the radioligand-transporter complex during the separation step.
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) into synaptosomes, which are resealed nerve terminals isolated from brain tissue.
Experimental Workflow:
Caption: Workflow for a synaptosomal monoamine uptake assay.
Step-by-Step Protocol:
-
Synaptosome Preparation: Synaptosomes are isolated from specific brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus or cortex for SERT and NET) by homogenization and differential centrifugation.
-
Assay Setup: The assay is conducted in tubes or microplates containing the synaptosomal preparation in a physiological buffer.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound for a short period.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a low concentration of the radiolabeled monoamine neurotransmitter.
-
Uptake Termination: After a brief incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of radioactivity taken up by the synaptosomes and trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.
Causality Behind Experimental Choices: The use of synaptosomes provides a more physiologically relevant system than isolated membranes as it retains the functional machinery for active transport. The short incubation time for uptake is crucial to measure the initial rate of transport and to minimize the influence of neurotransmitter metabolism or release. The specific brain regions are chosen based on the known distribution of the monoamine transporters.
Conclusion and Future Directions
The structure-activity relationship of trifluoromethylphenylpropylamine analogs is a well-established yet continually evolving field of study. This guide has provided a comparative analysis of key structural determinants that govern their affinity and selectivity for monoamine transporters, supported by quantitative experimental data. The strategic placement of the trifluoromethyl group, coupled with modifications to the propylamine side chain and the phenyl ring, offers a powerful toolkit for medicinal chemists to design novel compounds with tailored pharmacological profiles.
Future research in this area will likely focus on the development of analogs with even greater selectivity, potentially leading to therapeutics with improved efficacy and reduced side-effect profiles. Furthermore, the exploration of these compounds as "triple reuptake inhibitors" (inhibiting SERT, NET, and DAT) holds promise for the treatment of a broader range of neuropsychiatric disorders. A thorough understanding of the SAR principles outlined in this guide will be instrumental in advancing these exciting frontiers in drug discovery.
References
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. [Link]
-
Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. [Link]
-
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. [Link]
-
Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery, 4(9), 764-774. [Link]
Sources
A Comparative Guide to the Spectroscopic Validation of 1-[3-(Trifluoromethyl)phenyl]propylamine
For Researchers, Scientists, and Drug Development Professionals
The Analytical Imperative: Why Spectroscopic Validation Matters
1-[3-(Trifluoromethyl)phenyl]propylamine, with the molecular formula C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol , possesses a chiral center and distinct structural motifs: a trifluoromethyl-substituted aromatic ring and a primary amine on a propyl chain.[1][2] Each of these features presents unique spectroscopic signatures that, when analyzed in concert, provide a comprehensive and unambiguous structural elucidation. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.
Experimental Protocol: NMR Analysis
A standard protocol for the NMR analysis of a research-grade sample of this compound would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive technique for fluorinated compounds and provides a distinct signal for the CF₃ group.
Figure 1: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Data and Interpretation
The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.6 | m | 4H | Ar-H | Aromatic protons on the trifluoromethyl-substituted ring. The meta-substitution pattern leads to a complex multiplet. |
| ~3.5-3.7 | t | 1H | CH -NH₂ | The methine proton adjacent to the amine and the aromatic ring. It is expected to be a triplet due to coupling with the adjacent CH₂ group. |
| ~1.6-1.8 | m | 2H | CH₂ -CH₃ | The methylene protons of the propyl chain. This will be a complex multiplet due to coupling with both the methine and methyl protons. |
| ~1.5-2.5 | br s | 2H | NH₂ | The amine protons typically appear as a broad singlet and their chemical shift can vary with concentration and solvent. |
| ~0.9-1.1 | t | 3H | CH₂-CH₃ | The terminal methyl protons of the propyl chain, appearing as a triplet due to coupling with the adjacent CH₂ group. |
Predicted ¹³C NMR Data and Interpretation
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | Ar-C (ipso to propyl) | The aromatic carbon directly attached to the propyl chain. |
| ~130 (q, J ≈ 32 Hz) | Ar-C (ipso to CF₃) | The aromatic carbon bearing the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms. |
| ~122-129 | Ar-C H | The protonated aromatic carbons. |
| ~124 (q, J ≈ 272 Hz) | -C F₃ | The carbon of the trifluoromethyl group, showing a characteristic large coupling constant with the fluorine atoms. |
| ~55 | C H-NH₂ | The methine carbon, shifted downfield by the adjacent amine and aromatic ring. |
| ~30 | C H₂-CH₃ | The methylene carbon of the propyl chain. |
| ~11 | CH₂-C H₃ | The terminal methyl carbon of the propyl chain. |
Predicted ¹⁹F NMR Data and Interpretation
Fluorine-19 NMR is a highly specific technique for the analysis of fluorinated compounds.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -63 | s | -CF₃ | A single, sharp peak is expected for the trifluoromethyl group in a proton-decoupled spectrum.[1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded.
Figure 2: General workflow for FT-IR spectroscopic analysis.
Predicted FT-IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3250 (two bands) | N-H stretch | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is characteristic of a primary amine.[3] |
| 3100-3000 | C-H stretch | Aromatic C-H | Confirms the presence of the aromatic ring. |
| 2960-2850 | C-H stretch | Aliphatic C-H | Indicates the presence of the propyl chain. |
| 1620-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | Further confirmation of the primary amine. |
| 1600, 1475 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |
| 1350-1100 (strong) | C-F stretch | Trifluoromethyl (-CF₃) | Strong absorptions in this region are indicative of the C-F bonds in the trifluoromethyl group. |
| 1250-1020 | C-N stretch | Aliphatic Amine | Confirms the presence of the carbon-nitrogen bond.[3] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Figure 3: General workflow for mass spectrometry analysis.
Predicted Mass Spectrometry Data and Interpretation
For this compound (MW = 203.20), the following is a plausible fragmentation pattern under electron ionization:
| m/z | Proposed Fragment | Interpretation |
| 203 | [C₁₀H₁₂F₃N]⁺˙ | Molecular Ion (M⁺˙) : Confirms the molecular weight of the compound. |
| 174 | [C₉H₉F₃]⁺ | Loss of ethyl radical (•CH₂CH₃) : Alpha-cleavage, a common fragmentation pathway for amines, where the bond beta to the nitrogen is cleaved. |
| 145 | [C₇H₄F₃]⁺ | Benzylic cleavage : Loss of the propyl-amine side chain, resulting in a stable trifluoromethyl-substituted tropylium-like cation. |
| 30 | [CH₂NH₂]⁺ | Iminium ion : A characteristic fragment for primary amines resulting from alpha-cleavage. |
Comparison of Spectroscopic Techniques for Structural Validation
| Technique | Strengths | Limitations | Application to this compound |
| NMR Spectroscopy | - Provides detailed structural information (connectivity, stereochemistry).- Non-destructive.- ¹⁹F NMR is highly specific for fluorinated compounds. | - Relatively low sensitivity.- Requires larger sample amounts.- Complex spectra can be challenging to interpret. | - Essential for unambiguous structure determination.- Confirms the substitution pattern on the aromatic ring.- ¹⁹F NMR provides a clear signature of the CF₃ group. |
| FT-IR Spectroscopy | - Rapid and easy to use.- Excellent for identifying functional groups.- Non-destructive. | - Provides limited information on the overall molecular structure.- Not suitable for complex mixtures. | - Quickly confirms the presence of the primary amine, aromatic ring, and CF₃ group. |
| Mass Spectrometry | - High sensitivity.- Determines molecular weight with high accuracy.- Fragmentation patterns provide structural clues. | - Destructive technique.- Isomers may have similar mass spectra. | - Confirms the molecular weight.- Fragmentation pattern supports the proposed structure through characteristic cleavages. |
Conclusion
The structural validation of this compound necessitates a multi-technique spectroscopic approach. While this guide is based on predicted data, it underscores the synergistic power of NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy provides the foundational skeletal information, FT-IR rapidly identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and provides corroborating structural details through fragmentation analysis. For any novel compound synthesis, the acquisition and interpretation of these spectra are not merely a procedural step but a fundamental requirement for ensuring the integrity and validity of the scientific work. Researchers and drug development professionals should consider this comprehensive spectroscopic analysis as the gold standard for structural elucidation.
References
-
PubChem. This compound. Accessed January 7, 2026. [Link]
-
PubChemLite. This compound (C10H12F3N). Accessed January 7, 2026. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propylamine. Accessed January 7, 2026. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 473732-59-1|this compound|BLD Pharm [bldpharm.com]
- 3. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
LC-MS method for purity assessment of 1-[3-(Trifluoromethyl)phenyl]propylamine
An In-Depth Guide to the Purity Assessment of 1-[3-(Trifluoromethyl)phenyl]propylamine: A Comparative Analysis of LC-MS and Alternative Methodologies
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound this compound is a key building block in medicinal chemistry, valued for its trifluoromethyl group which can enhance metabolic stability and binding affinity.[1] Consequently, ensuring its purity is a critical step in the synthesis of more complex drug candidates. Even trace-level impurities can carry their own pharmacological or toxicological profiles, potentially compromising the final drug product.
Regulatory bodies like the FDA and international guidelines, such as those from the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[2][3] This guide provides a comprehensive evaluation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity assessment of this compound. We will delve into the scientific rationale behind the method's development, present its validation data, and objectively compare it against alternative analytical techniques, providing researchers and drug development professionals with a practical framework for ensuring the quality of this vital chemical intermediate.
Primary Method: Reversed-Phase LC-MS for Comprehensive Impurity Profiling
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the gold standard for pharmaceutical impurity analysis due to its exceptional combination of separation power and detection specificity. It allows for the simultaneous quantification of the main component and the detection and identification of known and unknown impurities.
The Science Behind the Method: A Rationale-Driven Approach
The development of a robust LC-MS method is a systematic process where each parameter is chosen to achieve optimal performance for the specific analyte.
-
Chromatographic Separation: The goal is to separate the main compound from all potential process-related impurities and degradation products. For a moderately polar molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is the logical starting point. Its non-polar nature provides effective retention for the analyte, separating it from more polar starting materials and more non-polar byproducts based on hydrophobicity. Utilizing columns with superficially porous particles can offer higher efficiency and faster analysis times compared to traditional fully porous particles.[4]
-
Mobile Phase Composition: The primary amine functional group in the analyte necessitates careful mobile phase selection to ensure sharp, symmetrical peaks. Amines are notorious for interacting with residual silanol groups on the silica support, causing peak tailing. By adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase (e.g., water and acetonitrile), the amine is protonated (R-NH₃⁺). This positive charge prevents unwanted secondary interactions with the stationary phase, dramatically improving peak shape.
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is essential. This ensures that early-eluting, polar impurities are well-retained and resolved, while late-eluting, non-polar impurities are efficiently eluted from the column in a reasonable timeframe.
-
-
Mass Spectrometric Detection: MS detection provides two critical pieces of information: molecular weight and fragmentation patterns, which are invaluable for impurity identification.
-
Ionization Source: Electrospray Ionization (ESI) is the ideal choice for this compound. In the acidic mobile phase, the protonated amine is already pre-formed in solution, making it exceptionally easy to ionize in the positive ion mode, yielding a strong signal for the protonated molecule, [M+H]⁺, at an m/z of 204.2.
-
Analysis Mode: The analysis can be run in two modes. A full-scan mode is used during method development and for identifying unknown impurities by their mass-to-charge ratio. For ultimate sensitivity in quantifying known impurities, Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored, providing exceptional specificity and low limits of detection.[5][6]
-
Experimental Protocol: LC-MS Purity Method
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in 50:50 acetonitrile/water.
-
Prepare the sample to be tested at the same concentration.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 100 µg/mL.
-
-
LC Parameters:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Mode: Full Scan (m/z 50-500) for impurity identification; MRM for quantification (transition for parent compound: m/z 204.2 -> fragment ion).
-
Visualization: LC-MS Workflow
Caption: Principle of chiral separation on a CSP.
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution separation technique suitable for volatile and thermally stable compounds.
-
Principle of Separation: Compounds are vaporized and separated based on their boiling points and interactions with a stationary phase coated inside a long capillary column.
-
Challenges and Solutions: Primary amines can be challenging for GC analysis, often producing broad, tailing peaks due to their polarity. [7]This is overcome by derivatization , where the amine is reacted with a reagent (e.g., trifluoroacetic anhydride) to form a less polar, more volatile derivative with excellent chromatographic properties.
-
Methodology:
-
Derivatization: React the sample with a suitable derivatizing agent.
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a temperature gradient on a mid-polarity column (e.g., 5% phenyl-polysiloxane) to separate components.
-
Detection: MS detection provides definitive identification of impurities.
-
-
Key Application: Excellent for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC, such as residual synthesis solvents or low molecular weight byproducts.
Head-to-Head Comparison of Analytical Techniques
| Feature | RP-LC-MS | Chiral LC-UV/MS | GC-MS (with Derivatization) |
| Primary Application | Overall purity, impurity identification, stability testing. | Enantiomeric purity, quantification of stereoisomers. | Volatile/semi-volatile impurities, residual solvents. |
| Specificity | High (based on retention time and mass). | Very high for enantiomers. | Very high (based on retention time and mass spectrum). |
| Sensitivity | Very high (sub-ng/mL). | High (ng/mL). | Very high (pg level). |
| Sample Throughput | Moderate (10-20 min/sample). | Moderate to Low (can require longer run times). | Moderate (sample prep adds time). |
| Development Complexity | Moderate. | High (CSP screening can be time-consuming). | High (derivatization step adds complexity). |
| Pros | Versatile, universal for non-volatile impurities, provides MW info. | The only reliable way to determine enantiomeric purity. | Exceptional resolution for volatile compounds. |
| Cons | Not suitable for enantiomers; less effective for very volatile compounds. | Column is specific; not for general purity. | Requires derivatization for amines; not for non-volatile or thermally labile compounds. |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a validated, stability-indicating reversed-phase LC-MS method is the most powerful and versatile tool . It provides the framework for quantifying the active ingredient, identifying and controlling process-related impurities, and assessing degradation products, thereby satisfying core regulatory requirements.
However, a complete quality control strategy must be orthogonal. The LC-MS method should be complemented by a Chiral LC method to ensure enantiomeric purity, a critical quality attribute for chiral drug intermediates. Furthermore, GC-MS serves as an essential supplementary technique for controlling volatile impurities and residual solvents that may be missed by LC-MS. The selection of the appropriate analytical technology is dictated by the specific question being asked, and a multi-faceted approach provides the most complete understanding of the compound's purity profile, ensuring the highest quality for downstream drug development.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Kota, A., & Valli, M. V. K. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical and Biological Sciences, 11(1), L188-L193. [Link]
-
Quora. Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines? [Link]
-
University of Tartu. Tutorial Review on LC-MS Method Validation. [Link]
-
ResearchGate. Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of separation science, 33(16), 2402–2410. [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Singh, B. K., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 364–375. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
El-Geras, J., et al. (2001). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Chirality, 13(6), 285-93. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Reddit. Amine workup. [Link]
-
ScienceDirect. Chiral Drug Separation. [Link]
-
Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
Bagul, V. A., et al. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. International Journal of Pharmaceutical Sciences and Nanotechnology, 18(2). [Link]
-
ResearchGate. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. [Link]
-
Harča, M., et al. (2016). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijlpr.com [ijlpr.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bre.com [bre.com]
A Comparative Analysis of Phenylpropylamine Derivatives on Neurotransmitter Reuptake
This guide provides an in-depth comparison of the effects of various phenylpropylamine derivatives on the reuptake of key monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances of these compounds, supported by experimental data and detailed protocols.
The phenylpropylamine backbone is a core structure in a wide array of psychoactive substances, including both therapeutic agents and drugs of abuse. These compounds primarily exert their effects by interacting with the plasma membrane transporters responsible for the reuptake of monoamine neurotransmitters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] By inhibiting or even reversing the function of these transporters, phenylpropylamine derivatives increase the extracellular concentrations of DA, NE, and 5-HT, thereby amplifying monoaminergic signaling in the brain.[1][2]
The specific pharmacological profile of each derivative—its potency and selectivity for DAT, NET, and SERT—dictates its unique physiological and psychological effects. This guide will explore these differences through a comparative analysis of key compounds, including amphetamine, methamphetamine, MDMA (3,4-methylenedioxymethamphetamine), and cathinone derivatives.
The Mechanism of Action: Reuptake Inhibition and Reverse Transport
Phenylpropylamine derivatives modulate monoaminergic neurotransmission through two primary mechanisms:
-
Reuptake Inhibition: These compounds can act as competitive inhibitors, binding to the monoamine transporters and blocking the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1] This action prolongs the presence of neurotransmitters in the synapse, enhancing their signaling.
-
Reverse Transport (Efflux): Many phenylpropylamine derivatives are also transporter substrates.[3] They are taken up into the presynaptic neuron by the same transporters that clear endogenous monoamines.[4][5] Once inside, they can disrupt the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and induce a reversal of the plasma membrane transporter's direction of flow, causing a non-vesicular release of neurotransmitters into the synapse.[3][4][5]
The interplay between reuptake inhibition and reverse transport, along with the compound's affinity for each specific monoamine transporter, determines its overall pharmacological effect.
Caption: Mechanism of Phenylpropylamine Derivatives at the Synapse.
Comparative Inhibitory Activity of Phenylpropylamine Derivatives
The following table summarizes the in vitro inhibitory potencies (Ki values in µM) of several key phenylpropylamine derivatives at human dopamine, norepinephrine, and serotonin transporters. Lower Ki values indicate higher binding affinity and greater potency.
| Compound | DAT (Ki, µM) | NET (Ki, µM) | SERT (Ki, µM) | Primary Action | Reference |
| d-Amphetamine | ~0.6 | ~0.1 | 20 - 40 | NET > DAT >> SERT | [6] |
| Methamphetamine | ~0.5 | ~0.1 | 10 - 40 | NET > DAT >> SERT | [6] |
| MDMA | 4.87 - 8.29 | 1.19 - 1.75 | 0.64 - 2.41 | SERT ≈ NET > DAT | [6] |
| Cocaine | 0.23 - 0.49 | 0.48 | 0.74 | DAT ≈ NET ≈ SERT | [6] |
| Methylphenidate | ~0.1 | ~0.1 | ~100 | DAT ≈ NET >> SERT | [6] |
| Mephedrone | Potent DA releaser | - | Potent 5-HT releaser | DA & 5-HT Releaser | [7] |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative.
Analysis of Comparative Data:
-
Amphetamine and Methamphetamine: Both compounds exhibit a strong preference for inhibiting NET and DAT over SERT.[6] Their potent effects on dopamine and norepinephrine systems are responsible for their powerful stimulant properties.[1][4] Methamphetamine's chemical structure allows it to cross the blood-brain barrier more readily than amphetamine, contributing to its greater potency and neurotoxicity.[8]
-
MDMA (Ecstasy): In contrast to amphetamine, MDMA shows a higher affinity for SERT and NET compared to DAT.[6][9] This preference for serotonin transport inhibition and release underlies its characteristic entactogenic and empathogenic effects.[9][10]
-
Cathinone Derivatives (e.g., Mephedrone): Synthetic cathinones, often referred to as "bath salts," are β-keto analogues of amphetamines.[2][11] Mephedrone, for instance, is a potent releaser of both dopamine and serotonin, with effects that have been compared to both amphetamine and MDMA.[7] However, it has a shorter duration of action.[7] Ring-substituted cathinones tend to act as transporter substrates that cause neurotransmitter release, while pyrrolidine-containing cathinones are more potent as reuptake inhibitors.[2]
-
Cocaine and Methylphenidate: While not phenylpropylamines, they are included for comparison as well-known monoamine reuptake inhibitors. Cocaine is a non-selective inhibitor of all three transporters.[6] Methylphenidate is a potent inhibitor of DAT and NET, with significantly weaker effects on SERT.[6][12]
Experimental Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay
To quantitatively assess the effects of phenylpropylamine derivatives on monoamine transporters, a radiolabeled neurotransmitter uptake inhibition assay is a standard and reliable method.[13] This protocol outlines the key steps for performing such an assay using human embryonic kidney 293 (HEK293) cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).
Caption: Workflow for In Vitro Neurotransmitter Reuptake Inhibition Assay.
Detailed Step-by-Step Methodology:
1. Cell Culture and Plating:
- Maintain HEK293 cell lines stably expressing either hDAT, hNET, or hSERT in appropriate culture medium supplemented with a selection agent (e.g., G418).
- The day before the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of Assay Solutions:
- Prepare a range of concentrations of the test phenylpropylamine derivative in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- Prepare a solution of the appropriate radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in assay buffer.
- Prepare a solution of a known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT) to determine non-specific uptake.
3. Assay Procedure:
- Aspirate the culture medium from the wells.
- Wash the cells once with assay buffer.
- Add the different concentrations of the test compound or the known inhibitor to the respective wells and pre-incubate for 10-20 minutes at 37°C.
- Initiate the uptake reaction by adding the radiolabeled neurotransmitter to all wells.
- Incubate for a specific time (e.g., 10 minutes for [³H]DA and [³H]NE, 20 minutes for [³H]5-HT) at 37°C.
- Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
4. Detection and Analysis:
- Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- Transfer the cell lysate to scintillation vials.
- Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) and non-specific uptake.
- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software.
Causality Behind Experimental Choices:
-
HEK293 Cells: These cells are widely used because they do not endogenously express monoamine transporters, providing a "clean" background for studying the activity of the specific transfected transporter.
-
Radiolabeled Substrates: The use of tritiated ([³H]) neurotransmitters provides a highly sensitive and specific method for measuring transporter activity.
-
Non-Specific Uptake Control: Including a known potent and selective inhibitor for each transporter is crucial to differentiate between transporter-mediated uptake and passive diffusion or binding to other cellular components.
Concluding Remarks
The pharmacological effects of phenylpropylamine derivatives are intricately linked to their specific interactions with the dopamine, norepinephrine, and serotonin transporters. A thorough understanding of their structure-activity relationships is paramount for the development of novel therapeutics targeting these systems, as well as for comprehending the neurobiology of addiction and psychostimulant abuse. The in vitro neurotransmitter reuptake inhibition assay detailed in this guide provides a robust and reliable method for characterizing the potency and selectivity of these and other compounds, serving as a cornerstone for preclinical drug discovery and pharmacological research.
References
- Feltmann, K., et al. (2018). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology.
- Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
- Baumann, M. H., et al. (2014).
- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances, and the monoamine transporter cycle. Molecular Interventions, 15(1), 47-56.
- Keighley, W., et al. (2013).
- Ross, W. C., & Dourish, C. T. (2011). Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 439-452.
- Robertson, S. D., et al. (2014). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Molecular Neurobiology, 49(2), 768-777.
- European Monitoring Centre for Drugs and Drug Addiction. (n.d.).
- 2-Minute Neuroscience. (2018, June 8). 2-Minute Neuroscience: Amphetamine [Video]. YouTube.
- Dextroamphetamine. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- Audet, M., et al. (2002). Benzothienyloxy phenylpropanamines, novel dual inhibitors of serotonin and norepinephrine reuptake. Bioorganic & Medicinal Chemistry Letters, 12(15), 1995-1998.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.
- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
- Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6.
- Micheli, F., et al. (2009). 3-(Arylamino)-3-phenylpropan-2-olamines as a new series of dual norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2534-2537.
- Cadet, J. L., et al. (2014). Recent Advances in Methamphetamine Neurotoxicity Mechanisms and Its Molecular Pathophysiology. Molecular Neurobiology, 49(2), 945-953.
- Methamphetamine. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- Ramos-Miguel, A., et al. (2015). Investigating the Role of Serotonin in Methamphetamine Psychosis: Unaltered Behavioral Effects of Chronic Methamphetamine in 5-HT1A Knockout Mice. Frontiers in Behavioral Neuroscience, 9, 290.
- Cracks in the Ice. (2018, March 13). The effects of crystal methamphetamine on the brain.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Luethi, D., & Liechti, M. E. (2018). Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances. Current Topics in Behavioral Neurosciences, 39, 63-92.
- Kehr, J., et al. (2011). Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats. British Journal of Pharmacology, 164(8), 1949-1958.
- The Neuro Bureau. (2024, March 10). 10 Ways Methamphetamine RAVAGES the BRAIN - The Neuroscientific Mechanisms [Video]. YouTube.
- Eshleman, A. J., et al. (2017). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Journal of Psychopharmacology, 31(10), 1361-1372.
- Creative Proteomics. (n.d.). How to Measure Neurotransmitter Levels?.
- Fuller, R. W., & Wong, D. T. (1977). Inhibition of serotonin reuptake.
- Mayer, F. P., et al. (2019). Chemical structure, IC50 values and representative traces of mephedrone, its metabolites and related chiral cathinones at DAT and SERT. Neuropharmacology, 148, 183-192.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit.
- de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in Genetics, 3, 235.
- Reddit. (2023, December 10). ELI5: Why do different “amphetamines” have such vastly different effects?.
- Gannon, B. M., et al. (2020). IC50 determination of 6-MAPB on norepinephrine (NET), dopamine (DAT), and serotonin transporter (HTT) activity at a 6-MAPB concentration range of 10⁻⁸–10⁻⁴ M. ACS Chemical Neuroscience, 11(15), 2315-2326.
- Hysek, C. M., et al. (2014). Pharmacokinetic and pharmacodynamic effects of methylphenidate and MDMA administered alone or in combination. International Journal of Neuropsychopharmacology, 17(3), 371-381.
- Anderl, J. L., et al. (2013). Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate. Proceedings of the National Academy of Sciences, 110(28), 11596-11601.
- Phenylpropylamine. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- Roth, B. L., et al. (2002). Pharmacological profile of neuroleptics at human monoamine transporters. European Journal of Pharmacology, 450(2), 147-152.
- Tatsumi, M., et al. (1997). Pharmacological Profile of Antidepressants and Related Compounds at Human Monoamine Transporters. European Journal of Pharmacology, 340(2-3), 249-258.
- Stimulant. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1-12.16.17.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Biological Target of 1-[3-(Trifluoromethyl)phenyl]propylamine (Fenfluramine)
Introduction
In the landscape of drug discovery and development, the rigorous validation of a compound's biological target is the bedrock upon which its therapeutic potential is built. This guide focuses on 1-[3-(Trifluoromethyl)phenyl]propylamine, a compound more widely known in its N-ethyl form as Fenfluramine. Originally developed as an appetite suppressant, Fenfluramine has been successfully repurposed as a potent anti-seizure medication for treating rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome (LGS).[1][2][3] This remarkable therapeutic pivot underscores the complexity of its mechanism of action and highlights the critical need for a multi-faceted approach to validating its biological targets.
This document provides an in-depth, comparative guide for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, offering a self-validating framework for confirming the compound's interaction with the serotonergic system and other key molecular players. We will dissect the in vitro and in vivo methodologies required to build a comprehensive target validation package, comparing Fenfluramine's activity with its primary metabolite and alternative therapeutic agents.
PART 1: Deciphering a Complex Mechanism of Action (MOA)
The therapeutic effects of Fenfluramine are primarily attributed to its profound modulation of the serotonergic system, though its full mechanism is multifaceted.[2][4] Unlike many anti-seizure medications that target ion channels or GABAergic systems, Fenfluramine's activity is rooted in its ability to increase extracellular serotonin (5-hydroxytryptamine, 5-HT).[2][5] This is achieved through a dual action:
-
Serotonin Release: Fenfluramine disrupts the vesicular storage of serotonin within presynaptic neurons and reverses the function of the serotonin transporter (SERT), actively releasing 5-HT into the synaptic cleft.[1][3][5]
-
Reuptake Inhibition: It also functions as a serotonin reuptake inhibitor, preventing SERT from clearing serotonin from the synapse, thereby prolonging its availability.[5]
Furthermore, Fenfluramine is rapidly metabolized to norfenfluramine , an active metabolite that contributes significantly to the overall pharmacological profile.[1][6] Norfenfluramine not only acts as a potent serotonin-norepinephrine releasing agent but also functions as a direct agonist at several key serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][6][7]
More recent investigations have uncovered another critical component of Fenfluramine's MOA: positive modulation of the Sigma-1 (σ1) receptor .[1][8] This receptor plays a role in regulating neuronal excitability, suggesting a synergistic or independent contribution to Fenfluramine's anticonvulsant properties.[8][9] This complex interplay of targets necessitates a systematic and layered validation strategy.
PART 2: A Comparative Guide to In Vitro Target Validation
The foundational step in target validation is to confirm direct molecular interaction and functional consequence in controlled, cell-based systems. The following experimental workflow provides a logical progression from confirming binding to quantifying functional activity and assessing safety-related interactions.
Experiment 1: Target Engagement via Receptor Binding Assays
-
Expertise & Causality: Before assessing function, it is imperative to confirm that the compound physically interacts with its putative targets. Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a test compound for a specific receptor. This experiment directly validates the "binding" component of the mechanism.
-
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Utilize cell membranes prepared from cell lines overexpressing the human target of interest (e.g., 5-HT2A, 5-HT2C, Sigma-1).
-
Incubation: Incubate the membranes with a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of the unlabeled test compound (Fenfluramine or Norfenfluramine).
-
Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Trustworthiness: Each assay must include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand) to ensure the calculated specific binding is accurate.
-
Comparative Data: Fenfluramine vs. Norfenfluramine
| Target Receptor | Compound | Typical Binding Affinity (Ki, nM) | Reference Compound |
| 5-HT2A | Fenfluramine | Weak / Low Affinity | Ketanserin |
| Norfenfluramine | Moderate Affinity | ||
| 5-HT2B | Fenfluramine | Weak / Low Affinity | |
| Norfenfluramine | High Affinity | ||
| 5-HT2C | Fenfluramine | Weak / Low Affinity | |
| Norfenfluramine | High Affinity | ||
| Sigma-1 | Fenfluramine | Moderate Affinity | (+)-Pentazocine |
| Norfenfluramine | Moderate Affinity | ||
| Note: This table summarizes expected outcomes based on published literature.[1][6][7] Actual values must be determined experimentally. |
Experiment 2: Functional Activity via Cellular Assays
-
Expertise & Causality: Demonstrating that receptor binding translates into a measurable cellular response is the next critical step. For G-protein coupled receptors (GPCRs) like the 5-HT2 family, which couple to Gq/11, activation leads to a rise in intracellular calcium.[10][11] Measuring this downstream signal confirms the compound's functional activity (e.g., agonism).
-
Protocol: Calcium Flux Assay for 5-HT2 Receptor Activation
-
Cell Culture: Plate cells stably expressing the human 5-HT2 receptor of interest (e.g., CHO-K1 or HEK293 cells) in a 96- or 384-well microplate.[11][12]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence, then add varying concentrations of the test compound (Fenfluramine, Norfenfluramine) or a reference agonist (e.g., Serotonin).
-
Signal Detection: Continuously monitor the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium, indicating receptor activation.
-
Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to calculate the EC50 (potency) and Emax (efficacy).
-
-
Trustworthiness: The experiment should be validated using a known agonist (positive control) and antagonist (negative control) for the target receptor to confirm the assay is responding specifically and correctly.
-
Comparative Data: Functional Potency
| Assay Type | Compound | Typical Potency (EC50, nM) | Reference Compound |
| 5-HT2C Activation | Fenfluramine | Weak Agonist | Serotonin (5-HT) |
| (Calcium Flux) | Norfenfluramine | Potent Agonist | |
| SERT Inhibition | Fenfluramine | Potent Inhibitor | Fluoxetine |
| (Substrate Uptake) | Norfenfluramine | Potent Inhibitor | |
| Note: This table represents expected functional outcomes.[1][6] Experimental determination is essential. |
Experiment 3: Drug-Drug Interaction (DDI) Profile
-
Expertise & Causality: For drugs like Fenfluramine, often used in combination with other anti-epileptic drugs (AEDs), understanding the potential for drug-drug interactions is a crucial part of the validation and safety assessment.[13][14] In vitro assays using human liver microsomes are the first-line approach to determine if a compound inhibits or induces major drug-metabolizing cytochrome P450 (CYP) enzymes.[15][16]
-
Protocol: In Vitro CYP450 Inhibition Assay
-
System: Use pooled human liver microsomes (HLMs), which contain a full complement of CYP enzymes.
-
Incubation: Pre-incubate HLMs with a range of concentrations of the test compound (Fenfluramine).
-
Reaction: Initiate the metabolic reaction by adding a specific probe substrate for the CYP isoform being tested (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
Quenching & Analysis: After a set time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.
-
Calculation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition versus the log concentration of the test compound to determine the IC50 value.
-
-
Comparative Data: CYP450 Inhibition Profile
| CYP Isoform | Fenfluramine IC50 (μM) | Potential for DDI |
| CYP1A2 | > 50 | Low |
| CYP2B6 | > 50 | Low |
| CYP2C9 | ~ 25 | Low to Moderate |
| CYP2C19 | ~ 15 | Moderate |
| CYP2D6 | < 10 | High |
| CYP3A4 | > 50 | Low |
| Note: Values are illustrative and must be confirmed experimentally. Clinical studies have shown that co-administration of stiripentol, clobazam, and valproate can moderately increase Fenfluramine exposure.[13][14] |
PART 3: In Vivo Validation in Disease-Relevant Models
The ultimate validation of a biological target's relevance is to demonstrate efficacy in an animal model that recapitulates the human disease state. This step connects the molecular mechanism to the therapeutic outcome.
Model Selection: Dravet & Lennox-Gastaut Syndrome Models
-
Expertise & Causality: For genetic epilepsies like Dravet syndrome, which is caused by mutations in the SCN1A gene in over 80% of cases, traditional models that induce seizures in wild-type animals (e.g., maximal electroshock) are inadequate.[17] It is essential to use a model with high construct validity—one that replicates the underlying genetic cause of the disease.[17] Scn1a heterozygous knockout mice and scn1a mutant zebrafish are therefore the models of choice, as they exhibit spontaneous, recurrent seizures and other comorbidities seen in patients.[17]
Experiment 4: Anticonvulsant Efficacy & Pharmacodynamics (PD)
-
Expertise & Causality: This experiment aims to prove that target engagement by the compound leads to a reduction in the primary disease phenotype (seizures) in a living organism. It provides the crucial link between the molecular mechanism and the desired therapeutic effect.
-
Protocol: Efficacy Testing in an Audiogenic Seizure Mouse Model
-
(Rationale: While genetic models are ideal for confirming disease relevance, acute seizure models like the audiogenic-sensitive DBA/2 mouse are often used for initial in vivo screening and potency comparisons due to their robust and reproducible phenotype.)
-
Acclimation & Dosing: Acclimate DBA/2 mice (which are genetically susceptible to sound-induced seizures) to the testing environment. Administer the test compound (Fenfluramine, Norfenfluramine, or vehicle) via intraperitoneal (i.p.) injection at various doses.[18]
-
Seizure Induction: At the time of expected peak drug effect, expose each mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell) for 60 seconds.
-
Observation: Score the resulting seizure activity (e.g., wild running, clonic seizures, tonic extension, death). Protection is defined as the absence of clonic or tonic seizures.
-
Analysis: Calculate the percentage of animals protected at each dose level and use probit analysis to determine the median effective dose (ED50). Correlate the brain concentration at the ED50 to determine the median effective brain concentration (EC50).
-
-
Comparative Data: In Vivo Anticonvulsant Potency
| Compound | Route | ED50 in DBA/2 Mice (mg/kg) | Brain EC50 (ng/g) |
| d,l-Fenfluramine | i.p. | ~10.2 | ~13,200 |
| l-Fenfluramine | i.p. | ~17.7 | ~25,400 |
| l-Norfenfluramine | i.p. | ~1.2 | ~1,940 |
| Data adapted from experimental results in audiogenic seizure models, highlighting the superior potency of the l-norfenfluramine metabolite.[18] |
Alternative Compound for Mechanistic Comparison: Cannabidiol (CBD)
-
Expertise & Causality: To provide the highest level of confidence that the observed efficacy of Fenfluramine is due to its specific serotonergic/Sigma-1 mechanism, it is valuable to compare it against a therapy with a different MOA. Cannabidiol (Epidiolex®) is also approved for Dravet and LGS, but it does not primarily act on the serotonin system.[19][20] Its proposed mechanisms include modulation of the endocannabinoid system, adenosine signaling, GPR55, and TRPV1 channels.[20] If Fenfluramine shows efficacy in a model where a non-serotonergic drug like CBD is less effective, or vice-versa, it strengthens the validation of their respective targets.
Conclusion
The validation of the biological target of this compound (Fenfluramine) is a case study in modern drug development, demonstrating the journey from molecular interaction to clinical efficacy. The comprehensive evidence gathered through the systematic in vitro and in vivo experiments described in this guide confirms a complex, multi-target mechanism. The primary activity is driven by the potent modulation of the serotonin system, both through serotonin release/reuptake inhibition and direct agonism at 5-HT2 receptors by its active metabolite, norfenfluramine. This is complemented by activity at the Sigma-1 receptor.
This layered validation approach, which integrates binding affinity, functional cellular response, metabolic safety profiling, and efficacy in disease-relevant animal models, provides the robust, self-validating data package required to confidently define a compound's mechanism of action. Future research should continue to dissect the relative contributions of these different targets to not only seizure reduction but also the observed benefits in non-seizure comorbidities, such as improvements in executive function.[8]
References
- Benchchem. (n.d.). This compound | 473732-59-1.
-
Wikipedia. (2024). Fenfluramine. Retrieved from [Link].
-
Arayaklin, N., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. Retrieved from [Link].
-
Van den Eynde, J., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Retrieved from [Link].
-
Patsnap Synapse. (2024). What is the mechanism of Fenfluramine Hydrochloride? Retrieved from [Link].
-
Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. Retrieved from [Link].
-
Proti-léky.cz. (n.d.). Spectrum of Mechanisms of Action of Fenfluramine in the Treatment of Rare Epilepsies. Retrieved from [Link].
-
Wikipedia. (2024). Norfenfluramine. Retrieved from [Link].
-
Epilepsy Foundation. (2024). Treatment Talk - Fenfluramine. YouTube. Retrieved from [Link].
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem Compound Database. Retrieved from [Link].
-
BPS Bioscience. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link].
-
Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. Retrieved from [Link].
-
Herling, S., & Shannon, H. E. (1988). Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation. Pharmacology Biochemistry and Behavior. Retrieved from [Link].
-
Dutton, S. B., et al. (2018). Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening. Frontiers in Pharmacology. Retrieved from [Link].
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). (+-)-Norfenfluramine. PubChem Compound Database. Retrieved from [Link].
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link].
-
Galgoczy, G., et al. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI. Retrieved from [Link].
-
Wikipedia. (2024). Substituted phenethylamine. Retrieved from [Link].
-
Laux, L. C., & Bebin, E. M. (2019). Treatment of Seizures Associated with Lennox-Gastaut and Dravet Syndromes: A Focus on Cannabidiol Oral Solution. The Journal of Pediatric Pharmacology and Therapeutics. Retrieved from [Link].
-
Hossain, M. R., et al. (2024). Targeting serotonin receptors with phytochemicals – an in-silico study. Scientific Reports. Retrieved from [Link].
-
Gundu, C., & Seth, P. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology. Retrieved from [Link].
-
Luethi, D., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link].
-
Silvestro, S., et al. (2020). Epilepsy, neuroinflammation and cannabidiol: What do we know thus far?. Frontiers in Neuroscience. Retrieved from [Link].
-
The France Foundation. (n.d.). The Evolving Nature of Lennox-Gastaut Syndrome and Dravet Syndrome. Retrieved from [Link].
- Benchchem. (n.d.). A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid.
-
ResearchGate. (2015). Detection of New Biased Agonists for the Serotonin 5-HT2A Receptor: Modeling and Experimental Validation. Retrieved from [Link].
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link].
-
Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link].
-
Ferreira, M., et al. (2024). A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. MDPI. Retrieved from [Link].
-
American Epilepsy Society. (2017). A Randomized, Open-Label, Single-Dose, 3-Way Crossover Study to Evaluate the Drug-Drug Interaction Between ZX008 (Fenfluramine Oral Solution) and Stiripentol/Clobazam/Valproate in Healthy Volunteers. Retrieved from [Link].
-
Boyd, B., et al. (2019). A phase I, randomized, open-label, single-dose, 3-period crossover study to evaluate the drug-drug interaction between ZX008 (fenfluramine HCl oral solution) and a regimen of stiripentol, clobazam, and valproate in healthy subjects. International Journal of Clinical Pharmacology and Therapeutics. Retrieved from [Link].
Sources
- 1. Fenfluramine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 6. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 7. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 10. innoprot.com [innoprot.com]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 13. A-Randomized--Open-Label--Single-Dose--3-Way-Crossover-Study-to-Evaluate-the-Drug-Drug-Interaction-Between-ZX008-(Fenfluramine-Oral-Solution)-and-Stiripentol/Clobazam/Valproate-in-Healthy-Volunteers [aesnet.org]
- 14. A phase I, randomized, open-label, single-dose, 3-period crossover study to evaluate the drug-drug interaction between ZX008 (fenfluramine HCl oral solution) and a regimen of stiripentol, clobazam, and valproate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. mdpi.com [mdpi.com]
- 17. Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? [mdpi.com]
- 19. Treatment of Seizures Associated with Lennox-Gastaut and Dravet Syndromes: A Focus on Cannabidiol Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Epilepsy, neuroinflammation and cannabidiol What do we know thus far? [frontiersin.org]
A Comparative Guide to the Receptor Cross-Reactivity Profile of Fenfluramine and its Active Metabolite, Norfenfluramine
For Researchers, Scientists, and Drug Development Professionals
The imperative to characterize a compound's interactions with a wide array of receptors cannot be overstated in modern drug development. A comprehensive receptor expression profile is crucial for identifying suitable drug targets, designing effective drugs, and minimizing adverse off-target effects.[1][2] Neglecting this step can lead to unforeseen side effects, as drugs interacting with multiple receptors may trigger unintended biological responses.[1] This guide serves as a practical framework for assessing such profiles, using fenfluramine as a case study.
Fenfluramine, a potent serotonin (5-HT) releasing agent, has a complex pharmacological history, initially used as an appetite suppressant and more recently repurposed for treating seizures associated with rare epileptic encephalopathies like Dravet syndrome and Lennox-Gastaut syndrome.[3][4][5] Its therapeutic efficacy is believed to stem from multiple mechanisms, including its activity at serotonin receptors and the sigma-1 receptor.[6][7][8] However, the compound and its N-dealkylated metabolite, norfenfluramine, interact with a range of other receptors, contributing to both its therapeutic window and its adverse effect profile.[6][9]
Core Methodology: Radioligand Binding Assays
To quantify the interaction between a test compound (like norfenfluramine) and a specific receptor, the gold-standard technique is the radioligand binding assay.[10] This method provides robust and sensitive measurements of binding affinity, typically expressed as the inhibition constant (Kᵢ).[10][11]
The fundamental principle involves a competition experiment. A biological sample containing the receptor of interest (e.g., membrane homogenates from brain tissue or cells engineered to express the receptor) is incubated with a fixed concentration of a radiolabeled ligand known to bind specifically to that receptor.[11][12] Simultaneously, varying concentrations of the unlabeled test compound are introduced. The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity displaced at each concentration of the test compound, an IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. This IC₅₀ is then converted to a Kᵢ value, which represents the intrinsic binding affinity of the test compound for the receptor.
Experimental Causality: Why This Protocol?
Every step in a radioligand binding assay is designed to ensure accuracy and reproducibility.
-
Choice of Radioligand: The radioligand must have high affinity and specificity for the target receptor to provide a clear signal.
-
Incubation Time & Temperature: Conditions are optimized to ensure the binding reaction reaches equilibrium.[12]
-
Separation of Bound and Free Ligand: Rapid filtration is the most common method for membrane-bound receptors. The filter traps the membranes (and thus the receptor-bound radioligand), while the unbound radioligand passes through.[10]
-
Defining Non-Specific Binding (NSB): To isolate the signal from the receptor of interest, a parallel experiment is run in the presence of a very high concentration of an unlabeled drug that saturates all specific binding sites. Any remaining radioactivity is considered NSB and is subtracted from the total binding to yield the specific binding.[12]
Step-by-Step Competitive Radioligand Binding Assay Protocol
-
Preparation of Reagents:
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4), often containing ions like MgCl₂ that may be necessary for receptor integrity and binding.
-
Radioligand Stock: A high-concentration stock of the chosen radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors) is prepared and diluted to a working concentration (typically at or near its Kₔ value).
-
Test Compound Dilutions: A serial dilution of the test compound (e.g., norfenfluramine) is prepared across a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Receptor Source: Prepare membrane homogenates from a relevant tissue source (e.g., rat cerebral cortex) or from a cell line overexpressing the target receptor. The protein concentration is determined to ensure consistency across assays.[12]
-
-
Assay Incubation:
-
In a 96-well plate, combine the assay buffer, the diluted test compound, the radioligand, and the receptor preparation in a final volume (e.g., 200 µL).
-
For determining total binding, the test compound is replaced with buffer.
-
For determining non-specific binding, a saturating concentration of a known, potent, unlabeled ligand for the target receptor is added instead of the test compound.
-
-
Equilibration:
-
The plate is incubated for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester.
-
The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
A scintillation cocktail is added to each well of the filter plate.
-
The plate is sealed and the radioactivity trapped on the filters is counted using a scintillation counter.
-
-
Data Analysis:
-
The raw counts are converted to specific binding.
-
A competition curve is generated by plotting the percent specific binding against the log concentration of the test compound.
-
The IC₅₀ value is determined from this curve using non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Comparative Binding Profile
The data below summarizes the binding affinities (Kᵢ, in nM) of fenfluramine and its primary metabolite, norfenfluramine, at key central nervous system receptors. For context, the binding profile of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is included as a comparator. Lower Kᵢ values indicate higher binding affinity.
| Receptor Target | Fenfluramine (Kᵢ, nM) | Norfenfluramine (Kᵢ, nM) | Fluoxetine (Kᵢ, nM) | Primary Function / Pathway |
| Serotonin Transporter (SERT) | 52 - 287 (EC₅₀)[7] | 52 - 287 (EC₅₀)[7] | ~1 | Serotonin Reuptake |
| 5-HT₂ₐ Receptor | Micromolar affinity[6] | High affinity[8][13] | 26 | Gq/₁₁-coupled; PLC activation |
| 5-HT₂ₑ Receptor | High affinity (agonist)[6][9] | High affinity (agonist)[6][8][9] | 4.8 | Gq/₁₁-coupled; PLC activation |
| 5-HT₂ₒ Receptor | Full agonist[6] | High affinity (10-50 nM)[6] | 100 | Gq/₁₁-coupled; PLC activation |
| 5-HT₁ₐ Receptor | 673 - 1950 (antagonist)[6][8] | 673 - 1950[6] | 1000 | Gi/o-coupled; cAMP inhibition |
| Sigma-1 Receptor | Agonist activity[6][7] | - | 30 | Modulation of ion channels |
| β-Adrenergic Receptor | Moderate binding[6] | - | >10,000 | Gs-coupled; cAMP activation |
| Muscarinic M1 Receptor | Moderate binding[6] | - | >10,000 | Gq/₁₁-coupled; PLC activation |
Note: Some values are reported as EC₅₀ for functional assays (e.g., transporter uptake) or described qualitatively based on the source literature.
Interpretation of the Binding Profile
The data clearly demonstrates that fenfluramine itself is a relatively weak ligand at many serotonin receptors, with its primary action being the release of serotonin.[3][6] However, its metabolite, norfenfluramine, is a significantly more potent agonist at the 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ) .[6][8][9]
-
Primary Activity: Both fenfluramine and norfenfluramine are potent at the serotonin transporter, which underlies the primary mechanism of increased synaptic serotonin.[7]
-
Key Cross-Reactivity: The high affinity of norfenfluramine for 5-HT₂ receptors is the most significant aspect of its cross-reactivity profile.[13] This is particularly important for the 5-HT₂ₑ receptor, as agonism at this target has been linked to the valvular heart disease that led to fenfluramine's initial withdrawal from the market as an appetite suppressant.[4][9]
-
Other Off-Target Interactions: Fenfluramine also shows some interaction with sigma-1, β-adrenergic, and muscarinic M1 receptors, which could contribute to its complex pharmacological effects and potential side effects.[6][7]
-
Comparison with Fluoxetine: Fluoxetine, a classic SSRI, shows high selectivity for the serotonin transporter with significantly weaker affinity for the 5-HT₂ receptors compared to norfenfluramine. This highlights the "dirtier" pharmacological profile of the fenfluramine family, which can be both a therapeutic advantage (in the case of epilepsy, where multiple targets may be beneficial) and a liability (in terms of side effects).[14]
Signaling Pathways and Functional Implications
The binding of norfenfluramine to 5-HT₂ receptors initiates downstream signaling cascades that are distinct from the primary effect of serotonin reuptake inhibition. The 5-HT₂ receptor subfamily primarily couples to Gq/₁₁ proteins.
Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates Protein Kinase C (PKC), while IP₃ triggers the release of calcium from intracellular stores. These downstream events can lead to a variety of cellular responses, including smooth muscle contraction (mediated by 5-HT₂ₐ) and fibroblast proliferation (mediated by 5-HT₂ₑ), which is the mechanism implicated in cardiac valvulopathy.[9][13]
Conclusion
The compound 1-[3-(Trifluoromethyl)phenyl]propylamine (fenfluramine) is a prodrug for its more pharmacologically active metabolite, norfenfluramine. While the parent compound primarily acts as a serotonin-releasing agent, norfenfluramine possesses a potent and significant cross-reactivity profile, with high-affinity agonist activity at 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors. This off-target activity is critical to understanding both its expanded therapeutic potential in epilepsy and its documented risk of serious cardiovascular side effects. This comparative guide underscores the necessity of comprehensive receptor binding assays in drug development to build a complete picture of a compound's pharmacological identity, enabling researchers to better predict clinical outcomes and design safer, more effective medicines.
References
-
The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed - NIH. Available from: [Link]
-
Radioligand Binding Detection of Receptors in Brain Membranes. SpringerLink. Available from: [Link]
-
FINTEPLA (fenfluramine) oral solution, CIV - accessdata.fda.gov. Available from: [Link]
-
Radioligand Binding Assay | Gifford Bioscience. Available from: [Link]
-
Norfenfluramine - Wikipedia. Available from: [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. Available from: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. Available from: [Link]
-
Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC - NIH. Available from: [Link]
-
The Crucial Role of Receptor Expression in Drug Development - Hilaris Publisher. Available from: [Link]
-
Fenfluramine: a plethora of mechanisms? - PMC - PubMed Central. Available from: [Link]
-
Fenfluramine binds 5-hydroxytryptophan - PubMed. Available from: [Link]
-
This technique for studying cell receptors could have sweeping implications for drug development - FirstWord Pharma. Available from: [Link]
-
Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). PubMed. Available from: [Link]
-
Fenfluramine | C12H16F3N | CID 3337 - PubChem - NIH. Available from: [Link]
-
The Crucial Role of Receptor Expression in Drug Development - Hilaris Publisher. Available from: [Link]
-
A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed. Available from: [Link]
-
Fenfluramine repurposing from weight loss to epilepsy: What we do and do not know. ResearchGate. Available from: [Link]
-
Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development? - PMC - PubMed Central. Available from: [Link]
-
Profiling novel pharmacology of receptor complexes using Receptor-HIT - PMC - NIH. Available from: [Link]
-
1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. Available from: [Link]
-
Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox-Gastaut syndrome in clinical practice - PubMed. Available from: [Link]
-
fenfluramine efficacy trajectories in placebo or treatment groups from randomized controlled trial to open-label extension. American Epilepsy Society. Available from: [Link]
-
Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC. Available from: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox-Gastaut syndrome in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 12. brieflands.com [brieflands.com]
- 13. The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-[3-(Trifluoromethyl)phenyl]propylamine Isomers in Preclinical Models
In the landscape of neuropharmacology, the stereochemical configuration of a molecule is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comprehensive comparison of the d- and l-isomers of 1-[3-(trifluoromethyl)phenyl]propylamine, a compound commonly known as norfenfluramine. As the primary active metabolite of fenfluramine, norfenfluramine's enantiomers exhibit distinct pharmacological activities, particularly in the context of seizure control. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the available preclinical data to inform future research and development endeavors.
Introduction to Norfenfluramine and its Stereoisomers
This compound (norfenfluramine) is a potent neuroactive compound that has garnered significant interest for its antiseizure properties.[1] It exists as a pair of enantiomers, d-norfenfluramine and l-norfenfluramine, which are mirror images of each other and possess unique biological activities.[2] The trifluoromethyl group at the meta position of the phenyl ring is a key structural feature that enhances its lipophilicity and influences its interaction with biological targets.[3] Historically, the racemic mixture of the parent compound, fenfluramine, was utilized as an appetite suppressant, but concerns over cardiovascular side effects, primarily attributed to the d-isomers, led to its withdrawal from the market.[4][5] This has spurred research into the therapeutic potential of the individual l-isomers as potentially safer alternatives.[6]
Enantioselective Separation: A Critical Step for Comparative Analysis
A direct enantioselective synthesis of d- and l-norfenfluramine can be challenging. Therefore, the most common approach to obtaining the pure enantiomers is through the resolution of a racemic mixture. This is typically achieved via chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[7]
Experimental Protocol: Chiral Resolution of Racemic Norfenfluramine
The following protocol outlines a general procedure for the chiral separation of racemic norfenfluramine using chiral High-Performance Liquid Chromatography (HPLC), a widely adopted method for its efficiency and scalability.[8]
Objective: To separate and isolate the d- and l-enantiomers of this compound from a racemic mixture.
Materials:
-
Racemic this compound hydrochloride
-
Chiral HPLC column (e.g., CHIRALCEL® OD-H or similar)
-
HPLC-grade solvents (e.g., hexane, isopropanol, diethylamine)
-
HPLC system with a UV detector
-
Rotary evaporator
-
Glassware and standard laboratory equipment
Procedure:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase for the chiral separation. A common mobile phase for this type of compound is a mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine to improve peak shape. The exact ratio should be optimized based on the specific column and system used.
-
Sample Preparation: Dissolve a known amount of racemic norfenfluramine hydrochloride in the mobile phase to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
HPLC Separation:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the separation under isocratic conditions at a constant flow rate.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomeric peaks.
-
Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure.
-
Purity and Identity Confirmation:
-
Analyze the purity of the isolated enantiomers by re-injecting them into the chiral HPLC system.
-
Confirm the identity of the isolated compounds using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the absolute configuration (d- or l-) using a polarimeter to measure the optical rotation and comparing it to literature values.
-
Comparative Efficacy in Antiseizure Models
The primary therapeutic application for norfenfluramine isomers is in the treatment of epilepsy. The Maximal Electroshock (MES) test in rodents is a widely accepted preclinical model for generalized tonic-clonic seizures and is a key assay for evaluating the anticonvulsant potential of new chemical entities.[6]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Objective: To determine the median effective dose (ED50) of d- and l-norfenfluramine required to protect against MES-induced tonic hindlimb extension seizures in mice.
Materials:
-
Male ICR mice (20-25 g)
-
d-Norfenfluramine and l-norfenfluramine solutions at various concentrations
-
Vehicle control (e.g., 0.9% saline)
-
Electroconvulsive shock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice to the laboratory environment for at least 3 days before testing. Randomly assign mice to different treatment groups (vehicle control and various doses of each norfenfluramine isomer), with a sufficient number of animals per group (e.g., n=8-10).
-
Drug Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) at a defined time before the seizure induction, based on the known pharmacokinetic profile of the compounds.
-
Seizure Induction:
-
At the time of peak effect of the drug, apply a drop of topical anesthetic to the corneas of each mouse.
-
Place the corneal electrodes on the eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value for each isomer using probit analysis or a similar statistical method.
Efficacy Data Summary
The following table summarizes the comparative antiseizure potency of d- and l-norfenfluramine in the mouse MES test, as reported in the literature.
| Isomer | ED50 (mg/kg, i.p.) in Mouse MES Test | Reference |
| d-Norfenfluramine | 5.1 - 8.4 | [4] |
| l-Norfenfluramine | 10.2 - 14.8 | [4] |
Note: ED50 values can vary slightly between studies due to differences in experimental protocols and animal strains.
As the data indicates, d-norfenfluramine is consistently more potent than l-norfenfluramine in the MES model, requiring a lower dose to achieve the same level of seizure protection.
Comparative Neurotoxicity Assessment
A critical aspect of drug development is the evaluation of potential adverse effects. The rotarod test is a standard behavioral assay used to assess motor coordination and balance in rodents, and it is frequently employed to determine the neurotoxic potential of a compound.[9]
Experimental Protocol: Rotarod Test
Objective: To determine the median toxic dose (TD50) of d- and l-norfenfluramine that causes motor impairment in mice.
Materials:
-
Male ICR mice (20-25 g)
-
d-Norfenfluramine and l-norfenfluramine solutions at various concentrations
-
Vehicle control (e.g., 0.9% saline)
-
Rotarod apparatus
Procedure:
-
Animal Training: Train the mice on the rotarod at a constant speed for a set period on the day before the test to acclimatize them to the apparatus.
-
Drug Administration: On the test day, administer the test compounds or vehicle i.p.
-
Testing: At the time of expected peak effect, place each mouse on the rotating rod. The test is typically conducted with an accelerating rod speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Observation: Record the latency to fall from the rod for each mouse. A mouse is considered to have failed the test if it falls off the rod before a predetermined cut-off time.
-
Data Analysis: Calculate the percentage of animals exhibiting motor impairment at each dose. Determine the TD50 value for each isomer using probit analysis or a similar statistical method.
Neurotoxicity Data Summary
The following table presents the comparative neurotoxicity of d- and l-norfenfluramine as determined by the rotarod test in mice.
| Isomer | TD50 (mg/kg, i.p.) in Mouse Rotarod Test | Reference |
| d-Norfenfluramine | Lower TD50 (indicating higher toxicity) | [4][9] |
| l-Norfenfluramine | Higher TD50 (indicating lower toxicity) | [4][9] |
Note: Specific TD50 values are often reported in conjunction with ED50 values to calculate a Protective Index (PI = TD50/ED50), which is a measure of the drug's safety margin.
The data consistently demonstrates that d-norfenfluramine is significantly more neurotoxic than l-norfenfluramine. While more potent in its antiseizure effects, its therapeutic window is narrower due to its increased toxicity.
Mechanism of Action: A Tale of Two Transporters
The pharmacological effects of norfenfluramine isomers are primarily mediated through their interaction with monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][10] Both enantiomers act as substrates for these transporters, leading to the release of serotonin and norepinephrine from presynaptic neurons.[10]
Sources
- 1. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 1-[3-(Trifluoromethyl)phenyl]propylamine and Established Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the characterization of 1-[3-(trifluoromethyl)phenyl]propylamine as a potential monoamine reuptake inhibitor. By benchmarking it against a panel of well-established selective inhibitors for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, researchers can elucidate its potency, selectivity, and potential therapeutic applications. Due to the limited publicly available data on this compound's specific inhibitory activities, this document serves as both a review of the field and a detailed methodological proposal for its thorough investigation.
Introduction: The Critical Role of Monoamine Reuptake Inhibitors
Monoamine transporters are integral to the regulation of neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft.[1] Their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders.[1] The development of novel monoamine reuptake inhibitors (MRIs) with unique selectivity profiles continues to be a significant goal in medicinal chemistry. The subject of this guide, this compound, is a compound of interest due to its structural features, which suggest potential interaction with these transporters.[2] The trifluoromethyl group can enhance lipophilicity and alter electronic properties, potentially influencing binding affinity and selectivity for biological targets.[2]
This guide will detail the essential in vitro assays required to characterize the inhibitory profile of this compound and provide a direct comparison with established selective inhibitors.
Understanding the Mechanism: Monoamine Reuptake Inhibition
The therapeutic and physiological effects of MRIs stem from their ability to block the reuptake of monoamines from the synaptic cleft, thereby increasing their concentration and prolonging their action on postsynaptic receptors. This fundamental mechanism is depicted in the signaling pathway below.
Caption: Monoamine release, reuptake, and the site of action for reuptake inhibitors.
Comparative Analysis of Monoamine Reuptake Inhibitors
A critical aspect of characterizing a novel compound is to compare its potency and selectivity with known agents. The following table presents the inhibitory constants (Kᵢ in nM) of several well-established monoamine reuptake inhibitors for the human serotonin, norepinephrine, and dopamine transporters. The data for this compound are presented as "To Be Determined" to highlight the experimental gap this guide aims to address.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity Profile |
| This compound | TBD | TBD | TBD | To Be Determined |
| Citalopram | 4[3] | 1414[3] | >1000 | SSRI |
| Nisoxetine | 383[4] | 5.1[4] | 477[4] | NRI |
| Reboxetine | 6900[5] | 8.5[5] | 89000[5] | NRI |
| Bupropion | >10000[6] | TBD | TBD | NDRI |
| GBR 12909 | >100[7] | >100[7] | 1[7] | DRI |
Note: TBD indicates "To Be Determined." Kᵢ values can vary based on experimental conditions.
Experimental Protocols for In Vitro Characterization
To determine the inhibitory profile of this compound, two primary in vitro assays are recommended: radioligand binding assays and neurotransmitter uptake inhibition assays.[1]
Experimental Workflow
The general workflow for these assays is outlined below, starting from cell culture to data analysis.
Caption: General experimental workflow for in vitro monoamine reuptake inhibition assays.[1]
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporter.[8]
Objective: To determine the binding affinity (Kᵢ) of this compound for hSERT, hNET, and hDAT.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT).[8]
-
Radiolabeled ligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).[1]
-
Unlabeled selective inhibitors for determining non-specific binding (e.g., 10 µM Citalopram for SERT, 10 µM Desipramine for NET, 10 µM Cocaine for DAT).[8]
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[9]
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well plates, glass fiber filters, and a cell harvester.[8]
-
Scintillation cocktail and a scintillation counter.[8]
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and reference compounds in assay buffer. Dilute the radioligand to a final concentration at or near its Kₔ.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled inhibitor), and competitive binding (membranes + radioligand + varying concentrations of the test compound).[10]
-
Incubation: Add membrane preparation, followed by the test compound or buffer, and finally the radioligand to each well. Incubate at room temperature for 60-120 minutes to reach equilibrium.[9]
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[8]
Neurotransmitter Uptake Inhibition Assay
This assay directly measures the inhibition of the transport of a radiolabeled monoamine into cells expressing the target transporter.[11]
Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the uptake of serotonin, norepinephrine, and dopamine.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT, plated in 96-well plates.[11]
-
Radiolabeled substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).[12]
-
Known transporter inhibitors for determining non-specific uptake.[12]
-
This compound stock solution.
-
Assay Buffer (e.g., Krebs-HEPES buffer).[13]
-
Lysis buffer (e.g., 1% SDS).[12]
-
Scintillation cocktail and a scintillation counter.[12]
Procedure:
-
Cell Plating: Seed cells into 96-well plates and grow to near confluence.[14]
-
Pre-incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 10-20 minutes) at room temperature.[12]
-
Initiation of Uptake: Add the radiolabeled monoamine substrate to each well to initiate uptake. Incubate for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.[12]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.[12]
-
Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure radioactivity.[12]
-
Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data with a sigmoidal dose-response curve.[15]
Discussion and Future Directions
The proposed experimental plan will provide a comprehensive in vitro pharmacological profile of this compound. By determining its Kᵢ and IC₅₀ values for SERT, NET, and DAT, its potency and selectivity can be directly compared to established monoamine reuptake inhibitors.
Should the in vitro data reveal a potent and selective profile, further investigations would be warranted. These could include in vivo studies, such as microdialysis in rodent models, to assess the compound's effect on extracellular monoamine levels in specific brain regions and to correlate these neurochemical changes with behavioral outcomes.
The structural features of this compound suggest the potential for unique interactions with monoamine transporters. A thorough characterization, as outlined in this guide, is the first step toward understanding its pharmacological properties and potential as a novel therapeutic agent or research tool.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 444, Bupropion. Available from: [Link].
-
ResearchGate. Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. Available from: [Link].
-
ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. Available from: [Link].
-
ResearchGate. The potencies of the drugs (log IC50 values) to inhibit DA uptake... Available from: [Link].
-
Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 267–274. Available from: [Link].
-
Reddit. The IC50 Values, Half Life, Metabolism, and Bioavailability of Various Nootropic Monoamine Reuptake Inhibitors. Available from: [Link].
-
Ilic, M., et al. (2021). Range of previously reported IC 50 values for neurotransmitter uptake inhibition. International Journal of Molecular Sciences, 22(16), 8886. Available from: [Link].
-
Wikipedia. Nisoxetine. Available from: [Link].
-
Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137-12142. Available from: [Link].
-
Reith, M. E., et al. (2006). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of neurochemistry, 98(3), 819–830. Available from: [Link].
-
Sucic, S., & Scholze, P. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2005, pp. 245-267). Springer, New York, NY. Available from: [Link].
-
Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 646. Available from: [Link].
-
ResearchGate. Overview of data selection process for IC50 value for serotonin and norepinephrine transporters. Available from: [Link].
-
Lee, S. I., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 24(20), 15421. Available from: [Link].
-
Wikipedia. Serotonin. Available from: [Link].
-
Stahl, S. M., et al. (2005). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 7(2), 89–96. Available from: [Link].
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link].
-
Skolnick, P., et al. (2003). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. Journal of Pharmacology and Experimental Therapeutics, 306(2), 583-589. Available from: [Link].
-
Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available from: [Link].
-
ResearchGate. Summary of B max and K d values for [ 3 H]citalopram binding to SERT... Available from: [Link].
-
Dwoskin, L. P., et al. (2001). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. The Journal of pharmacology and experimental therapeutics, 296(3), 891–897. Available from: [Link].
-
Adkins, E. M., et al. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.24. Available from: [Link].
-
Wikipedia. Reboxetine. Available from: [Link].
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link].
-
VCU Scholars Compass. modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. Available from: [Link].
-
Preskorn, S. H. (1998). Column - Defining "Is". Journal of Psychiatric Practice, 4(4), 213-217. Available from: [Link].
-
Ye, N., et al. (2014). Bupropion Inhibits Serotonin Type 3AB Heteromeric Channels at Clinically Relevant Concentrations. The Journal of pharmacology and experimental therapeutics, 351(3), 548–556. Available from: [Link].
-
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. Available from: [Link].
-
Wikipedia. Norepinephrine reuptake inhibitor. Available from: [Link].
-
Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Available from: [Link].
-
Fava, M., & Rush, A. J. (2006). Bupropion. StatPearls. Available from: [Link].
-
Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in clinical neuroscience, 11(3-4), 37–42. Available from: [Link].
-
Andersen, J., et al. (2009). High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions. The Journal of biological chemistry, 284(32), 21395–21404. Available from: [Link].
-
Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological psychiatry, 47(9), 818–829. Available from: [Link].
-
Eison, A. S., et al. (2000). Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. The Annals of pharmacotherapy, 34(2), 202–212. Available from: [Link].
-
Wikipedia. Bupropion. Available from: [Link].
-
Drugs.com. Bupropion: Uses, Dosage, Side Effects. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reboxetine - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-[3-(Trifluoromethyl)phenyl]propylamine
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The safe and compliant disposal of compounds like 1-[3-(Trifluoromethyl)phenyl]propylamine is not merely a regulatory hurdle but a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for managing this compound's waste stream, ensuring the safety of personnel and the protection of our environment.
The structural features of this compound—an aromatic amine containing a trifluoromethyl group—suggest that it should be handled as a hazardous chemical waste.[1][2] The trifluoromethyl group can influence the compound's biological activity and lipophilicity, while the amine functional group dictates its basicity and potential reactivity.[3] Therefore, a cautious and informed approach to its disposal is mandatory.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough risk assessment is critical. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, data from structurally similar chemicals indicate that it may cause skin, eye, and respiratory irritation.[4][5] All waste management procedures must be predicated on the assumption that the compound is hazardous.
All laboratory personnel handling hazardous waste must receive training on institutional procedures and the relevant regulations, such as the OSHA Laboratory Standard.[6][7]
Table 1: Hazard Profile and Personal Protective Equipment (PPE) Requirements
| Hazard Category | Specification | Rationale |
| Contact Hazard | Causes skin and serious eye irritation.[4][5] | The amine functional group and aromatic ring can be irritating to tissues upon direct contact. |
| Inhalation Hazard | May cause respiratory irritation.[4][5] | Vapors or aerosols can irritate the respiratory tract. |
| Personal Protective Equipment (PPE) | ||
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption.[2][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye damage.[2][8] |
| Protective Clothing | Chemical-resistant lab coat. | Shields skin and personal clothing from accidental spills.[8] |
| Engineering Control | Chemical Fume Hood. | All handling of the compound and its waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final collection. This process is governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[9][10]
Step 1: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is the most critical step in preventing hazardous reactions and ensuring compliant disposal.[8][10]
-
Identify the Waste Stream: Determine the nature of the waste. Is it:
-
Unused or expired pure this compound?
-
A dilute or concentrated solution in a solvent?
-
Contaminated labware (e.g., pipette tips, vials, gloves)?
-
-
Segregate Incompatibles: Amine waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[8] Crucially, do not mix amine waste with:
Step 2: Containerization and Storage
Proper containerization is mandated by the EPA and is essential for preventing leaks and spills.[9]
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container with a secure, tight-fitting lid. The container material must be compatible with amines.[8][9] Avoid using food-grade containers.[9]
-
Keep Containers Closed: Hazardous waste containers must remain closed at all times except when adding waste.[9][12] This is a common regulatory violation and a significant safety risk.[9]
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from heat sources or direct sunlight.[8] Ensure secondary containment is used to capture any potential leaks.[12]
Step 3: Labeling
Accurate and complete labeling is a strict regulatory requirement.[7][13] As soon as the first drop of waste is added, the container must be labeled.
-
Required Information: The label must include:
-
The words "Hazardous Waste" .[14]
-
The full, unambiguous chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards present (e.g., "Irritant," "Corrosive" if applicable).
-
The accumulation start date.
-
Step 4: Managing Spills and Contaminated Materials
Small spills that occur during handling and disposal must be managed immediately.
-
Spill Cleanup: Absorb small liquid spills with a chemical absorbent pad or other inert material.
-
Collect Residue: Carefully sweep or scoop the absorbent material and any solid waste into the designated hazardous waste container.[4]
-
Decontamination: All materials used for cleanup, including gloves and wipes, are considered hazardous waste and must be placed in the same container.[14]
Step 5: Final Disposal
Laboratory personnel should never dispose of this chemical down the drain or in the regular trash.[2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[1][8]
-
Documentation: Complete all required waste disposal forms accurately. Maintain records of waste disposal as required by your institution and regulatory agencies.[8][14]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] Only after this procedure can the defaced container be discarded as regular trash.[12]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
-
OSHA. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet]. Occupational Safety and Health Administration. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Duke University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Towson University. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. compliancy-group.com [compliancy-group.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. pfw.edu [pfw.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. towson.edu [towson.edu]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling of 1-[3-(Trifluoromethyl)phenyl]propylamine
This guide provides essential safety and logistical information for the handling of 1-[3-(Trifluoromethyl)phenyl]propylamine (CAS Number: 104774-87-0). As a research chemical with a unique combination of a propylamine chain and a trifluoromethylphenyl group, it necessitates a cautious and well-informed approach. This document synthesizes available safety data with established best practices for handling structurally related compounds to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the Risks
This compound is classified as an orally toxic compound (Acute toxicity - Category 4) and a serious eye irritant (Eye irritation, Category 2).[4] The presence of the amine functional group suggests that it is likely corrosive and can cause skin irritation or burns upon contact.[1][5][6] The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which could lead to greater systemic effects if absorbed.
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[4]
-
Serious Eye Irritation: Can cause significant and potentially lasting eye damage.[4]
-
Skin Corrosion/Irritation: Assumed to be corrosive or irritating to the skin based on the amine functional group.[1][5][6] Direct contact should be avoided.
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Work in a certified chemical fume hood |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Large-Scale Operations (>5g) | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges may be necessary in addition to a fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: Due to its classification as a serious eye irritant, chemical safety goggles are the minimum requirement.[4] A face shield should be worn over goggles during procedures with a high risk of splashing.[1][5]
-
Hand Protection: Nitrile gloves provide a good initial barrier for incidental contact.[1] For prolonged handling or in the event of a spill, more robust gloves, such as butyl rubber, are recommended. Always check the manufacturer's glove compatibility charts.
-
Body Protection: A standard lab coat is sufficient for small-scale operations.[1] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or suit is necessary to prevent skin contact.[5]
-
Respiratory Protection: Handling this compound in a certified chemical fume hood is mandatory to control inhalation exposure.[3]
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to a strict, methodical workflow is paramount when handling this compound.
Preparation and Engineering Controls
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Fume Hood: Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit: Have a chemical spill kit appropriate for corrosive amines readily available.
Handling Procedures
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Material Transport: Transport the chemical in a sealed, labeled, and shatter-proof secondary container.
-
Dispensing: Carefully dispense the required amount of the chemical in the fume hood. Avoid generating dust or aerosols.
-
Reaction Setup: If used in a reaction, ensure the apparatus is secure and has appropriate pressure relief if necessary.
-
Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin.[3]
Workflow for Handling this compound
Caption: Spill Response Decision Tree
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix amine waste with other chemical waste streams to prevent potentially hazardous reactions. [7]2. Containerization: Collect all waste in a clearly labeled, sealed, and compatible container. [7][8]The container should be marked as "Hazardous Waste" and include the full chemical name.
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as acids and oxidizing agents. [7]4. Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. [7] By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Corrosive Chemicals. (n.d.). Brandeis University Laboratory Safety. Retrieved from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]
-
The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. (n.d.). DTU Research Database. Retrieved from [Link]
-
10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. Retrieved from [Link]
-
Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]
-
N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]-propan-1-amine Safety Data Sheet. (n.d.). European Directorate for the Quality of Medicines & Healthcare. Retrieved from [Link]
-
Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved from [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Retrieved from [Link]
-
PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from [Link]
-
New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press. Retrieved from [Link]
-
Nonflammable Gas Mixture Safety Data Sheet. (2018, April 20). Airgas. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(3-TRIFLUOROMETHYL-PHENYL)-PROPYLAMINE - Safety Data Sheet [chemicalbook.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
